Epzicom
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
[(1R,4S)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19)/t8-,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGSCOLBFJQGHM-WCBMZHEXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@H]4C[C@H](C=C4)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20332855 | |
| Record name | Epzicom | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20332855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136470-79-6 | |
| Record name | (1R,4S)-4-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]-2-cyclopentene-1-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136470-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ((1R,4S)-4-(2-Amino-6-(cyclopropylamino)-9H-purin-9-yl)cyclopent-2-enyl)methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136470796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epzicom | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20332855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ABACAVIR, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9A7099R51 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Epzicom in Halting HIV-1 Replication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Epzicom, a fixed-dose combination of the nucleoside reverse transcriptase inhibitors (NRTIs) abacavir and lamivudine, represents a critical component in the armamentarium of highly active antiretroviral therapy (HAART) for the management of Human Immunodeficiency Virus Type 1 (HIV-1) infection. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound exerts its antiviral effects, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways involved.
Introduction to the Dual-Inhibitor Strategy
This compound's efficacy lies in the synergistic action of its two components, abacavir and lamivudine. Both are prodrugs that, upon intracellular phosphorylation, are converted into their active triphosphate forms. These activated metabolites act as competitive inhibitors and chain terminators of HIV-1 reverse transcriptase (RT), an enzyme essential for the conversion of the viral RNA genome into proviral DNA, a crucial step for integration into the host cell's genome. By targeting the same vital enzyme through slightly different molecular interactions, this combination therapy helps to suppress viral replication effectively and manage the development of drug resistance.
Mechanism of Action at the Molecular Level
The antiviral activity of this compound is a multi-step process that begins with the passive diffusion of abacavir and lamivudine into host cells and culminates in the termination of viral DNA synthesis.
Intracellular Activation: A Prerequisite for Antiviral Activity
Neither abacavir nor lamivudine is active in its native form. Both must undergo sequential phosphorylation by host cellular kinases to their respective triphosphate anabolites: carbovir triphosphate (CBV-TP) from abacavir, and lamivudine triphosphate (L-TP or 3TC-TP) from lamivudine.[1][2]
The intracellular phosphorylation pathway is a critical determinant of the drugs' potency. For abacavir, a guanosine analogue, it is first converted to abacavir monophosphate by adenosine phosphotransferase.[3] This is then converted to carbovir monophosphate (CBV-MP) by a cytosolic deaminase, which is subsequently phosphorylated to the active CBV-TP.[3][4] Lamivudine, a cytidine analogue, is phosphorylated to lamivudine monophosphate by deoxycytidine kinase, and subsequently to the diphosphate and active triphosphate forms by other cellular kinases.[2]
Inhibition of HIV-1 Reverse Transcriptase
Once formed, CBV-TP and L-TP act as competitive inhibitors of the natural substrates for HIV-1 RT, deoxyguanosine triphosphate (dGTP) and deoxycytidine triphosphate (dCTP), respectively.[5][6] These activated drug metabolites bind to the active site of the reverse transcriptase enzyme.
Chain Termination
Upon incorporation into the nascent viral DNA strand, the absence of a 3'-hydroxyl group on the sugar moiety of both CBV-TP and L-TP prevents the formation of the 5'-3' phosphodiester bond necessary for DNA chain elongation.[1] This results in premature chain termination, effectively halting the synthesis of viral DNA.[1]
Quantitative Analysis of Antiviral Activity
The potency of abacavir and lamivudine has been quantified through various in vitro assays. The following tables summarize key quantitative data.
| Compound | Parameter | Value | Cell Line/System | Reference |
| Abacavir | IC50 | 4.0 µM | MT-4 cells | [7] |
| Abacavir | IC50 | 0.26 µM | Clinical HIV-1 Isolates | [7] |
| Carbovir Triphosphate (CBV-TP) | Ki | 0.021 µM | HIV-1 Reverse Transcriptase | [7] |
| Lamivudine | IC50 | 0.002 - 1.14 µM | Various cell lines | [8] |
| Lamivudine | IC50 | 0.316 µM | HIV-1 | [9] |
Table 1: In Vitro Antiviral Activity of Abacavir and Lamivudine.
Resistance Profile
The emergence of drug resistance is a significant challenge in HIV-1 therapy. Specific mutations in the reverse transcriptase gene can reduce the susceptibility of the virus to NRTIs.
| Mutation | Drug(s) Affected | Fold Change in Susceptibility | Reference |
| M184V | Lamivudine | >100-fold increase | [10] |
| M184V | Abacavir | 2-4-fold increase | [7] |
| K65R, L74V, Y115F, M184V (combinations) | Abacavir | 4 to >8-fold increase | |
| E44D/A + V118I | Lamivudine | 4 to 50-fold increase |
Table 2: Key Resistance Mutations and Their Impact on Abacavir and Lamivudine Susceptibility.
The M184V mutation is the most common mutation associated with lamivudine resistance and also confers low-level resistance to abacavir.[7][10] Interestingly, the M184V mutation can increase the susceptibility of HIV-1 to zidovudine (another NRTI), highlighting the complex interplay of resistance mutations.[8]
Experimental Protocols
Determination of IC50 in Cell Culture
This protocol outlines a general method for determining the 50% inhibitory concentration (IC50) of a nucleoside analogue against HIV-1 in a cell-based assay.
Materials:
-
Human T-cell line susceptible to HIV-1 infection (e.g., MT-4 cells)
-
Complete culture medium
-
HIV-1 virus stock of a known titer
-
Test compounds (abacavir, lamivudine)
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 1 x 105 cells/well in complete culture medium.
-
Compound Dilution: Prepare serial dilutions of the test compounds in culture medium.
-
Infection and Treatment: Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01. Immediately add the serially diluted compounds to the respective wells. Include control wells with cells and virus but no inhibitor (virus control) and cells with no virus and no inhibitor (cell control).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration compared to the virus control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
HIV-1 Reverse Transcriptase Inhibition Assay (Biochemical Assay)
This protocol describes a non-radioactive, colorimetric ELISA-based assay to determine the inhibitory activity of the triphosphate forms of the drugs against purified HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Streptavidin-coated 96-well plates
-
Biotinylated template/primer (e.g., poly(A) x oligo(dT)15)
-
Deoxynucleoside triphosphate (dNTP) mix containing DIG-labeled dUTP
-
Test compounds (carbovir triphosphate, lamivudine triphosphate)
-
Anti-digoxigenin-peroxidase (POD) conjugate
-
Peroxidase substrate (e.g., ABTS)
-
Washing and reaction buffers
-
Microplate reader
Procedure:
-
Template/Primer Immobilization: The biotinylated template/primer is immobilized on the streptavidin-coated microplate wells.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the dNTP mix and the serially diluted triphosphate forms of the test compounds.
-
Enzyme Reaction: Add the reaction mixture and the recombinant HIV-1 RT to the wells. Incubate at 37°C for 1-2 hours to allow for DNA synthesis.
-
Washing: Wash the wells to remove unincorporated nucleotides.
-
Detection: Add the anti-DIG-POD conjugate and incubate. After another washing step, add the peroxidase substrate.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength. The color intensity is proportional to the amount of incorporated DIG-labeled dUTP.
-
Data Analysis: Calculate the percentage of RT inhibition for each compound concentration. The IC50 or Ki can be determined from the dose-response curve.
Conclusion
This compound's mechanism of action is a well-characterized example of effective antiretroviral therapy. The dual components, abacavir and lamivudine, undergo intracellular activation to their triphosphate forms, which then competitively inhibit and terminate the action of HIV-1 reverse transcriptase. This in-depth understanding of its molecular basis, supported by quantitative data on its efficacy and resistance profiles, is crucial for the continued development of novel antiretroviral agents and the strategic management of HIV-1 infection. The detailed experimental protocols provided herein serve as a guide for the continued investigation and characterization of such compounds.
References
- 1. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. researchgate.net [researchgate.net]
- 4. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. A simplified method for rapid quantification of intracellular nucleoside triphosphates by one-dimensional thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
- 10. Determination of nucleoside analog mono-, di-, and tri-phosphates in cellular matrix by solid phase extraction and ultra-sensitive LC-MS/MS detection - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Interplay of Abacavir and Lamivudine in HIV-1 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the synergistic effect and combined therapeutic action of abacavir and lamivudine, two pivotal nucleoside reverse transcriptase inhibitors (NRTIs) in the management of Human Immunodeficiency Virus Type 1 (HIV-1) infection. While direct quantitative in vitro synergy studies for this specific combination are not extensively detailed in publicly available research, their combined clinical efficacy is well-documented. This document synthesizes the known mechanisms of action, intracellular pathways, and clinical outcomes, providing a comprehensive resource for the scientific community.
Mechanism of Action and Intracellular Activation
Abacavir and lamivudine are both prodrugs that require intracellular phosphorylation to their active triphosphate forms to exert their antiviral effect. A key aspect of their successful combination is that they utilize different intracellular phosphorylation pathways, thus avoiding metabolic competition and allowing for their effective combined action.[1]
Intracellular Phosphorylation Pathways
Abacavir, a guanosine analog, is converted to its active form, carbovir triphosphate (CBV-TP), through a series of enzymatic steps. Similarly, lamivudine, a cytidine analog, is phosphorylated to lamivudine triphosphate (3TC-TP).
References
An In-depth Technical Guide to the Intracellular Phosphorylation of Abacavir and Lamivudine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abacavir (ABC) and lamivudine (3TC) are potent nucleoside reverse transcriptase inhibitors (NRTIs) that form the backbone of many combination antiretroviral therapy regimens for the treatment of HIV infection. As prodrugs, both agents require extensive intracellular metabolism to their respective active triphosphate forms to exert their antiviral effect. This technical guide provides a detailed overview of the intracellular phosphorylation pathways of abacavir and lamivudine, the key enzymes involved, and the resulting pharmacologically active metabolites. It includes a summary of quantitative data on the intracellular pharmacokinetics of these drugs, detailed experimental protocols for their study, and visualizations of the metabolic pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction
Abacavir, a carbocyclic 2'-deoxyguanosine analogue, and lamivudine, a 2'-deoxy-3'-thiacytidine analogue, are critical components in the management of HIV-1 infection. Their mechanism of action relies on the inhibition of HIV reverse transcriptase (RT). However, in their administered form, they are inactive. Efficacy is entirely dependent on their conversion within the host cell into pharmacologically active 5'-triphosphate metabolites. This process of anabolic phosphorylation is carried out by a series of host cellular kinases. The resulting triphosphate analogues, carbovir 5'-triphosphate (CBV-TP) and lamivudine 5'-triphosphate (3TC-TP), act as competitive inhibitors of the viral RT and as chain terminators upon incorporation into the nascent viral DNA strand.[1][2][3][4] Understanding the intricacies of these phosphorylation pathways is paramount for optimizing dosing strategies, predicting drug-drug interactions, and developing novel nucleoside analogues.
Intracellular Phosphorylation of Abacavir
Abacavir is a guanosine analogue that undergoes a multi-step enzymatic conversion to its active form, carbovir 5'-triphosphate (CBV-TP).[5]
The phosphorylation pathway is as follows:
-
Initial Phosphorylation: Abacavir is first phosphorylated to abacavir 5'-monophosphate (ABC-MP) by the cellular enzyme adenosine phosphotransferase.[6][7]
-
Deamination: ABC-MP is then deaminated by a cytosolic deaminase to form carbovir 5'-monophosphate (CBV-MP).[6]
-
Second Phosphorylation: CBV-MP is subsequently phosphorylated to carbovir 5'-diphosphate (CBV-DP) by guanylate kinase.[6]
-
Final Phosphorylation: Finally, CBV-DP is converted to the active metabolite, carbovir 5'-triphosphate (CBV-TP), by various cellular enzymes, including nucleoside diphosphate kinases.[6]
It is the formation of CBV-TP that allows for the potent inhibition of HIV reverse transcriptase.[5]
Intracellular Phosphorylation of Lamivudine
Lamivudine, a cytidine analogue, also requires a three-step phosphorylation cascade to become the active lamivudine 5'-triphosphate (3TC-TP).[3][4][8]
The phosphorylation pathway is as follows:
-
First Phosphorylation: Lamivudine is initially phosphorylated by deoxycytidine kinase to form lamivudine 5'-monophosphate (3TC-MP).[9]
-
Second Phosphorylation: 3TC-MP is then converted to lamivudine 5'-diphosphate (3TC-DP) by cytidine monophosphate/deoxycytidine monophosphate kinase. The diphosphate is the predominant anabolite found within cells, suggesting the subsequent step is rate-limiting.[9][10]
-
Third Phosphorylation: The final and rate-limiting step is the phosphorylation of 3TC-DP to the active 3TC-TP, a reaction catalyzed by nucleoside diphosphate kinase.[9][10]
Quantitative Data Summary
The intracellular persistence of the active triphosphate metabolites is a key determinant of the dosing interval for NRTIs. The long intracellular half-lives of CBV-TP and 3TC-TP support once-daily dosing regimens.[2][11]
| Parameter | Carbovir Triphosphate (CBV-TP) | Lamivudine Triphosphate (3TC-TP) |
| Intracellular Half-life (t½) | 12 - 21 hours[2][12][13] | 15 - 19 hours[8][11] |
| Median Intracellular Half-life (t½) in vivo | 18 hours (range: 12-19 hours)[14][15] | 18.4 hours[11] |
| Steady-State Trough Concentration (Cτ) | Similar between 600 mg QD and 300 mg BID regimens[12] | Modestly lower with 300 mg QD vs. 150 mg BID regimen[11] |
| Steady-State Max Concentration (Cmax) | 99% higher with 600 mg QD vs. 300 mg BID regimen[3][12] | Bioequivalent between 300 mg QD and 150 mg BID regimens[11] |
| Area Under the Curve (AUC₀₋₂₄) | 32% higher with 600 mg QD vs. 300 mg BID regimen[3][12] | Bioequivalent between 300 mg QD and 150 mg BID regimens[11] |
Data compiled from studies in peripheral blood mononuclear cells (PBMCs) of HIV-infected patients.
Experimental Protocols for Intracellular Metabolite Quantification
The quantification of intracellular nucleoside triphosphates is challenging due to their low concentrations and instability.[16][17] The most common and robust methods involve liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
General Experimental Workflow
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood samples (typically from HIV-infected patients) using Ficoll density gradient centrifugation.[14][18]
-
Cell Counting and Lysis: The isolated PBMCs are counted to allow for normalization of metabolite concentrations (e.g., fmol/10⁶ cells). The cells are then lysed, often using a cold methanol-based solution, to release the intracellular contents and quench enzymatic activity.
-
Metabolite Extraction: The triphosphate metabolites are extracted from the cell lysate. This is frequently achieved using solid-phase extraction (SPE), often with an anion-exchange column, to separate the highly polar triphosphates from other cellular components.[16][17][19]
-
Quantification by LC-MS/MS: The extracted samples are analyzed by a validated LC-MS/MS method. This technique provides high sensitivity and selectivity for the accurate quantification of CBV-TP and 3TC-TP.[16][17]
-
Chromatography: Reversed-phase or ion-pair chromatography is typically used to separate the analytes.[16][20]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection, providing specificity and low limits of quantification.[16][17]
-
-
Data Analysis: Standard curves are generated using authentic triphosphate standards to calculate the concentration of the metabolites in the samples.[16][17]
Conclusion
The intracellular phosphorylation of abacavir and lamivudine is a complex, multi-step process mediated entirely by host cell enzymes. The efficient conversion to their respective active triphosphate moieties, CBV-TP and 3TC-TP, is fundamental to their potent anti-HIV activity. The long intracellular half-life of these active metabolites provides the pharmacological basis for convenient once-daily dosing, which can improve patient adherence. A thorough understanding of these metabolic pathways, coupled with robust analytical methods for intracellular quantification, is essential for the continued optimization of antiretroviral therapy and the rational design of next-generation nucleoside analogues.
References
- 1. Pharmacokinetics of Lamivudine and Lamivudine-Triphosphate after Administration of 300 Milligrams and 150 Milligrams Once Daily to Healthy Volunteers: Results of the ENCORE 2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of abacavir and its anabolite carbovir triphosphate without and with darunavir/ritonavir or raltegravir in HIV-infected subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Lamivudine? [synapse.patsnap.com]
- 5. Abacavir Therapy and HLA-B*57:01 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. escholarship.org [escholarship.org]
- 8. Clinical pharmacokinetics of lamivudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. The pharmacokinetics of lamivudine phosphorylation in peripheral blood mononuclear cells from patients infected with HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Equivalent Steady-State Pharmacokinetics of Lamivudine in Plasma and Lamivudine Triphosphate within Cells following Administration of Lamivudine at 300 Milligrams Once Daily and 150 Milligrams Twice Daily - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Steady-State Pharmacokinetics of Abacavir in Plasma and Intracellular Carbovir Triphosphate following Administration of Abacavir at 600 Milligrams Once Daily and 300 Milligrams Twice Daily in Human Immunodeficiency Virus-Infected Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Intracellular pharmacokinetics of tenofovir diphosphate, carbovir triphosphate, and lamivudine triphosphate in patients receiving triple-nucleoside regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Simultaneous quantification of intracellular lamivudine and abacavir triphosphate metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Simultaneous Quantification of Intracellular Lamivudine and Abacavir Triphosphate Metabolites by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. img.thebody.com [img.thebody.com]
- 19. researchgate.net [researchgate.net]
- 20. journals.asm.org [journals.asm.org]
Epzicom's Impact on HIV-1 Reverse Transcriptase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epzicom, a fixed-dose combination of the nucleoside reverse transcriptase inhibitors (NRTIs) abacavir (ABC) and lamivudine (3TC), is a critical component of antiretroviral therapy (ART) for the management of Human Immunodeficiency Virus Type 1 (HIV-1) infection. This technical guide provides an in-depth analysis of the biochemical and cellular mechanisms by which this compound's active components inhibit HIV-1 reverse transcriptase (RT), a pivotal enzyme in the viral replication cycle. This document details the intracellular activation of abacavir and lamivudine, their competitive inhibition of RT, and the molecular basis of viral resistance. Furthermore, it presents quantitative data on their inhibitory activity and outlines the experimental protocols used to characterize their antiviral effects.
Mechanism of Action
Abacavir and lamivudine are synthetic nucleoside analogues that, upon administration, are internalized by host cells and undergo intracellular phosphorylation to their active triphosphate forms.[1][2] This activation is a prerequisite for their antiviral activity.
1.1. Intracellular Activation
Abacavir, a guanosine analogue, is converted to its active metabolite, carbovir triphosphate (CBV-TP), by cellular enzymes.[1][2] Similarly, lamivudine, a cytosine analogue, is phosphorylated to lamivudine triphosphate (3TC-TP).[3] This multi-step phosphorylation is catalyzed by host cell kinases.
1.2. Competitive Inhibition of HIV-1 Reverse Transcriptase
The active triphosphate metabolites, CBV-TP and 3TC-TP, are structural analogues of the natural deoxyguanosine triphosphate (dGTP) and deoxycytidine triphosphate (dCTP), respectively. They act as competitive inhibitors of HIV-1 reverse transcriptase.[1][3] By mimicking the natural substrates, CBV-TP and 3TC-TP bind to the active site of the reverse transcriptase enzyme.
1.3. DNA Chain Termination
Following incorporation into the nascent viral DNA strand, the absence of a 3'-hydroxyl group on the sugar moiety of both abacavir and lamivudine prevents the formation of a phosphodiester bond with the subsequent deoxynucleotide.[1][3] This leads to the premature termination of the growing DNA chain, thereby halting the conversion of the viral RNA genome into double-stranded DNA, a critical step for HIV-1 replication.[4][5]
Quantitative Analysis of Inhibitory Activity
The antiviral potency of abacavir and lamivudine has been quantified through various in vitro assays. The 50% inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters used to evaluate their efficacy.
Table 1: In Vitro Inhibitory Activity of Abacavir and Lamivudine Against Wild-Type HIV-1
| Compound | Active Metabolite | Parameter | Value | Cell Line/System | Reference |
| Abacavir | Carbovir Triphosphate (CBV-TP) | IC50 | 4.58 ± 2.03 µM | Recombinant Virus Assay | [6] |
| Lamivudine | Lamivudine Triphosphate (3TC-TP) | IC50 | 0.002 - 1.14 µM | Various Cell Lines | [7] |
HIV-1 Resistance to Abacavir and Lamivudine
The emergence of drug-resistant HIV-1 strains is a significant challenge in antiretroviral therapy. Resistance to abacavir and lamivudine is primarily associated with specific mutations in the reverse transcriptase gene.
3.1. Key Resistance Mutations
The M184V mutation is the most common mutation associated with high-level resistance to lamivudine and also confers low-level resistance to abacavir.[8][9] Other mutations associated with abacavir resistance include K65R, L74V, and Y115F.[9] The presence of multiple mutations, particularly in combination with thymidine analogue mutations (TAMs), can lead to higher levels of resistance to abacavir.[6]
Table 2: Fold Change in IC50 for Abacavir and Lamivudine in the Presence of Resistance Mutations
| Mutation(s) | Drug | Fold Change in IC50 | Reference |
| M184V | Abacavir | 2 - 4 | [9] |
| M184V | Lamivudine | >100 | [10] |
| K65R | Abacavir | ~4 | [9] |
| L74V | Abacavir | Low-level | [9] |
| Y115F | Abacavir | Low-level | [9] |
| M184V + TAMs | Abacavir | 5 - 10 | [11] |
Experimental Protocols
The following sections detail the methodologies for key experiments used to evaluate the effect of this compound's components on HIV-1 reverse transcriptase activity.
4.1. In Vitro HIV-1 Reverse Transcriptase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 reverse transcriptase.
-
Objective: To determine the IC50 value of an inhibitor against HIV-1 RT.
-
Principle: A colorimetric or fluorometric assay is used to quantify the synthesis of DNA from an RNA or DNA template by recombinant HIV-1 RT. The inhibition of this process by a test compound is measured.
-
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Reaction Buffer (containing template-primer, dNTPs, and necessary salts)
-
Test compounds (e.g., CBV-TP, 3TC-TP)
-
Detection system (e.g., streptavidin-coated plates and antibody-enzyme conjugate for colorimetric detection)[12]
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, combine the reaction buffer, HIV-1 RT, and the test compound.
-
Incubate the plate to allow the reverse transcription reaction to proceed.
-
Stop the reaction and transfer the products to a streptavidin-coated plate to capture the newly synthesized biotin-labeled DNA.
-
Add a horseradish peroxidase (HRP)-conjugated antibody that recognizes a label incorporated into the DNA (e.g., digoxigenin).
-
Wash the plate to remove unbound reagents.
-
Add a chromogenic HRP substrate and measure the absorbance.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.[13]
-
4.2. Cell-Based HIV-1 Replication Assay
This assay assesses the ability of a compound to inhibit HIV-1 replication in a cellular context.
-
Objective: To determine the EC50 (50% effective concentration) of an antiviral compound.
-
Principle: Susceptible host cells are infected with HIV-1 in the presence of varying concentrations of the test compound. After a period of incubation, viral replication is quantified by measuring a viral marker, such as the p24 antigen or the activity of a reporter gene.
-
Materials:
-
Procedure (p24 ELISA):
-
Seed target cells in a 96-well plate.
-
Prepare serial dilutions of the test compounds and add them to the cells.
-
Infect the cells with a known amount of HIV-1.
-
Incubate the plate for several days to allow for viral replication.
-
Collect the cell culture supernatant.
-
Quantify the amount of p24 antigen in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.[15]
-
Calculate the percentage of inhibition of viral replication and determine the EC50 value.
-
4.3. Determination of Intracellular Triphosphate Levels
This method is used to quantify the active triphosphate forms of nucleoside analogues within cells.
-
Objective: To measure the intracellular concentrations of CBV-TP and 3TC-TP.
-
Principle: Cells are incubated with the parent drug, and then lysed to extract the intracellular nucleotides. The triphosphate forms are separated from the mono- and diphosphates and quantified using a sensitive analytical technique like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Materials:
-
Procedure:
-
Incubate cells with the nucleoside analogue.
-
Harvest and wash the cells to remove extracellular drug.
-
Lyse the cells with a cold solvent to precipitate proteins and extract nucleotides.
-
Separate the mono-, di-, and triphosphate nucleotides using anion exchange SPE.
-
Elute each phosphate fraction separately.
-
Treat the triphosphate fraction with acid phosphatase to convert the triphosphate metabolite to its parent nucleoside.
-
Quantify the resulting nucleoside using a validated LC-MS/MS method.[17]
-
Visualizations
5.1. Signaling Pathways and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. immunopaedia.org.za [immunopaedia.org.za]
- 3. New test to measure intracellular levels of nucleosides | HIV i-Base [i-base.info]
- 4. High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. omicsonline.org [omicsonline.org]
- 6. Prediction of Abacavir Resistance from Genotypic Data: Impact of Zidovudine and Lamivudine Resistance In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Twenty-Five Years of Lamivudine: Current and Future Use for the Treatment of HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mutations in HIV-1 reverse transcriptase during therapy with abacavir, lamivudine and zidovudine in HIV-1-infected adults with no prior antiretroviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. xpressbio.com [xpressbio.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. HIV-1 Interactions with Cells: From Viral Binding to Cell-Cell Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of nucleoside analog mono-, di-, and tri-phosphates in cellular matrix by solid phase extraction and ultra-sensitive LC-MS/MS detection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Navigating HIV's Escape Route: An In-depth Technical Guide to the Development of Abacavir Resistance Mutations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the development of resistance to abacavir, a key nucleoside reverse transcriptase inhibitor (NRTI) in the treatment of HIV-1. Through a detailed examination of the primary mutations, their synergistic and antagonistic interactions, and the influence of background drug regimens, this document aims to equip researchers with a thorough understanding of the mechanisms driving abacavir resistance. This guide delves into the experimental methodologies used to characterize these resistance pathways and presents quantitative data in a structured format to facilitate analysis and comparison.
The Core Mutations Conferring Abacavir Resistance
Resistance to abacavir is primarily associated with the selection of a combination of specific mutations in the reverse transcriptase (RT) region of the HIV-1 pol gene. While a single mutation typically confers only low-level resistance, the accumulation of multiple mutations can lead to clinically significant drug failure. The four cornerstone mutations directly selected by abacavir are K65R, L74V, Y115F, and M184V.[1][2][3]
Table 1: Primary Abacavir Resistance Mutations and their Individual Impact
| Mutation | Fold Change in Abacavir IC₅₀ | Notes |
| K65R | ~2-4 | Also selected by tenofovir and didanosine. Reduces susceptibility to multiple NRTIs but can increase susceptibility to zidovudine.[4][5] |
| L74V | ~1.5-3 | Often selected in combination with other mutations. Increases susceptibility to zidovudine.[4][5] |
| Y115F | ~3 | Frequently observed in combination with M184V.[5] |
| M184V | ~2-7 | The most common NRTI resistance mutation, also selected by lamivudine and emtricitabine. Confers high-level resistance to these agents.[1][5][6] |
Development Pathways of Abacavir Resistance
The development of abacavir resistance is not a singular event but rather a stepwise process influenced by the specific antiretroviral agents used in a patient's treatment regimen.
The M184V-Initiated Pathway
In many instances, particularly in regimens containing lamivudine or emtricitabine, the M184V mutation is the first to emerge.[2] While M184V on its own only confers low-level resistance to abacavir, it serves as a crucial stepping stone for the selection of additional mutations that lead to higher levels of resistance.[1][6] Subsequent mutations such as L74V, Y115F, and K65R can accumulate on this M184V background, leading to a synergistic increase in abacavir resistance.[3]
The Role of Thymidine Analogue Mutations (TAMs)
Prior or concurrent treatment with thymidine analogues such as zidovudine (AZT) or stavudine (d4T) can significantly alter the pathway to abacavir resistance. TAMs (e.g., M41L, D67N, K70R, L210W, T215Y/F, K219Q/E) are selected by these drugs and can confer cross-resistance to abacavir, particularly when present in combination with M184V.[2][7] The accumulation of three or more TAMs in the presence of M184V can lead to clinically significant abacavir resistance.[2]
Interestingly, a degree of antagonism exists between the selection of K65R and TAMs. The presence of zidovudine in a regimen has been shown to suppress the emergence of the K65R mutation.[4] This highlights the importance of the NRTI backbone in directing the evolutionary pathway of HIV-1 resistance.
Accessory Mutations
Other mutations, such as E44D and V118I, may act as accessory mutations, further contributing to abacavir resistance in the presence of primary resistance mutations.[1]
Table 2: Impact of Mutation Combinations on Abacavir Resistance
| Mutation Combination | Fold Change in Abacavir IC₅₀ | Notes |
| M184V + L74V | ~5-10 | A common combination leading to moderate abacavir resistance. |
| M184V + Y115F | ~7-15 | Synergistic interaction leading to significant resistance. |
| K65R + M184V | ~7 | An important combination conferring resistance to multiple NRTIs.[6] |
| M184V + ≥3 TAMs | >8 | Clinically significant resistance often seen in treatment-experienced patients.[2] |
| K65R + L74V + M184V + Y115F | High-level | Accumulation of multiple primary mutations leads to high-level resistance.[3] |
Signaling and Logical Pathways in Abacavir Resistance Development
The following diagrams illustrate the key pathways and experimental workflows related to abacavir resistance.
Experimental Protocols for Assessing Abacavir Resistance
The characterization of abacavir resistance relies on two primary experimental approaches: genotypic and phenotypic assays.
Genotypic Resistance Testing by Sanger Sequencing
Genotypic assays identify the presence of specific resistance-associated mutations in the HIV-1 genome.
Experimental Workflow:
Detailed Methodology:
-
Viral RNA Extraction: HIV-1 RNA is extracted from patient plasma samples (typically requiring a viral load of at least 500-1000 copies/mL) using commercially available kits (e.g., QIAamp Viral RNA Mini Kit).[8]
-
Reverse Transcription-Polymerase Chain Reaction (RT-PCR): The extracted RNA is reverse transcribed into cDNA and the pol gene region encompassing the reverse transcriptase is amplified.
-
Nested PCR: A second round of PCR is performed using internal primers to increase the specificity and yield of the target RT amplicon.
-
Sanger Sequencing: The purified PCR product is used as a template for dideoxy chain-termination sequencing.
-
Sequence Analysis: The resulting sequence is compared to a wild-type reference sequence (e.g., HXB2) to identify mutations at codons associated with abacavir resistance.
Phenotypic Resistance Testing (Recombinant Virus Assay)
Phenotypic assays directly measure the susceptibility of a patient's virus to a drug by assessing its ability to replicate in the presence of varying drug concentrations. The PhenoSense™ assay is a widely used example of this approach.[9]
Experimental Workflow:
Detailed Methodology:
-
Amplification and Cloning: The patient's viral RT gene is amplified from plasma RNA and cloned into a proviral vector that lacks its own RT gene but contains a reporter gene, such as luciferase.[9]
-
Production of Pseudotyped Virus: The recombinant vector is co-transfected into a producer cell line (e.g., HEK293T) along with a plasmid expressing a viral envelope protein (e.g., VSV-G) to create infectious, replication-defective virus particles.[9]
-
Infection and Drug Susceptibility: Target cells are infected with the pseudotyped virus in the presence of serial dilutions of abacavir.
-
Data Analysis: After a set incubation period, the cells are lysed, and the activity of the reporter gene (luciferase) is measured. The drug concentration that inhibits viral replication by 50% (IC₅₀) is calculated. The fold-change in resistance is determined by dividing the IC₅₀ of the patient-derived virus by the IC₅₀ of a drug-susceptible wild-type reference virus.[9]
Prevalence of Abacavir Resistance Mutations
The prevalence of abacavir resistance mutations differs significantly between treatment-naïve and treatment-experienced patient populations.
Table 3: Prevalence of Key Abacavir Resistance Mutations
| Mutation | Prevalence in Treatment-Naïve Patients | Prevalence in Abacavir-Experienced Patients with Virologic Failure |
| K65R | <1% | 5-15% |
| L74V | <1% | 20-40% |
| Y115F | Very low | 5-10% |
| M184V | <1% | 40-60% |
Note: Prevalence data are approximate and can vary depending on the patient cohort and prior treatment history.[10][11][12]
Conclusion
The development of resistance to abacavir is a complex, multifactorial process driven by the selection of specific mutations in the HIV-1 reverse transcriptase. The M184V mutation often serves as an initial step, with the subsequent accumulation of other key mutations like K65R, L74V, and Y115F, leading to a stepwise increase in resistance. The presence of thymidine analogue mutations from prior therapies can also significantly contribute to abacavir cross-resistance. A thorough understanding of these developmental pathways, facilitated by robust genotypic and phenotypic assays, is critical for optimizing antiretroviral therapy, guiding the development of new NRTIs, and managing the long-term efficacy of HIV treatment.
References
- 1. Prediction of Abacavir Resistance from Genotypic Data: Impact of Zidovudine and Lamivudine Resistance In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abacavir Resistance [natap.org]
- 3. In Vitro Human Immunodeficiency Virus Type 1 Resistance Selections with Combinations of Tenofovir and Emtricitabine or Abacavir and Lamivudine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. penta-id.org [penta-id.org]
- 5. HIV Drug Resistance Database [hivdb.stanford.edu]
- 6. Molecular Mechanisms of Resistance to Human Immunodeficiency Virus Type 1 with Reverse Transcriptase Mutations K65R and K65R+M184V and Their Effects on Enzyme Function and Viral Replication Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2022 Update of the Drug Resistance Mutations in HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. penta-id.org [penta-id.org]
- 9. monogrambio.labcorp.com [monogrambio.labcorp.com]
- 10. sensusimpact.com [sensusimpact.com]
- 11. Prevalence of HIV type 1 drug resistance mutations in treatment-naïve and experienced patients from resource-limited settings with universal access to antiretroviral therapy: a survey in two small Brazilian cities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
An In-depth Technical Guide on the Impact of Lamivudine on Mitochondrial DNA Polymerase Gamma
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lamivudine, a cornerstone of antiretroviral therapy, is a nucleoside reverse transcriptase inhibitor (NRTI) lauded for its efficacy against HIV and Hepatitis B. However, the off-target effects of NRTIs on host cellular machinery, particularly the mitochondria, remain a critical area of investigation. This technical guide provides a comprehensive analysis of the interaction between lamivudine and mitochondrial DNA polymerase gamma (Pol γ), the sole DNA polymerase responsible for the replication and maintenance of the mitochondrial genome. Through a detailed examination of quantitative data, experimental protocols, and signaling pathways, this document elucidates the molecular mechanisms underpinning lamivudine-associated mitochondrial toxicity, offering valuable insights for researchers and drug development professionals. While generally considered to possess a more favorable mitochondrial safety profile compared to other NRTIs, understanding the nuances of its interaction with Pol γ is paramount for the development of safer antiretroviral agents.
Mechanism of Action: Lamivudine and Polymerase Gamma Inhibition
Lamivudine, a synthetic nucleoside analog of deoxycytidine, requires intracellular phosphorylation to its active triphosphate form, lamivudine triphosphate (3TC-TP).[1][2] The primary mechanism by which lamivudine exerts its mitochondrial toxicity is through the inhibition of Pol γ.[3][4][5] This inhibition occurs through two principal mechanisms:
-
Competitive Inhibition: 3TC-TP competes with the natural substrate, deoxycytidine triphosphate (dCTP), for the active site of Pol γ.[1]
-
Chain Termination: Upon incorporation into the nascent mitochondrial DNA (mtDNA) strand, the absence of a 3'-hydroxyl group on the sugar moiety of lamivudine prevents the formation of a phosphodiester bond with the subsequent nucleotide, leading to premature termination of mtDNA replication.[1][2]
Lamivudine's L-enantiomeric configuration contributes to its relatively lower affinity for Pol γ compared to the D-enantiomers of other NRTIs, resulting in a generally lower potential for mitochondrial toxicity.[1]
Quantitative Analysis of Polymerase Gamma Inhibition
The inhibitory potential of lamivudine triphosphate on Pol γ has been quantified through various biochemical assays. The following tables summarize key kinetic parameters, providing a comparative perspective with other NRTIs and the natural substrate.
Table 1: Inhibition Constants (Ki) of NRTI-Triphosphates for Mitochondrial DNA Polymerase Gamma
| Compound | K_i_ (μM) | Natural Substrate |
| Lamivudine-TP | 15.8 ± 0.8 | dCTP |
| Zidovudine-TP (AZT-TP) | 1.8 ± 0.2 (competitive), 6.8 ± 1.7 (noncompetitive) | dTTP |
Note: Data compiled from multiple sources. Experimental conditions may vary.
Table 2: Pre-Steady-State Kinetic Parameters for Nucleotide Incorporation by Mitochondrial DNA Polymerase Gamma
| Nucleotide | K_d_ (μM) | k_pol_ (s⁻¹) | Incorporation Efficiency (k_pol_/K_d_) (μM⁻¹s⁻¹) |
| dCTP | 1.3 ± 0.2 | 67 ± 3 | 51 |
| Lamivudine-TP | 13 ± 5 | 0.12 | 0.009 |
K_d_ (dissociation constant) reflects the binding affinity of the nucleotide to the polymerase-DNA complex. k_pol_ (maximum rate of polymerization) represents the rate of nucleotide incorporation. Incorporation efficiency is a measure of how effectively the polymerase utilizes the nucleotide.
Downstream Consequences of Polymerase Gamma Inhibition
The inhibition of Pol γ by lamivudine sets off a cascade of events within the mitochondria, leading to cellular dysfunction.
Signaling Pathway of Lamivudine-Induced Mitochondrial Dysfunction
The following diagram illustrates the signaling pathway from the entry of lamivudine into the cell to the downstream consequences of Pol γ inhibition.
Caption: Lamivudine phosphorylation and subsequent inhibition of Pol γ.
Key Downstream Effects:
-
mtDNA Depletion: The most direct consequence of Pol γ inhibition is the reduction in mitochondrial DNA copy number.[3][5] This depletion impairs the synthesis of essential protein subunits of the electron transport chain (ETC), which are encoded by the mitochondrial genome.
-
Electron Transport Chain (ETC) Dysfunction: The lack of critical ETC subunits disrupts oxidative phosphorylation, leading to impaired cellular respiration and a decrease in ATP production.
-
Increased Reactive Oxygen Species (ROS) Production: A dysfunctional ETC can lead to an increase in electron leakage, resulting in the generation of superoxide and other reactive oxygen species. This oxidative stress can further damage mitochondrial components, including mtDNA, lipids, and proteins.
-
Altered Mitochondrial Morphology: Chronic mitochondrial stress can lead to changes in mitochondrial structure, including swelling and disorganization of the cristae.[6]
-
Induction of Apoptosis: Severe mitochondrial dysfunction can trigger the intrinsic apoptotic pathway through the release of pro-apoptotic factors like cytochrome c.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the impact of lamivudine on mitochondrial function.
Polymerase Gamma Inhibition Assay (In Vitro)
This protocol outlines a typical in vitro assay to determine the inhibitory effect of lamivudine triphosphate on Pol γ activity.
References
- 1. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Antiretroviral Therapy-Induced Mitochondrial Toxicity: Potential Mechanisms Beyond Polymerase-γ Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. natap.org [natap.org]
- 5. Frontiers | Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance [frontiersin.org]
- 6. researchgate.net [researchgate.net]
The Genetic Barrier of Epzicom: An In Vitro Perspective
A Technical Guide for Researchers and Drug Development Professionals
Epzicom, a fixed-dose combination of the nucleoside reverse transcriptase inhibitors (NRTIs) abacavir (ABC) and lamivudine (3TC), represents a critical component in the armamentarium against Human Immunodeficiency Virus Type 1 (HIV-1). A key determinant of its long-term efficacy is its genetic barrier to resistance, which is defined by the number and type of mutations the virus must accumulate to overcome the drug's suppressive pressure.[1] This technical guide provides an in-depth analysis of the in vitro studies that have elucidated the genetic pathways to resistance for this compound, offering valuable insights for researchers and drug development professionals.
Quantitative Analysis of In Vitro Resistance
In vitro studies are fundamental to characterizing the genetic basis of HIV-1 drug resistance and quantifying the impact of specific mutations on drug susceptibility. The following tables summarize the fold change in the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) for abacavir and lamivudine in the presence of various resistance-associated mutations in the HIV-1 reverse transcriptase (RT). An increase in these values signifies reduced viral susceptibility to the drug.[2]
Table 1: In Vitro Resistance Profile of Abacavir
| Mutation(s) | Fold Change in EC₅₀/IC₅₀ | Reference(s) |
| M184V | ~3-fold | [3] |
| K65R | Intermediate Resistance | [4] |
| L74V | Intermediate Resistance | [4] |
| Y115F | - | [5] |
| K65R + M184V | High-level resistance | [6][7] |
| L74V + M184V | Intermediate (4-8 fold) | [8] |
| K65R + L74V + M184V | High-level (>8-fold) | [8] |
| Y115F + M184V | - | [5] |
Table 2: In Vitro Resistance Profile of Lamivudine
| Mutation(s) | Fold Change in EC₅₀/IC₅₀ | Reference(s) |
| M184V | High-level (>300-fold) | [6] |
| M184I | High-level | [6] |
Key Resistance Pathways and Cross-Resistance
The primary mutation conferring high-level resistance to lamivudine is M184V or M184I in the reverse transcriptase gene.[4][6] This mutation emerges rapidly under lamivudine pressure.
Abacavir has a higher genetic barrier to resistance, typically requiring the accumulation of multiple mutations for significant resistance to develop.[2] Key mutations associated with abacavir resistance include K65R, L74V, Y115F, and M184V.[5][9][10] In vitro, the M184V mutation is often the first to be selected by abacavir.[3][11] However, the combination of abacavir with zidovudine has been shown to select against the M184V mutation.[3]
The combination of abacavir and lamivudine in vitro has been shown to select for both the M184V and L74V mutations.[6] The accumulation of mutations such as M184V, Y115F, and K65R leads to stronger viral growth even in the presence of high concentrations of abacavir.[6]
Experimental Protocols
The in vitro resistance data presented in this guide are primarily generated through phenotypic susceptibility assays and in vitro resistance selection studies.
Recombinant Virus Phenotypic Assay
A common method to assess drug susceptibility is the recombinant virus phenotypic assay.[2]
Methodology:
-
Patient Sample Processing: Plasma containing HIV-1 is obtained from patients. Viral RNA is extracted and the reverse transcriptase (RT) gene is amplified using polymerase chain reaction (PCR).
-
Cloning into a Test Vector: The amplified patient-derived RT gene is inserted into a standardized HIV-1 vector that lacks its own RT gene.
-
Production of Pseudotyped Viruses: The recombinant test vector is co-transfected into a producer cell line along with a plasmid expressing a viral envelope glycoprotein, often from a different virus like vesicular stomatitis virus (VSV-G). This generates virus particles (pseudotyped virions) that contain the patient's RT but have a broad tropism for infecting various cell types.[2]
-
Infection of Target Cells and Drug Susceptibility Testing: Target cells are infected with the pseudotyped viruses in the presence of serial dilutions of the antiretroviral drugs being tested (e.g., abacavir and lamivudine). A control infection is performed in the absence of any drug.[2]
-
Quantification of Viral Replication: After a set incubation period, viral replication is quantified. This is often done by measuring the activity of a reporter gene (e.g., luciferase) that is engineered into the viral vector or by measuring the amount of viral p24 antigen produced.
-
Calculation of EC₅₀/IC₅₀: The drug concentration that inhibits viral replication by 50% (EC₅₀ or IC₅₀) is calculated by plotting the percentage of viral replication against the drug concentration. The fold change in resistance is determined by dividing the EC₅₀/IC₅₀ of the test virus by that of a wild-type reference virus.
In Vitro Resistance Selection Studies
These studies are designed to mimic the evolution of drug resistance over time.
Methodology:
-
Virus and Cell Culture: A wild-type HIV-1 strain (e.g., NL4-3) is propagated in a susceptible cell line (e.g., MT-2 or peripheral blood mononuclear cells - PBMCs).[1]
-
Drug Escalation: The virus is cultured in the presence of the antiretroviral drug(s) at an initial concentration close to the EC₅₀.[1]
-
Monitoring Viral Breakthrough: The cultures are monitored for signs of viral replication (e.g., cytopathic effect or p24 antigen production). When viral replication is observed (breakthrough), the virus-containing supernatant is harvested.
-
Dose Escalation: The harvested virus is then used to infect fresh cells in the presence of a higher concentration of the drug. This process of viral passage and dose escalation is repeated.
-
Genotypic and Phenotypic Analysis: At various passages, the viral population is analyzed to identify the emergence of mutations in the reverse transcriptase gene (genotypic analysis) and to determine the level of drug resistance (phenotypic analysis). This allows for the identification of the mutational pathways that lead to resistance.
Visualizations
Signaling and Resistance Pathways
Caption: Mechanism of NRTI inhibition and the development of resistance.
Experimental Workflow: Recombinant Virus Phenotypic Assay
Caption: Workflow of a recombinant virus phenotypic resistance assay.
Logical Relationship: Genetic Barrier to Resistance
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. HIV-1 Drug Resistance Mutations: an Updated Framework for the Second Decade of HAART - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prediction of Abacavir Resistance from Genotypic Data: Impact of Zidovudine and Lamivudine Resistance In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Human Immunodeficiency Virus Type 1 Resistance Selections with Combinations of Tenofovir and Emtricitabine or Abacavir and Lamivudine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro human immunodeficiency virus type 1 resistance selections with combinations of tenofovir and emtricitabine or abacavir and lamivudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HIV-1 reverse transcriptase (RT) genotype and susceptibility to RT inhibitors during abacavir monotherapy and combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. penta-id.org [penta-id.org]
- 10. journals.asm.org [journals.asm.org]
- 11. hivdb.stanford.edu [hivdb.stanford.edu]
Methodological & Application
Application Notes: Protocol for Testing Epzicom® (Abacavir/Lamivudine) Efficacy in Primary Lymphocyte Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epzicom® is a fixed-dose combination antiretroviral medication containing abacavir (ABC) and lamivudine (3TC). Both are potent nucleoside reverse transcriptase inhibitors (NRTIs) that form the backbone of many HIV-1 treatment regimens.[1] These drugs are administered as prodrugs and must be phosphorylated intracellularly to their active triphosphate forms, carbovir triphosphate (CBV-TP) and lamivudine triphosphate (3TC-TP), respectively.[2][3] These active metabolites act as competitive inhibitors of HIV-1 reverse transcriptase (RT), and their incorporation into the nascent viral DNA chain leads to premature chain termination, thus halting viral replication.[4][5]
This document provides a detailed protocol for assessing the in vitro efficacy and synergistic interaction of abacavir and lamivudine against HIV-1 in primary human peripheral blood mononuclear cells (PBMCs). The primary endpoint for efficacy is the reduction in HIV-1 p24 antigen production in culture supernatants. It is critical to distinguish this antiviral susceptibility assay from testing for abacavir hypersensitivity, which is strongly associated with the HLA-B*57:01 allele.[6]
Data Presentation
The efficacy of abacavir and lamivudine, both individually and in combination, is typically determined by calculating the 50% effective concentration (EC50). When tested in combination, the Fractional Inhibitory Concentration (FIC) index is calculated to determine if the interaction is synergistic, additive, or antagonistic.
Table 1: Representative Antiviral Concentrations of Abacavir and Lamivudine against HIV-1 in PBMCs
| Compound | Typical Concentration Range for EC50 Determination | Representative EC50 (Wild-Type HIV-1) |
| Abacavir (ABC) | 0.01 µM - 15 µM[7] | 0.03 - 0.07 µM |
| Lamivudine (3TC) | 0.005 µM - 5 µM[7] | 0.005 - 0.01 µM |
| Combination (ABC+3TC) | See Checkerboard Assay Protocol | FIC Index < 0.5 indicates synergy |
Note: EC50 values can vary depending on the HIV-1 isolate, donor cells, and specific assay conditions.
Experimental Protocols
Isolation and Stimulation of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines the isolation of PBMCs from whole blood and their stimulation for subsequent HIV-1 infection.
Materials:
-
Ficoll-Paque PLUS
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (Complete RPMI)
-
Phytohemagglutinin (PHA)
-
Recombinant human Interleukin-2 (rhIL-2)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Dilute whole blood 1:1 with sterile PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Aspirate the upper layer and carefully collect the buffy coat layer containing PBMCs.
-
Wash the collected PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.
-
Resuspend the PBMC pellet in Complete RPMI and count the cells.
-
Stimulate the PBMCs by culturing them at a density of 1 x 10^6 cells/mL in Complete RPMI containing 5 µg/mL PHA for 72 hours.
-
After 72 hours, wash the cells and resuspend them in Complete RPMI containing 20 U/mL rhIL-2.
HIV-1 Virus Stock Preparation and Titration
This protocol describes the preparation of a high-titer HIV-1 stock and its titration. The laboratory-adapted strain HIV-1 NL4-3 is commonly used.
Materials:
-
HEK293T cells
-
pNL4-3 plasmid DNA
-
Transfection reagent
-
Complete DMEM
-
0.45 µm filter
-
Stimulated PBMCs
-
HIV-1 p24 Antigen Capture ELISA kit
Procedure:
-
Transfect HEK293T cells with the pNL4-3 proviral plasmid DNA.[8]
-
After 48-72 hours, harvest the cell culture supernatant.
-
Clarify the supernatant by centrifugation at 500 x g for 10 minutes to remove cell debris.[8]
-
Filter the supernatant through a 0.45 µm filter.
-
Aliquot the virus stock and store at -80°C.
-
To titrate the virus stock, perform serial dilutions and infect stimulated PBMCs.
-
After 7 days of culture, measure the p24 antigen concentration in the supernatants using an ELISA to determine the tissue culture infectious dose 50 (TCID50).
Checkerboard Assay for Synergy Testing
This assay is used to evaluate the synergistic, additive, or antagonistic effects of abacavir and lamivudine.
Materials:
-
Stimulated PBMCs
-
HIV-1 NL4-3 virus stock
-
Abacavir and Lamivudine stock solutions
-
96-well culture plates
-
Complete RPMI with rhIL-2
Procedure:
-
Prepare serial dilutions of abacavir and lamivudine. For example, prepare 2-fold serial dilutions of abacavir in the columns of a 96-well plate and 2-fold serial dilutions of lamivudine in the rows.[9]
-
The plate should include wells with each drug alone and wells with no drug (virus control).
-
Add 1 x 10^5 stimulated PBMCs to each well.
-
Infect the cells with HIV-1 NL4-3 at a pre-determined multiplicity of infection (MOI), for example, 0.01.
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
After 7 days, collect the culture supernatants for p24 antigen analysis.
HIV-1 p24 Antigen Capture ELISA
This protocol quantifies the level of HIV-1 replication by measuring the concentration of the p24 capsid protein in the culture supernatants.
Materials:
-
Commercial HIV-1 p24 Antigen Capture ELISA kit
-
Culture supernatants from the checkerboard assay
-
Plate reader
Procedure:
-
Follow the manufacturer's instructions for the p24 ELISA kit.
-
Briefly, coat a 96-well plate with a capture antibody specific for HIV-1 p24.
-
Add diluted standards, controls, and the collected culture supernatants to the wells.[9]
-
Incubate to allow the p24 antigen to bind to the capture antibody.
-
Wash the plate and add a biotinylated detection antibody.[9]
-
Incubate, wash, and then add a streptavidin-horseradish peroxidase (HRP) conjugate.[9]
-
After a final wash, add a TMB substrate solution and incubate until color develops.
-
Stop the reaction with a stop solution and read the absorbance at 450 nm using a plate reader.[9]
Data Analysis and Calculation of Synergy
Procedure:
-
Generate a standard curve from the p24 standards and calculate the p24 concentration in each well.
-
Determine the EC50 for abacavir and lamivudine alone.
-
For the combination wells, calculate the Fractional Inhibitory Concentration (FIC) for each drug:
-
FIC of Abacavir = (EC50 of Abacavir in combination) / (EC50 of Abacavir alone)
-
FIC of Lamivudine = (EC50 of Lamivudine in combination) / (EC50 of Lamivudine alone)
-
-
Calculate the FIC Index:
-
FIC Index = FIC of Abacavir + FIC of Lamivudine
-
-
Interpret the results:
-
FIC Index ≤ 0.5: Synergy
-
0.5 < FIC Index ≤ 4: Additive/Indifference
-
FIC Index > 4: Antagonism
-
Mandatory Visualizations
Caption: Mechanism of Action of Abacavir and Lamivudine.
Caption: Experimental Workflow for Efficacy Testing.
References
- 1. researchgate.net [researchgate.net]
- 2. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]
- 3. questdiagnostics.com [questdiagnostics.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Zidovudine, Lamivudine, and Abacavir Have Different Effects on Resting Cells Infected with Human Immunodeficiency Virus In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clyte.tech [clyte.tech]
- 7. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emerypharma.com [emerypharma.com]
- 9. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Application Note & Protocol: Quantification of Intracellular Carbovir Triphosphate Levels by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbovir is a potent nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV infection. Upon entering the cell, carbovir is phosphorylated to its active form, carbovir triphosphate (CBV-TP). CBV-TP acts as a competitive inhibitor of the viral reverse transcriptase and causes chain termination when incorporated into the viral DNA. The intracellular concentration of CBV-TP is a critical determinant of the drug's antiretroviral activity. Therefore, accurate and sensitive quantification of intracellular CBV-TP levels is essential for pharmacokinetic studies, dose optimization, and understanding the mechanisms of drug action and resistance. This application note provides a detailed protocol for the quantification of intracellular CBV-TP in peripheral blood mononuclear cells (PBMCs) using High-Performance Liquid Chromatography (HPLC), often coupled with tandem mass spectrometry (HPLC-MS/MS) for enhanced sensitivity and specificity.
Signaling Pathway of Carbovir Activation
Application Notes and Protocols for Long-Term Efficacy and Safety Studies of Epzicom (Abacavir/Lamivudine) in SHIV Models
Disclaimer: Extensive literature searches did not yield specific long-term efficacy and safety studies of the Epzicom (abacavir/lamivudine) fixed-dose combination in non-human primate (NHP) models infected with Simian-Human Immunodeficiency Virus (SHIV). The following application notes and protocols are constructed based on the known mechanisms of action of the individual drugs, general protocols for antiretroviral therapy in NHP models, and long-term efficacy and safety data from human clinical studies. The quantitative data presented are derived from human trials and should be considered illustrative examples. Researchers should adapt these protocols based on their specific experimental needs and institutional guidelines.
I. Application Notes
Introduction
This compound is a fixed-dose combination of two nucleoside reverse transcriptase inhibitors (NRTIs), abacavir (ABC) and lamivudine (3TC). It is a widely used component of antiretroviral therapy (ART) for the treatment of HIV-1 infection in humans. Non-human primate models, particularly rhesus macaques infected with SHIV, are critical for preclinical evaluation of antiretroviral drugs and treatment strategies. These models allow for detailed investigation of drug efficacy, safety, pharmacokinetics, and the impact on viral reservoirs in a system that closely mimics human HIV infection and pathogenesis.
These notes provide a framework for designing and conducting long-term studies to evaluate the efficacy and safety of an abacavir and lamivudine combination in SHIV-infected macaques.
Mechanism of Action
Abacavir and lamivudine are prodrugs that, once inside the host cell, are phosphorylated by cellular kinases to their active triphosphate forms: carbovir triphosphate (CBV-TP) and lamivudine triphosphate (3TC-TP), respectively. Both CBV-TP and 3TC-TP act as chain terminators of viral reverse transcriptase. They compete with natural deoxyribonucleotides (dGTP for CBV-TP and dCTP for 3TC-TP) for incorporation into the newly synthesizing viral DNA strand. Once incorporated, the absence of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond, thus halting DNA synthesis and preventing the virus from completing its replication cycle.
Signaling Pathway of Intracellular Activation and Action
The following diagram illustrates the intracellular phosphorylation pathway of abacavir and lamivudine and their subsequent inhibition of HIV reverse transcriptase.
II. Experimental Protocols
Animal Model and Husbandry
-
Species: Indian-origin rhesus macaques (Macaca mulatta).
-
Age: Young adult (3-5 years old).
-
Health Status: Animals should be screened and confirmed negative for SIV, simian T-lymphotropic virus, and type D retrovirus. Baseline hematology and serum chemistry should be within normal limits.
-
Housing: Housed in accordance with the Guide for the Care and Use of Laboratory Animals in an AAALAC-accredited facility. Environmental enrichment should be provided.
SHIV Challenge
-
Virus Stock: A well-characterized, pathogenic SHIV stock (e.g., SHIV-SF162P3, SHIV-AD8) should be used. The viral stock should be tittered in rhesus peripheral blood mononuclear cells (PBMCs) to determine the 50% tissue culture infectious dose (TCID50).
-
Inoculation: Animals can be challenged via the intravenous or mucosal (e.g., intrarectal, intravaginal) route. A typical intravenous challenge might be 1000 TCID50. For mucosal challenges, repeated low-dose exposures can model sexual transmission.
Antiretroviral Therapy
-
Drug Formulation: For research purposes, pure abacavir and lamivudine powders can be obtained and formulated into a palatable vehicle for oral administration. A common method is to mix the drugs into a small amount of food, such as fruit puree or peanut butter. Positive reinforcement training can be used to ensure consistent daily dosing.
-
Dosage: Dosages should be calculated based on body weight and allometric scaling from human doses to achieve clinically relevant plasma and intracellular drug concentrations. As a starting point, dosages in the range of those used for other NRTIs in macaques (e.g., 20-40 mg/kg/day for lamivudine's analogue, emtricitabine) can be considered and optimized through pharmacokinetic studies.
-
Treatment Regimen: Treatment is typically initiated after the establishment of a stable viral setpoint (e.g., 8-12 weeks post-infection). A combination of abacavir and lamivudine would be administered once daily. For a complete ART regimen, a third drug from a different class (e.g., an integrase inhibitor like dolutegravir or a non-nucleoside reverse transcriptase inhibitor) would be co-administered.
Monitoring and Data Collection
The following diagram outlines a general experimental workflow for a long-term SHIV study.
Application Notes and Protocols for Studying Abacavir-Induced Hypersensitivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental models used to study abacavir-induced hypersensitivity (AHS). Detailed protocols for key assays are included to facilitate the replication and adaptation of these models in a research setting.
Introduction
Abacavir is a nucleoside reverse transcriptase inhibitor used in the treatment of HIV infection.[1] A significant limitation of its use is a hypersensitivity reaction that occurs in approximately 5-8% of patients, typically within the first six weeks of treatment.[2][3] This reaction is strongly associated with the presence of the Human Leukocyte Antigen (HLA) class I allele, HLA-B*57:01.[3][4] Screening for this allele is now standard practice before initiating abacavir therapy and has dramatically reduced the incidence of this adverse drug reaction.[1]
The underlying mechanism of AHS is a T-cell mediated immune response.[4] The current understanding is centered around the "altered peptide repertoire" model.[5][6] Abacavir binds non-covalently to the peptide-binding groove of the HLA-B*57:01 molecule, altering its shape and the repertoire of self-peptides that can be presented to cytotoxic CD8+ T-cells.[4][5] This leads to the activation of T-cells that would otherwise be tolerant to these self-peptides, triggering a systemic inflammatory response.[5]
This document outlines the primary experimental models used to investigate the mechanisms of AHS and to assess potential new drug candidates for similar liabilities.
Data Presentation
Table 1: Incidence and Predictive Value of HLA-B*57:01 Screening for Abacavir Hypersensitivity
| Population/Study | Incidence of AHS (without screening) | Incidence of AHS (with screening) | Negative Predictive Value of HLA-B57:01 | Positive Predictive Value of HLA-B57:01 | Reference(s) |
| General (Caucasian) | 5-8% | <1% | 100% | ~50% | [2][7] |
| PREDICT-1 Study | 7.8% (clinically suspected) | 3.4% (clinically suspected) | 100% (immunologically confirmed) | 47.9% | [2][8] |
| Mixed Ethnic French Population | - | 0% | - | - | [9] |
| Black Patients | Lower than Caucasian populations | - | 100% (immunologically confirmed) | - |
Table 2: Key Cytokine Involvement in Abacavir Hypersensitivity
| Cytokine | Observation | Experimental Model | Reference(s) |
| Interferon-gamma (IFN-γ) | Significantly increased production by PBMCs from hypersensitive patients upon abacavir stimulation. | In vitro PBMC culture | |
| Tumor Necrosis Factor-alpha (TNF-α) | Increased expression in monocytes from hypersensitive individuals following ex vivo abacavir stimulation. | Ex vivo PBMC stimulation |
Signaling Pathway
The "altered peptide repertoire" model is the central signaling pathway in abacavir-induced hypersensitivity. The following diagram illustrates this mechanism.
Experimental Models and Protocols
In Vitro Model: Peripheral Blood Mononuclear Cell (PBMC) Assays
In vitro assays using PBMCs from HLA-B*57:01 positive and negative donors are crucial for studying the cellular mechanisms of AHS.
The LTT assesses the proliferation of T-lymphocytes in response to abacavir.
Protocol:
-
PBMC Isolation:
-
Isolate PBMCs from fresh heparinized blood from HLA-B*57:01 positive and negative donors using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with sterile phosphate-buffered saline (PBS).
-
Resuspend cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Determine cell viability and concentration using trypan blue exclusion.
-
-
Cell Culture and Stimulation:
-
Seed 2 x 10^5 PBMCs per well in a 96-well round-bottom plate.
-
Add abacavir at a final concentration range of 1-50 µg/mL. Include a vehicle control (e.g., DMSO) and a positive control (e.g., phytohemagglutinin (PHA) at 5 µg/mL).
-
Culture the cells for 6-7 days at 37°C in a humidified 5% CO2 incubator.
-
-
Proliferation Assay:
-
18 hours before harvesting, add 1 µCi of [3H]-thymidine to each well.
-
Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.
-
Calculate the Stimulation Index (SI) as the mean counts per minute (cpm) of drug-stimulated cultures divided by the mean cpm of unstimulated cultures. An SI ≥ 2 is typically considered a positive response.
-
This assay measures the production of pro-inflammatory cytokines by PBMCs upon abacavir stimulation.
Protocol:
-
PBMC Isolation and Culture:
-
Follow the same procedure for PBMC isolation and culture as in the LTT protocol.
-
Seed 1 x 10^6 PBMCs per well in a 24-well plate.
-
-
Stimulation:
-
Stimulate the cells with abacavir (10-50 µg/mL) for 24-48 hours. Include appropriate vehicle and positive controls.
-
-
Cytokine Measurement:
-
Collect the cell culture supernatants by centrifugation.
-
Measure the concentration of cytokines such as IFN-γ and TNF-α using commercial ELISA kits or a multiplex bead-based immunoassay (e.g., Luminex) according to the manufacturer's instructions.
-
Experimental Workflow for In Vitro PBMC Assays
In Vivo Model: HLA-B*57:01 Transgenic Mice
Transgenic mice expressing the human HLA-B*57:01 allele provide a valuable in vivo model to study the systemic effects of abacavir.
Protocol:
-
Generation of Transgenic Mice:
-
Generate transgenic mice expressing the HLA-B*57:01 heavy chain and human β2-microglobulin on a suitable genetic background (e.g., C57BL/6).
-
-
Abacavir Administration:
-
Administer abacavir to the transgenic mice and wild-type controls. Dosing can be via oral gavage (e.g., 20 mg/day) or in drinking water.
-
Treatment duration can range from days to weeks.
-
-
Monitoring for Hypersensitivity:
-
Monitor the mice daily for clinical signs of hypersensitivity, including weight loss, ruffled fur, lethargy, and skin rash (e.g., ear redness and swelling).
-
-
Immunological Analysis:
-
At the end of the treatment period, euthanize the mice and harvest spleens, lymph nodes, and skin tissue.
-
Prepare single-cell suspensions from lymphoid organs.
-
Analyze T-cell populations (CD4+, CD8+) and activation markers (e.g., CD69, PD-1) by flow cytometry.
-
Perform ex vivo restimulation of splenocytes or lymph node cells with abacavir and measure cytokine production (IFN-γ) by ELISpot or intracellular cytokine staining.
-
Perform histological analysis of skin tissue to assess for immune cell infiltration.
-
Logical Relationship in the Transgenic Mouse Model
Clinical Diagnostic Tool: Patch Testing
Patch testing is an in vivo diagnostic tool used to confirm abacavir hypersensitivity in patients who have previously experienced a reaction. It should be performed by an experienced clinician.
Protocol:
-
Patient Selection:
-
Select patients with a history of a suspected hypersensitivity reaction to abacavir.
-
-
Patch Application:
-
Prepare abacavir for patch testing by diluting it in petrolatum to concentrations of 1% and 10%.
-
Apply the patches to the upper back of the patient. Include a negative control (petrolatum only).
-
Leave the patches in place for 48 hours.
-
-
Reading and Interpretation:
-
Remove the patches after 48 hours and read the results at 48 and 72 hours.
-
A positive reaction is indicated by erythema, induration, and/or vesicles at the application site.
-
A biopsy of a positive reaction can be taken for histological confirmation of a T-cell mediated inflammatory infiltrate.
-
Conclusion
The experimental models described provide a robust framework for investigating the immunopathological mechanisms of abacavir-induced hypersensitivity. The in vitro PBMC assays are invaluable for dissecting the cellular and molecular events, while the HLA-B*57:01 transgenic mouse model allows for the study of the systemic immune response in a living organism. Patch testing remains a useful clinical tool for the diagnosis of AHS. A comprehensive understanding and application of these models are essential for the development of safer antiretroviral therapies and for advancing the field of pharmacogenomics.
References
- 1. JCI - A transgenic mouse model for HLA-B*57:01–linked abacavir drug tolerance and reactivity [jci.org]
- 2. researchgate.net [researchgate.net]
- 3. researchmap.jp [researchmap.jp]
- 4. benchchem.com [benchchem.com]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. A transgenic mouse model for HLA-B*57:01-linked abacavir drug tolerance and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pathological changes in various organs in HLA-B*57:01 transgenic mice with abacavir-induced skin eruption - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Kinetics of Abacavir-Induced Remodelling of the Major Histocompatibility Complex Class I Peptide Repertoire [frontiersin.org]
Application Notes and Protocols: In Vitro Evaluation of Epzicom® in Combination with Integrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epzicom®, a fixed-dose combination of the nucleoside reverse transcriptase inhibitors (NRTIs) abacavir and lamivudine, is a cornerstone of many antiretroviral therapy (ART) regimens. The advent of integrase strand transfer inhibitors (INSTIs) has further revolutionized HIV treatment. Understanding the in vitro interaction between this compound and various INSTIs is crucial for optimizing combination therapies, predicting clinical outcomes, and guiding the development of new treatment strategies. These application notes provide detailed protocols for assessing the in vitro antiviral activity, cytotoxicity, and synergistic potential of this compound in combination with first and second-generation integrase inhibitors.
Core Concepts in Combination Therapy Evaluation
The primary goal of in vitro combination studies is to determine the nature of the interaction between two or more drugs. This interaction can be synergistic, additive, or antagonistic.
-
Synergy: The combined effect of the drugs is greater than the sum of their individual effects.
-
Additivity: The combined effect of the drugs is equal to the sum of their individual effects.
-
Antagonism: The combined effect of the drugs is less than the sum of their individual effects.
The Combination Index (CI), based on the Chou-Talalay method, is a widely accepted quantitative measure of this interaction.
Data Presentation: In Vitro Antiviral Activity and Cytotoxicity
The following tables summarize representative quantitative data for the in vitro antiviral activity (EC50), cytotoxicity (CC50), and Combination Index (CI) of abacavir and lamivudine in combination with various integrase inhibitors. This data is illustrative and based on the additive and synergistic effects reported in the scientific literature for these drug classes.
Table 1: Single-Drug In Vitro Antiviral Activity and Cytotoxicity
| Drug | Drug Class | Cell Line | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Abacavir (ABC) | NRTI | TZM-bl | 450 | >100 | >222 |
| Lamivudine (3TC) | NRTI | TZM-bl | 350 | >100 | >285 |
| Raltegravir (RAL) | INSTI | TZM-bl | 5.5 | >50 | >9090 |
| Dolutegravir (DTG) | INSTI | TZM-bl | 1.2 | >50 | >41667 |
| Elvitegravir (EVG) | INSTI | TZM-bl | 1.0 | >50 | >50000 |
| Bictegravir (BIC) | INSTI | TZM-bl | 1.8 | >50 | >27778 |
EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication. CC50 (50% cytotoxic concentration) is the concentration of the drug that reduces cell viability by 50%. The Selectivity Index (SI) is a measure of the therapeutic window of a drug.
Table 2: Two-Drug Combination In Vitro Antiviral Synergy Analysis
| Drug Combination | Cell Line | Combination Index (CI) at EC50 | Interaction |
| Abacavir + Lamivudine | TZM-bl | 0.95 | Additive |
| Abacavir + Raltegravir | TZM-bl | 0.88 | Slight Synergy |
| Lamivudine + Raltegravir | TZM-bl | 0.85 | Slight Synergy |
| Abacavir + Dolutegravir | TZM-bl | 0.82 | Synergy |
| Lamivudine + Dolutegravir | TZM-bl | 0.79 | Synergy |
| Abacavir + Elvitegravir | TZM-bl | 0.91 | Additive |
| Lamivudine + Elvitegravir | TZM-bl | 0.93 | Additive |
| Abacavir + Bictegravir | TZM-bl | 0.80 | Synergy |
| Lamivudine + Bictegravir | TZM-bl | 0.77 | Synergy |
CI < 0.9 indicates synergy, CI between 0.9 and 1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.
Table 3: Three-Drug Combination (this compound + INSTI) In Vitro Antiviral Synergy Analysis
| Drug Combination | Cell Line | Combination Index (CI) at EC50 | Interaction |
| Abacavir + Lamivudine + Raltegravir | TZM-bl | 0.75 | Synergy |
| Abacavir + Lamivudine + Dolutegravir | TZM-bl | 0.68 | Synergy |
| Abacavir + Lamivudine + Elvitegravir | TZM-bl | 0.85 | Slight Synergy |
| Abacavir + Lamivudine + Bictegravir | TZM-bl | 0.65 | Synergy |
Experimental Protocols
Materials and Reagents
-
Cell Line: TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4 with an integrated HIV-1 LTR-luciferase reporter gene).
-
Virus: Laboratory-adapted HIV-1 strains (e.g., HIV-1 IIIB, NL4-3) or clinical isolates.
-
Compounds: Abacavir, Lamivudine, Raltegravir, Dolutegravir, Elvitegravir, Bictegravir (analytical grade).
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Reagents for Assays:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for cytotoxicity assay.
-
Luciferase assay substrate (e.g., Bright-Glo™ Luciferase Assay System) for antiviral activity assay.
-
Phosphate-buffered saline (PBS).
-
Trypsin-EDTA.
-
Dimethyl sulfoxide (DMSO).
-
Protocol 1: Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of each drug that is toxic to the host cells, which is essential for interpreting antiviral activity results.
-
Cell Seeding: Seed TZM-bl cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Preparation: Prepare serial dilutions of each drug (abacavir, lamivudine, and each integrase inhibitor) in cell culture medium.
-
Drug Addition: Remove the culture medium from the cells and add 100 µL of the drug dilutions to each well in triplicate. Include a "cells only" control (no drug).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) for each compound by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
Protocol 2: Single-Drug Antiviral Activity Assay
This protocol determines the potency of each individual drug against HIV-1 replication.
-
Cell Seeding: Seed TZM-bl cells as described in the cytotoxicity assay.
-
Drug Preparation: Prepare serial dilutions of each antiretroviral drug individually.
-
Drug Addition and Infection: Pre-incubate the cells with the drug dilutions for 1-2 hours. Then, infect the cells with an appropriate dilution of HIV-1 virus stock. Include a "virus only" control (no drug).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Measure HIV-1 replication by quantifying the expression of the luciferase reporter gene according to the manufacturer's instructions.
-
Data Analysis: Calculate the 50% effective concentration (EC50) for each drug by plotting the percentage of viral inhibition against the drug concentration and fitting the data to a dose-response curve.
Protocol 3: Combination Drug Antiviral Activity Assay (Checkerboard Method)
This protocol assesses the antiviral effect of drug combinations to determine synergy, additivity, or antagonism.
-
Drug Preparation: Prepare serial dilutions of Drug A (e.g., abacavir) and Drug B (e.g., raltegravir) in a checkerboard format in a 96-well plate. This creates a matrix where each well has a unique combination of concentrations of the two drugs.
-
Cell Seeding and Infection: Seed TZM-bl cells into the plate and infect with HIV-1 as described in the single-drug assay.
-
Incubation: Incubate for 48 hours.
-
Luciferase Assay: Measure luciferase activity as described previously.
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each drug combination.
-
Use the Chou-Talalay method to calculate the Combination Index (CI) for each combination at different effect levels (e.g., EC50, EC75, EC90). The formula for the Combination Index for two drugs is: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where:
-
(Dx)₁ and (Dx)₂ are the concentrations of Drug 1 and Drug 2 alone that produce x% effect.
-
(D)₁ and (D)₂ are the concentrations of Drug 1 and Drug 2 in combination that also produce x% effect.
-
-
Visualizations
HIV-1 Lifecycle and Antiretroviral Drug Targets
Caption: HIV-1 lifecycle and the targets of different antiretroviral drug classes.
Experimental Workflow for In Vitro Combination Assay
Caption: Workflow for the in vitro HIV-1 combination drug synergy assay.
Interpretation of Combination Index (CI) for Synergy Analysis
Caption: Interpretation of the Combination Index (CI) for drug synergy analysis.
Conclusion
These application notes and protocols provide a comprehensive framework for the in vitro evaluation of this compound in combination with integrase inhibitors. The detailed methodologies for cytotoxicity and antiviral assays, along with the quantitative analysis of drug interactions using the Combination Index, enable a robust assessment of potential therapeutic combinations. The representative data and visualizations offer a clear understanding of the expected outcomes and the underlying principles of these assays. A thorough in vitro assessment is a critical step in the preclinical development of new HIV therapies, providing essential information to guide clinical trial design and predict therapeutic efficacy.
Application Notes and Protocols for Assessing Epzicom® Cytotoxicity Using Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epzicom®, a fixed-dose combination of the nucleoside reverse transcriptase inhibitors (NRTIs) abacavir and lamivudine, is a cornerstone of antiretroviral therapy for HIV-1 infection. While effective in viral suppression, concerns regarding potential cytotoxicity are critical in drug development and clinical management. These application notes provide detailed protocols for a panel of robust cell viability assays to assess the cytotoxic effects of this compound® and its individual components. The assays described herein—MTT, LDH, Neutral Red, and alamarBlue®—offer a multi-faceted approach to evaluating cellular health by measuring metabolic activity, membrane integrity, and lysosomal function. Understanding the cytotoxic profile of this compound® is essential for elucidating its mechanisms of toxicity and developing safer therapeutic strategies.
Mechanisms of this compound® Cytotoxicity
The cytotoxic effects of this compound® can be attributed to the individual actions of its components, abacavir and lamivudine.
Abacavir-Induced Cytotoxicity:
-
HLA-B57:01-Mediated Hypersensitivity: A primary mechanism of abacavir cytotoxicity is a severe hypersensitivity reaction in individuals carrying the HLA-B57:01 allele. Abacavir binds non-covalently to the antigen-binding cleft of the HLA-B*57:01 protein, altering its shape. This leads to the presentation of novel self-peptides, which are recognized as foreign by cytotoxic T-lymphocytes (CD8+ T-cells), triggering a robust and potentially fatal immune response.
-
Mitochondrial Toxicity: Abacavir has been shown to inhibit mitochondrial respiratory chain complexes I and III, leading to impaired oxygen consumption, increased production of reactive oxygen species (ROS), and a decrease in intracellular ATP levels. This mitochondrial dysfunction can contribute to cellular damage and death.
Lamivudine-Induced Cytotoxicity:
-
Mitochondrial Dysfunction: Lamivudine, like other NRTIs, can interfere with mitochondrial function. It is a weak inhibitor of mitochondrial DNA polymerase gamma (Pol-γ), the enzyme responsible for replicating mitochondrial DNA (mtDNA).[1] Inhibition of Pol-γ can lead to mtDNA depletion, resulting in impaired oxidative phosphorylation and cellular energy crisis.[2]
-
Cell Cycle Arrest: Studies have indicated that lamivudine can interfere with cell cycle progression, potentially causing an arrest in the S and G2/M phases.[3] This disruption of the normal cell cycle can lead to an inhibition of cell proliferation and, in some cases, cell death.
Data Presentation: Cytotoxicity of this compound®, Abacavir, and Lamivudine
The following tables summarize the 50% cytotoxic concentration (IC50) values obtained from various studies. It is important to note that IC50 values can vary significantly depending on the cell line, assay method, and experimental conditions.[4]
| Drug/Combination | Cell Line | Assay | Exposure Time | IC50 (µM) | Reference |
| Abacavir | DF-1 | MTT | - | 78.26 | [4] |
| Abacavir | iPSCs | MTT | 72 h | ~100 | [5] |
| Abacavir | NSCs | MTT | 72 h | ~100 | [5] |
| Lamivudine | iPSCs | MTT | 72 h | >1000 | [5] |
| Lamivudine | NSCs | MTT | 72 h | >1000 | [5] |
| Lamivudine | NIH 3T3 | LDH | 1 and 5 weeks | >500 | [6] |
| Abacavir/Lamivudine | HEI-OC1 | MTT | 48 h | Significant toxicity at 50 µM | [7] |
| Abacavir | TK6 | Cloning Assay | 3 days | Highly cytotoxic | [8] |
| Lamivudine | HepG2.4D14 | CCK-8 | 96 h | >10 | [9] |
| Abacavir | HK-2 | MTT | 24 h | Not toxic | [10] |
iPSCs: Induced Pluripotent Stem Cells; NSCs: Neural Stem Cells; HEI-OC1: House Ear Institute-Organ of Corti 1; TK6: Human lymphoblastoid cell line; DF-1: Chicken embryonic fibroblast cell line; HepG2: Human liver cancer cell line; HK-2: Human kidney proximal tubular cell line.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound®, abacavir, and lamivudine in culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution in PBS to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO or a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Mix gently by pipetting or shaking to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability: % Viability = (Absorbance of treated cells / Absorbance of untreated control) x 100
-
Plot the percentage of viability against the drug concentration to determine the IC50 value.
-
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
Principle: This assay measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium. LDH is a stable enzyme and its presence in the medium is an indicator of compromised cell membrane integrity.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Prepare Controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells lysed with 1% Triton X-100 for 10-15 minutes before supernatant collection.
-
Background: Medium only.
-
-
Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains a substrate and a catalyst). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for 10-30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
-
Neutral Red Uptake Assay
Principle: This assay is based on the ability of viable cells to incorporate and accumulate the supravital dye Neutral Red in their lysosomes. The amount of dye retained is proportional to the number of viable cells.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Neutral Red Incubation: After drug treatment, remove the culture medium and add 100 µL of medium containing 50 µg/mL Neutral Red to each well. Incubate for 2-3 hours at 37°C.
-
Dye Removal and Washing: Remove the Neutral Red solution and wash the cells once with 150 µL of PBS.
-
Dye Extraction: Add 150 µL of destain solution (e.g., 50% ethanol, 49% water, 1% acetic acid) to each well.
-
Absorbance Measurement: Shake the plate for 10 minutes on a microplate shaker to extract the dye. Measure the absorbance at 540 nm.
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Calculate the percentage of viability as described for the MTT assay.
-
alamarBlue® (Resazurin) Assay
Principle: This fluorescent/colorimetric assay uses the redox indicator resazurin to measure the metabolic activity of viable cells. In living cells, resazurin is reduced to the highly fluorescent resorufin. The fluorescence intensity is proportional to the number of viable cells.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
alamarBlue® Addition: Add alamarBlue® reagent to each well at a volume equal to 10% of the culture volume (e.g., 10 µL for a 100 µL culture).
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time may vary depending on the cell type and density.
-
Fluorescence/Absorbance Measurement:
-
Fluorescence: Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Absorbance: Measure absorbance at 570 nm and a reference wavelength of 600 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence/absorbance from all readings.
-
Calculate the percentage of viability as described for the MTT assay.
-
Visualization of Pathways and Workflows
Caption: Experimental workflow for assessing this compound® cytotoxicity.
Caption: Abacavir-induced HLA-B*57:01-mediated hypersensitivity pathway.
Caption: General pathway of NRTI-induced mitochondrial toxicity.
Conclusion
The selection of an appropriate cell viability assay is crucial for accurately assessing the cytotoxic potential of this compound®. This document provides a framework for researchers to employ a range of assays that interrogate different aspects of cellular health. By using a combination of methods, such as those measuring metabolic activity (MTT, alamarBlue®), membrane integrity (LDH), and lysosomal function (Neutral Red), a more comprehensive and reliable cytotoxicity profile can be established. The provided protocols and data serve as a valuable resource for the continued evaluation of the safety and mechanisms of action of this compound® and other antiretroviral agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Lamivudine/telbivudine-associated neuromyopathy: neurogenic damage, mitochondrial dysfunction and mitochondrial DNA depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interference of cell cycle progression by zidovudine and lamivudine in NIH 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Alamar Blue assay optimization to minimize drug interference and inter-assay viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Alamar Blue assay optimization to minimize drug interference and inter-assay viability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Detecting Abacavir-Induced Mitochondrial Dysfunction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abacavir, a nucleoside reverse transcriptase inhibitor (NRTI), is a cornerstone of antiretroviral therapy for HIV infection. However, concerns have been raised regarding its potential to induce mitochondrial dysfunction, a key factor in various drug-induced toxicities. These application notes provide a comprehensive overview of the methodologies available to detect and characterize abacavir-induced mitochondrial dysfunction, offering detailed protocols for key experiments. Understanding these mechanisms is crucial for developing safer therapeutic strategies and for the early detection of potential adverse effects in patients.
Abacavir has been shown to impair mitochondrial function through mechanisms that can include the inhibition of respiratory chain complexes, leading to reduced oxygen consumption, increased production of reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, and diminished intracellular ATP levels.[1][2] While abacavir is considered to have a lower potential for mitochondrial toxicity compared to older NRTIs, particularly concerning mitochondrial DNA (mtDNA) depletion, in vitro studies have demonstrated its capacity to induce mitochondrial dysfunction, especially in hepatocytes.[2][3][4][5]
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of abacavir-induced mitochondrial dysfunction and the general workflow for its detection, the following diagrams are provided.
Caption: Signaling pathway of abacavir-induced mitochondrial dysfunction.
Caption: General experimental workflow for detecting mitochondrial dysfunction.
Quantitative Data Summary
The following table summarizes quantitative data from studies investigating the effects of abacavir on mitochondrial function.
| Parameter | Cell Line | Abacavir Concentration | Effect | Reference |
| Oxygen Consumption | Hepatic cells | Concentration-dependent | Inhibition | [1][2] |
| Mitochondrial Complex I Activity | Hepatic cells | Concentration-dependent | Inhibition | [1][6] |
| Mitochondrial Complex III Activity | Hepatic cells | Concentration-dependent | Inhibition | [1][6] |
| Reactive Oxygen Species (ROS) | Hepatic cells | Not specified | Increased production | [1][2] |
| Mitochondrial Membrane Potential | Hepatic cells | Not specified | Reduction | [1][2] |
| Intracellular ATP Levels | Hepatic cells | Not specified | Reduction | [1][2] |
| mtDNA Content | HepG2 cells, Skeletal muscle cells | Up to 300 µM | Minimal to no effect | [3][5] |
| Cell Proliferation | HepG2 cells | Not specified | Strongly impaired | [2][3] |
| Lactate Production | HepG2 cells | Not specified | Increased | [2][3] |
| Intracellular Lipids | HepG2 cells | Not specified | Increased | [2][3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer
This protocol is adapted from the Agilent Seahorse XF Cell Mito Stress Test.[7][8][9]
Objective: To measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration in cells treated with abacavir.
Materials:
-
Seahorse XF96 or XFe96 Extracellular Flux Analyzer (Agilent)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)
-
Cell culture medium, serum, and supplements
-
Abacavir
-
Assay medium (e.g., Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine)
Protocol:
-
Cell Seeding: Seed cells (e.g., HepG2) in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Abacavir Treatment: Treat cells with various concentrations of abacavir for the desired duration (e.g., 24 hours). Include a vehicle control.
-
Assay Preparation:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.
-
On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate the cells at 37°C in a non-CO2 incubator for 1 hour.
-
Prepare the inhibitor compounds (Oligomycin, FCCP, Rotenone/Antimycin A) from the Mito Stress Test Kit in the assay medium at the desired final concentrations. Load the compounds into the appropriate ports of the hydrated sensor cartridge.
-
-
Seahorse XF Assay:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell culture plate.
-
Run the Mito Stress Test protocol, which involves sequential injections of the inhibitors and measurement of OCR at baseline and after each injection.
-
-
Data Analysis:
-
Normalize the OCR data to cell number.
-
Calculate the key parameters of mitochondrial function:
-
Basal Respiration: (Last rate measurement before first injection) - (Non-Mitochondrial Respiration).
-
ATP Production: (Last rate measurement before oligomycin injection) - (Minimum rate measurement after oligomycin injection).
-
Maximal Respiration: (Maximum rate measurement after FCCP injection) - (Non-Mitochondrial Respiration).
-
Non-Mitochondrial Respiration: Minimum rate measurement after Rotenone/Antimycin A injection.
-
-
Measurement of Mitochondrial Reactive Oxygen Species (ROS) Production
This protocol utilizes fluorescent probes to detect mitochondrial ROS.[10][11][12][13]
Objective: To quantify the production of mitochondrial superoxide and hydrogen peroxide in response to abacavir treatment.
Materials:
-
MitoSOX™ Red Mitochondrial Superoxide Indicator (for superoxide)
-
MitoPY1 (for hydrogen peroxide)
-
Fluorescence microscope or flow cytometer
-
Cell culture medium
-
Abacavir
-
HBSS (Hank's Balanced Salt Solution)
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with abacavir as described in the OCR protocol.
-
Staining with Fluorescent Probes:
-
Remove the culture medium and wash the cells with pre-warmed HBSS.
-
Incubate the cells with MitoSOX™ Red (typically 5 µM) or MitoPY1 (typically 10 µM) in HBSS for 15-30 minutes at 37°C, protected from light.
-
-
Imaging or Flow Cytometry:
-
Microscopy: After incubation, wash the cells with HBSS and image them using a fluorescence microscope with the appropriate filter sets.
-
Flow Cytometry: After incubation, wash the cells, detach them if necessary, and resuspend in HBSS. Analyze the fluorescence intensity using a flow cytometer.
-
-
Data Analysis: Quantify the mean fluorescence intensity of the treated cells and compare it to the vehicle-treated control cells. An increase in fluorescence indicates higher ROS production.
Assessment of Mitochondrial Membrane Potential (MMP)
This protocol uses a potentiometric fluorescent dye to measure changes in MMP.
Objective: To determine if abacavir causes depolarization of the mitochondrial membrane.
Materials:
-
JC-1 or TMRE (Tetramethylrhodamine, Ethyl Ester) fluorescent dye
-
Fluorescence microscope or flow cytometer
-
Cell culture medium
-
Abacavir
-
HBSS
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with abacavir as in the previous protocols.
-
Staining with Fluorescent Dye:
-
Remove the culture medium and wash the cells with pre-warmed HBSS.
-
Incubate the cells with JC-1 (typically 2-10 µg/mL) or TMRE (typically 20-100 nM) in HBSS for 15-30 minutes at 37°C, protected from light.
-
-
Imaging or Flow Cytometry:
-
JC-1: In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low MMP, JC-1 remains in its monomeric form and fluoresces green. Measure the ratio of red to green fluorescence.
-
TMRE: This dye accumulates in mitochondria in a potential-dependent manner. A decrease in TMRE fluorescence indicates mitochondrial depolarization.
-
-
Data Analysis: For JC-1, a decrease in the red/green fluorescence ratio indicates a loss of MMP. For TMRE, a decrease in fluorescence intensity indicates a loss of MMP.
Quantification of Intracellular ATP Levels
This protocol uses a luciferase-based assay to measure cellular ATP.
Objective: To quantify the effect of abacavir on cellular energy production.
Materials:
-
Commercially available ATP assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
-
Opaque-walled multi-well plates
-
Cell culture medium
-
Abacavir
Protocol:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled multi-well plate and treat with abacavir.
-
ATP Assay:
-
Equilibrate the plate and the ATP assay reagent to room temperature.
-
Add the ATP assay reagent directly to the wells according to the manufacturer's instructions.
-
Mix and incubate for the recommended time to lyse the cells and stabilize the luminescent signal.
-
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ATP present. Compare the luminescence of treated cells to that of control cells.
Quantification of Mitochondrial DNA (mtDNA) Content
This protocol uses quantitative real-time PCR (qPCR) to determine the relative amount of mtDNA.[14]
Objective: To assess whether abacavir treatment leads to mtDNA depletion.
Materials:
-
DNA extraction kit
-
qPCR instrument
-
Primers and probes for a mitochondrial gene (e.g., MT-ND1) and a nuclear gene (e.g., B2M)
-
qPCR master mix
Protocol:
-
Cell Culture and Treatment: Treat cells with abacavir for an extended period (e.g., several days to weeks) as mtDNA depletion is often a long-term effect.
-
DNA Extraction: Extract total DNA from the treated and control cells.
-
qPCR:
-
Perform qPCR using primers and probes for both the mitochondrial and nuclear genes.
-
Run the reactions in triplicate for each sample.
-
-
Data Analysis:
-
Calculate the Ct values for both the mitochondrial and nuclear genes.
-
Determine the relative mtDNA copy number by normalizing the mitochondrial gene Ct value to the nuclear gene Ct value (e.g., using the ΔΔCt method). A decrease in the mtDNA/nDNA ratio in treated cells compared to controls indicates mtDNA depletion.
-
Conclusion
The methods described provide a robust toolkit for the investigation of abacavir-induced mitochondrial dysfunction. A multi-parametric approach, combining functional assays like OCR measurement with assessments of ROS production, mitochondrial membrane potential, and ATP levels, is recommended for a comprehensive evaluation. While abacavir generally exhibits a better mitochondrial safety profile than older NRTIs, these assays are critical for preclinical safety assessment and for elucidating the mechanisms of toxicity when they do occur. The provided protocols offer a starting point for researchers to tailor to their specific cell models and experimental questions.
References
- 1. The purine analogues abacavir and didanosine increase acetaminophen-induced hepatotoxicity by enhancing mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mitochondrial toxicity of tenofovir, emtricitabine and abacavir alone and in combination with additional nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Absence of Mitochondrial Toxicity in Hearts of Transgenic Mice Treated with Abacavir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of Mitochondrial Toxicity in Human Cells Treated with Tenofovir: Comparison with Other Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. biocompare.com [biocompare.com]
- 8. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring mitochondrial reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of Mitochondrial ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of mitochondrial reactive oxygen species in living cells by using multi-laser polychromatic flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Improvements in lipoatrophy, mitochondrial DNA levels and fat apoptosis after replacing stavudine with abacavir or zidovudine [natap.org]
Application Notes and Protocols: Epzicom (Abacavir/Lamivudine) in HIV Latency and Viral Rebound Research
These application notes provide researchers, scientists, and drug development professionals with a detailed overview of the use of Epzicom (a fixed-dose combination of abacavir and lamivudine) in the context of HIV latency and viral rebound. This document includes summaries of relevant quantitative data, detailed experimental protocols for key assays, and visualizations of associated biological pathways and experimental workflows.
Introduction
This compound is a co-formulation of two nucleoside reverse transcriptase inhibitors (NRTIs), abacavir (ABC) and lamivudine (3TC). As a cornerstone of combination antiretroviral therapy (cART), this compound effectively suppresses HIV-1 replication by inhibiting the reverse transcriptase enzyme, preventing the conversion of viral RNA into DNA and its subsequent integration into the host genome.[1] While cART can reduce plasma viremia to undetectable levels, it does not eradicate the virus. A persistent reservoir of latently infected cells, primarily resting CD4+ T cells, harbors integrated proviral DNA that can reactivate upon treatment interruption, leading to viral rebound.
Understanding the impact of specific antiretroviral agents like those in this compound on the establishment, maintenance, and reactivation of the latent reservoir is crucial for developing HIV cure strategies. These notes summarize key research findings and methodologies relevant to studying this compound's role in this critical area of HIV research.
Mechanism of Action and Relevance to HIV Latency
Abacavir and lamivudine are nucleoside analogs that, after intracellular phosphorylation to their active triphosphate forms (carbovir triphosphate and lamivudine triphosphate, respectively), are incorporated into the nascent viral DNA chain by reverse transcriptase. This incorporation leads to chain termination, thereby halting viral replication.[2]
The direct impact of abacavir and lamivudine on established latent reservoirs is thought to be minimal, as NRTIs primarily act on actively replicating virus. However, their potent suppression of viral replication is essential for preventing the replenishment of the latent reservoir. Furthermore, studies have investigated the differential effects of NRTIs on resting cells, suggesting that some agents may have activity in preventing the establishment of new latent infections or in affecting the dynamics of viral production upon latency reversal.[3]
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating regimens containing abacavir and lamivudine in the context of virologic control and viral rebound.
Table 1: Virologic Response in Treatment-Naïve Patients
| Study | Regimen | N | Baseline HIV-1 RNA (copies/mL) | Virologic Response (HIV-1 RNA <50 copies/mL) | Virologic Failure |
| ARIES Study | This compound + Atazanavir 400 mg | 210 | Not Specified | 86% at week 84 | Not Specified |
| This compound + Atazanavir/ritonavir 300 mg/100 mg | 209 | Not Specified | 81% at week 84 | Not Specified | |
| HEAT Study | Abacavir/Lamivudine + Lopinavir/Ritonavir | 343 | Median: 4.8 log10 | 68% at week 48 | 14% |
| Tenofovir/Emtricitabine + Lopinavir/Ritonavir | 345 | Median: 4.8 log10 | 67% at week 48 | 14% | |
| ACTG A5202 | Abacavir/Lamivudine with Efavirenz or Atazanavir/Ritonavir | 461 (high viral load stratum) | ≥100,000 | - | 14% |
| Tenofovir/Emtricitabine with Efavirenz or Atazanavir/Ritonavir | 461 (high viral load stratum) | ≥100,000 | - | 7% |
Data from the ARIES study press release[4], the HEAT study[5], and the ACTG A5202 study.[6]
Table 2: In Vitro Reduction of p24 Production in HIV-Infected Resting CD4+ T Cells
| Drug | Concentration | % Reduction of p24 Production |
| Zidovudine (ZDV) | 0.06 µM | 15% |
| 1 µM | 89.8% | |
| Lamivudine (3TC) | 0.1 µM | 22% |
| 2 µM | 96.9% | |
| Abacavir (ABC) | 0.5 µM | 32% |
| 10 µM | 94.6% |
Data adapted from Saavedra-Lozano et al.[3] This study used an in vitro model to assess the ability of NRTIs to suppress viral production from latently infected resting cells following activation.
Table 3: Time to Viral Rebound in Analytical Treatment Interruption (ATI) Studies
| Study | Participant Characteristics | Time on Suppressive ART | Median Time to Viral Rebound (copies/mL > 1,000) |
| APACHE Study | Chronic HIV-1 infection, low HIV-DNA | ≥10 years | 21 days (range: 14-56 days) |
| Belgian ATI Study | Low total HIV-DNA and unspliced HIV-RNA | >2 years | 2-8 weeks |
Note: The specific ART regimens in these ATI studies were not exclusively this compound but are representative of outcomes in well-suppressed individuals. Data from the APACHE study[7] and a Belgian ATI study.[8]
Experimental Protocols
In Vitro Model of HIV Latency in Resting CD4+ T Cells
This protocol is based on the methodology described by Saavedra-Lozano et al.[3] to evaluate the effect of abacavir and lamivudine on HIV production from recently infected resting cells.
Objective: To generate a population of latently infected resting CD4+ T cells in vitro and assess the impact of NRTIs on viral production following cellular activation.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from healthy donors
-
Ficoll-Paque
-
CD4+ T cell negative selection kit
-
Anti-CD25 immunotoxin (IT)
-
Phytohemagglutinin (PHA)
-
Recombinant human IL-2
-
HIV-1 laboratory-adapted strain (e.g., NL4-3)
-
Abacavir and Lamivudine
-
p24 ELISA kit
-
Cell culture medium (RPMI 1640 supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin)
Procedure:
-
Isolation of Resting CD4+ T Cells:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for CD4+ T cells using a negative selection kit.
-
To obtain a population of resting cells, deplete productively infected, activated (CD25+) cells using an anti-CD25 immunotoxin. This selectively kills activated T cells, leaving a population enriched for resting, latently infected cells.
-
-
Infection and Treatment:
-
Activate the isolated CD4+ T cells with PHA and culture in the presence of IL-2 for 3 days.
-
Infect the activated cells with an HIV-1 strain.
-
After infection, treat the cells with the anti-CD25 immunotoxin to remove productively infected cells, thereby establishing a population of latently infected cells.
-
Culture the resulting CD25- cells with varying concentrations of abacavir, lamivudine, or a control vehicle.
-
-
Latency Reversal and Analysis:
-
After a period of drug exposure, activate the cells with PHA in the continued presence of the respective drugs.
-
Culture the cells for an additional 7-10 days.
-
Collect culture supernatants at regular intervals and quantify HIV-1 p24 antigen levels using an ELISA kit.
-
-
Data Analysis:
-
Calculate the percentage reduction in p24 production in drug-treated cultures compared to untreated controls.
-
Quantification of Total HIV-1 DNA by Droplet Digital PCR (ddPCR)
This protocol provides a general framework for the quantification of total HIV-1 DNA in patient-derived CD4+ T cells, a key measure of the size of the viral reservoir.
Objective: To accurately quantify the number of total HIV-1 DNA copies per million CD4+ T cells from patients on an this compound-containing regimen.
Materials:
-
CD4+ T cells isolated from patient blood samples
-
DNA extraction kit
-
Restriction enzyme (e.g., EcoRI)
-
ddPCR Supermix for Probes (no dUTP)
-
Primers and probes for a conserved region of the HIV-1 genome (e.g., LTR or Gag)
-
Primers and probes for a host reference gene (e.g., RPP30)
-
Droplet generator and reader
Procedure:
-
Sample Preparation:
-
Isolate CD4+ T cells from whole blood or PBMCs.
-
Extract genomic DNA using a commercial kit.
-
Quantify the extracted DNA and assess its purity.
-
Digest the DNA with a restriction enzyme that does not cut within the amplicon region to reduce viscosity and improve droplet partitioning.
-
-
ddPCR Reaction Setup:
-
Prepare a master mix containing ddPCR supermix, primers, and probes for both the HIV-1 target and the reference gene.
-
Add the digested genomic DNA to the master mix.
-
-
Droplet Generation and PCR:
-
Partition the ddPCR reaction mix into approximately 20,000 droplets using a droplet generator.
-
Perform PCR amplification to the endpoint using a thermal cycler. A typical cycling protocol is: 95°C for 10 min, followed by 40 cycles of 94°C for 30s and 58°C for 60s, and a final step at 98°C for 10 min.[9]
-
-
Droplet Reading and Data Analysis:
-
Read the droplets using a droplet reader to determine the number of positive and negative droplets for both the HIV-1 and reference gene targets.
-
The software will use Poisson statistics to calculate the absolute copy number of the target and reference DNA in the sample.
-
Express the results as copies of HIV-1 DNA per million CD4+ T cells, using the reference gene for normalization.
-
Visualizations
Signaling Pathways and Drug Action
Caption: Mechanism of Action of this compound in inhibiting HIV-1 reverse transcription.
Experimental Workflow for In Vitro Latency Model
Caption: Workflow for assessing NRTI effects on an in vitro HIV latency model.
Analytical Treatment Interruption (ATI) Study Design
Caption: A generalized workflow for an analytical treatment interruption (ATI) study.
References
- 1. Abacavir Therapy and HLA-B*57:01 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Abacavir/Lamivudine Fixed-Dose Combination Antiretroviral Therapy for the Treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zidovudine, Lamivudine, and Abacavir Have Different Effects on Resting Cells Infected with Human Immunodeficiency Virus In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound + atazanavir regimen provided comparable efficacy to this compound + atazanavir/ritonavir regimen in treatment-naïve HIV-infected patients - press release [natap.org]
- 5. Randomized, double-blind, placebo-matched, multicenter trial of abacavir/lamivudine or tenofovir/emtricitabine with lopinavir/ritonavir for initial HIV treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Abacavir–Lamivudine versus Tenofovir–Emtricitabine for Initial HIV-1 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical treatment interruption in chronic HIV-1 infection: time and magnitude of viral rebound in adults with 10 years of undetectable viral load and low HIV-DNA (APACHE study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid viral rebound after analytical treatment interruption in patients with very small HIV reservoir and minimal on‐going viral transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Highly Precise Measurement of HIV DNA by Droplet Digital PCR | PLOS One [journals.plos.org]
Application Notes and Protocols for Preclinical Trial Design of Novel Epzicom-based ART Regimens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epzicom®, a fixed-dose combination of the nucleoside reverse transcriptase inhibitors (NRTIs) abacavir (ABC) and lamivudine (3TC), serves as a critical backbone in many antiretroviral therapy (ART) regimens for the treatment of HIV-1 infection. The development of novel ART regimens that build upon this established foundation is a key strategy for improving treatment efficacy, reducing toxicity, and combating drug resistance. This document provides detailed application notes and protocols for the preclinical evaluation of new therapeutic agents in combination with this compound.
The protocols outlined herein cover essential in vitro and in vivo studies designed to assess the antiviral activity, cytotoxicity, synergistic potential, and pharmacokinetic profile of novel this compound-based combinations. These guidelines are intended to provide a robust framework for the preclinical development of next-generation ART.
In Vitro Efficacy and Cytotoxicity Assessment
A fundamental first step in the preclinical evaluation of a novel ART regimen is to determine the in vitro antiviral activity and cytotoxicity of the new drug candidate, both alone and in combination with abacavir and lamivudine.
Data Presentation: In Vitro Antiviral Activity and Cytotoxicity
The following tables summarize the quantitative data to be generated from the in vitro assays.
Table 1: Antiviral Activity and Cytotoxicity of Individual Compounds in MT-4 Cells
| Compound | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| Abacavir (ABC) | Value | Value | Value |
| Lamivudine (3TC) | Value | Value | Value |
| Novel Agent (NA) | Value | Value | Value |
EC₅₀ (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration of the drug that reduces cell viability by 50%. The Selectivity Index (SI) is a measure of the drug's therapeutic window.
Table 2: Combination Antiviral Activity of Novel Agent (NA) with Abacavir/Lamivudine in MT-4 Cells
| Drug Combination (Ratio) | EC₅₀ (µM) of NA | EC₅₀ (µM) of ABC | EC₅₀ (µM) of 3TC | Combination Index (CI) |
| NA + ABC (1:1) | Value | Value | - | Value |
| NA + 3TC (1:1) | Value | - | Value | Value |
| NA + ABC + 3TC (1:1:1) | Value | Value | Value | Value |
The Combination Index (CI) is used to determine the nature of the drug interaction (synergism: CI < 1; additive effect: CI = 1; antagonism: CI > 1). This is typically calculated using the Chou-Talalay method.
Experimental Protocols
This assay determines the ability of a compound to protect MT-4 cells from HIV-1 induced cytopathic effects.
Materials:
-
MT-4 human T-cell line
-
HIV-1 laboratory-adapted strain (e.g., IIIB)
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin)
-
Abacavir, Lamivudine, and Novel Agent (NA)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Compound Preparation: Prepare serial dilutions of the test compounds (ABC, 3TC, NA, and combinations) in complete medium.
-
Treatment: Add 50 µL of the diluted compounds to the respective wells. Include wells with virus-infected cells without any compound (virus control) and uninfected cells without any compound (cell control).
-
Infection: Add 50 µL of a pre-titered HIV-1 stock to achieve a multiplicity of infection (MOI) that results in significant cell death within 4-5 days.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-5 days.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell protection for the antiviral assay and the percentage of cell viability for the cytotoxicity assay to determine the EC₅₀ and CC₅₀ values, respectively.
This assay quantifies the amount of HIV-1 p24 core antigen in the culture supernatant, which is a direct measure of viral replication.
Materials:
-
Culture supernatants from the anti-HIV assay
-
Commercial HIV-1 p24 Antigen ELISA kit
-
Microplate reader
Procedure:
-
Supernatant Collection: On day 4 or 5 post-infection from the MT-4 assay, carefully collect the culture supernatants.
-
ELISA Protocol: Follow the manufacturer's instructions for the commercial p24 ELISA kit. This typically involves adding the supernatants and p24 standards to an antibody-coated plate, followed by a series of incubation and wash steps with detection antibodies and substrate.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (usually 450 nm).
-
Data Analysis: Generate a standard curve from the p24 standards and calculate the p24 concentration in the test samples. The percentage of inhibition of p24 production is then determined for each compound concentration to calculate the EC₅₀.
Mechanism of Action Studies: HIV-1 Reverse Transcriptase Inhibition
To confirm that the novel this compound-based regimen targets HIV-1 reverse transcriptase (RT), an in vitro RT inhibition assay should be performed.
Signaling Pathway: Abacavir and Lamivudine Mechanism of Action
Caption: Intracellular activation of abacavir and lamivudine and inhibition of HIV reverse transcriptase.
Experimental Protocol: HIV-1 Reverse Transcriptase Assay
This protocol outlines a non-radioactive ELISA-based assay to measure the inhibition of HIV-1 RT activity.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Commercially available HIV-1 RT Assay Kit (containing reaction buffer, template/primer, dNTPs, and detection reagents)
-
Abacavir triphosphate, Lamivudine triphosphate, and the active form of the Novel Agent (if known)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions. This includes the preparation of the reaction mixture containing buffer, template/primer, and dNTPs.
-
Compound Dilution: Prepare serial dilutions of the active triphosphates of abacavir, lamivudine, and the novel agent.
-
Reaction Setup: In a 96-well plate, add the reaction mixture, the diluted test compounds, and the recombinant HIV-1 RT enzyme. Include a no-enzyme control and a no-inhibitor control.
-
Incubation: Incubate the plate at 37°C for the time specified in the kit protocol (typically 1-2 hours) to allow for DNA synthesis.
-
Detection: Follow the kit's instructions for the detection of the newly synthesized DNA. This usually involves transferring the reaction product to a streptavidin-coated plate, followed by the addition of a DIG-labeled probe and an anti-DIG antibody conjugated to a reporter enzyme (e.g., HRP).
-
Substrate Addition: Add the substrate for the reporter enzyme and incubate to allow for color development.
-
Absorbance Reading: Stop the reaction and read the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of RT inhibition for each compound concentration and determine the IC₅₀ value (the concentration that inhibits enzyme activity by 50%).
In Vivo Preclinical Evaluation in Humanized Mice
Humanized mouse models, which are immunodeficient mice engrafted with human hematopoietic stem cells or peripheral blood mononuclear cells, are invaluable for the in vivo assessment of anti-HIV therapeutics.[1]
Experimental Workflow
Caption: Workflow for in vivo evaluation of a novel this compound-based ART regimen in humanized mice.
Data Presentation: In Vivo Efficacy and Pharmacokinetics
Table 3: In Vivo Antiviral Efficacy in HIV-1 Infected Humanized Mice
| Treatment Group | Mean Baseline Plasma HIV-1 RNA (log₁₀ copies/mL) | Mean Plasma HIV-1 RNA at Week 4 (log₁₀ copies/mL) | Mean Change in CD4+ T cell count (cells/µL) |
| Vehicle Control | Value | Value | Value |
| This compound | Value | Value | Value |
| Novel Agent (NA) | Value | Value | Value |
| This compound + NA | Value | Value | Value |
Table 4: Pharmacokinetic Parameters of Abacavir, Lamivudine, and Novel Agent in Humanized Mice
| Compound | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋₂₄ (ng·h/mL) | t₁/₂ (h) |
| Abacavir (in this compound) | Value | Value | Value | Value |
| Lamivudine (in this compound) | Value | Value | Value | Value |
| Novel Agent (NA) | Value | Value | Value | Value |
| Abacavir (in this compound + NA) | Value | Value | Value | Value |
| Lamivudine (in this compound + NA) | Value | Value | Value | Value |
| Novel Agent (in this compound + NA) | Value | Value | Value | Value |
Cₘₐₓ: Maximum plasma concentration; Tₘₐₓ: Time to reach Cₘₐₓ; AUC₀₋₂₄: Area under the plasma concentration-time curve from 0 to 24 hours; t₁/₂: Half-life.
Experimental Protocol: Efficacy and Pharmacokinetic Study in Humanized Mice
Animals:
-
Humanized mice (e.g., BLT-NSG mice) with stable human immune cell engraftment.
Procedure:
-
HIV-1 Infection: Infect mice with an appropriate HIV-1 strain (e.g., via intraperitoneal or intravenous injection).
-
Baseline Monitoring: Monitor plasma viral load (using RT-qPCR) and CD4+ T cell counts (using flow cytometry) weekly until viremia is established and stable.
-
Treatment Groups: Randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: this compound (human equivalent dose, administered orally)
-
Group 3: Novel Agent (dose based on in vitro efficacy and preliminary toxicity data)
-
Group 4: this compound + Novel Agent
-
-
Dosing and Monitoring: Administer drugs daily for 4-6 weeks. Monitor plasma viral load and CD4+ T cell counts weekly. Monitor for signs of toxicity (weight loss, changes in behavior).
-
Pharmacokinetic Analysis: At the end of the treatment period, collect blood samples at multiple time points after the final dose to determine the pharmacokinetic parameters of each drug.
-
Endpoint Analysis: At the study endpoint, collect tissues (spleen, lymph nodes, gut-associated lymphoid tissue) to measure tissue viral loads and for histopathological analysis to assess drug-related toxicities.
Conclusion
The preclinical trial design outlined in these application notes and protocols provides a comprehensive framework for the evaluation of novel this compound-based ART regimens. Rigorous in vitro and in vivo studies are essential to establish the efficacy, safety, and pharmacokinetic profile of new drug combinations before they can be advanced to clinical trials. The data generated from these studies will be critical for the continued development of improved and more effective treatments for HIV-1 infection.
References
Troubleshooting & Optimization
Technical Support Center: Epzicom (Abacavir/Lamivudine) Efficacy in HIV-1
This guide is designed for researchers, scientists, and drug development professionals investigating the variable efficacy of Epzicom (a fixed-dose combination of abacavir and lamivudine) against diverse HIV-1 strains. It provides troubleshooting steps, frequently asked questions, key data, and experimental protocols in a question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My in vitro assay shows reduced susceptibility of an HIV-1 strain to this compound. What are the primary genetic determinants for this observation?
Reduced susceptibility to this compound is primarily driven by specific mutations in the HIV-1 reverse transcriptase (RT) gene. The most significant mutations are M184V/I, K65R, L74V, and Y115F.[1][2] The M184V mutation is the most common, conferring high-level resistance to lamivudine and low-level resistance to abacavir.[3] The K65R mutation reduces susceptibility to both abacavir and lamivudine.[4] Resistance to abacavir often involves the accumulation of multiple mutations.[4][5]
Q2: How does the M184V mutation distinctly affect the two components of this compound?
The M184V mutation has a dichotomous effect. It is the primary mutation conferring high-level resistance to lamivudine, often resulting in a greater than 1000-fold decrease in susceptibility.[4] Conversely, it only confers a low-level (approximately 2- to 4-fold) reduction in abacavir susceptibility.[4] However, when M184V is present with other mutations, such as thymidine analog mutations (TAMs), it can contribute to high-level abacavir resistance.[1][4] Interestingly, the M184V mutation can increase susceptibility to other nucleoside reverse transcriptase inhibitors (NRTIs) like zidovudine (ZDV) and tenofovir (TDF).[6][7]
Q3: What is the significance of the K65R mutation in the context of this compound resistance?
The K65R mutation is a critical resistance pathway for several NRTIs, including abacavir and tenofovir.[3] It confers low-level resistance to both abacavir and lamivudine.[3] While less common than M184V, its presence is significant because it can lead to broad cross-resistance against other NRTIs.[7] The combination of K65R and M184V results in additive resistance to abacavir.[5][6]
Q4: My genotypic assay detects resistance mutations, but the phenotypic assay shows the virus is still susceptible. Why the discrepancy?
Genotypic and phenotypic assays provide complementary but sometimes discordant information.[8] This situation (Genotype-Resistant/Phenotype-Sensitive) can occur for several reasons:
-
Mixtures of Viral Populations: Standard genotypic sequencing detects the dominant viral species. A resistant mutant may be present but at a low level, not yet impacting the overall phenotypic susceptibility of the bulk virus population measured in the assay.[9]
-
Complex Mutation Interactions: The interpretation algorithm for the genotypic test may flag a mutation as conferring resistance, but its effect might be counteracted by other mutations present in the sequence (antagonistic epistasis) or require additional mutations to exert a phenotypic effect.[6]
-
Assay Thresholds: Phenotypic assays report resistance based on a "fold change" in drug concentration compared to a wild-type virus. The detected mutation may cause a minor fold change that falls below the clinical cutoff for resistance.[10]
Q5: Does HIV-1 subtype influence the efficacy of this compound or the likelihood of developing resistance?
While most major resistance pathways are conserved across subtypes, the genetic background of different HIV-1 clades can influence the propensity to develop specific mutations.[11] For example, some studies suggest that HIV-1 subtype C may have a higher rate of developing the K65R mutation.[12] Natural polymorphisms in the RT gene of non-B subtypes can sometimes affect the genetic barrier to resistance, potentially altering the evolutionary pathway to drug failure.[11][13] However, for initial treatment response, studies have shown that HIV-1 subtype does not consistently predict clinical progression or virologic response to standard antiretroviral therapy.[14]
Quantitative Data on Resistance Mutations
The following tables summarize the impact of key mutations on abacavir and lamivudine susceptibility, as measured by the fold change in the 50% effective or inhibitory concentration (EC₅₀/IC₅₀).
Table 1: Abacavir (ABC) In Vitro Resistance Profile
| HIV-1 RT Mutation(s) | Fold Change in EC₅₀/IC₅₀ | Reference(s) |
|---|---|---|
| K65R | ~3-4 | [3] |
| L74V | ~2-3 | [7] |
| M184V | ~2-4 | [4] |
| Y115F | Variable | [5][7] |
| K65R + M184V | Additive decrease in susceptibility | [6] |
| L74V + M184V | > 5 | [15] |
| M184V + ≥2 TAMs | High-level resistance |[1][4] |
Table 2: Lamivudine (3TC) In Vitro Resistance Profile
| HIV-1 RT Mutation(s) | Fold Change in EC₅₀/IC₅₀ | Reference(s) |
|---|---|---|
| M184V | >1000 | [4] |
| M184I | High-level | [5] |
| K65R | ~12 |[4] |
Visualized Workflows and Pathways
Caption: Mechanism of NRTI action and resistance.
Caption: Troubleshooting workflow for variable efficacy.
Caption: Experimental workflow for a phenotypic resistance assay.
Detailed Experimental Protocols
Protocol 1: Genotypic Resistance Assay (Sanger Sequencing)
This protocol outlines the fundamental steps for identifying resistance-associated mutations in the HIV-1 RT gene. A viral load of at least 500-1,000 RNA copies/mL is generally required for successful amplification.[16]
-
Viral RNA Extraction: Isolate viral RNA from patient plasma or cell culture supernatant using a commercial viral RNA extraction kit, following the manufacturer's instructions.
-
Reverse Transcription & PCR (RT-PCR): Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and primers specific to a conserved region of the HIV-1 pol gene.
-
Nested PCR: Perform a two-round nested PCR to amplify the entire protease gene and the first ~300 codons of the reverse transcriptase gene. Use outer primers for the first round and inner primers for the second round to increase specificity and yield.
-
PCR Product Purification: Purify the final PCR product from the agarose gel or directly from the reaction mix using a commercial PCR cleanup kit to remove primers, dNTPs, and polymerase.
-
Sequencing Reaction: Perform Sanger sequencing reactions using the purified PCR product as a template. Use multiple sequencing primers (forward and reverse) to ensure full coverage of the region of interest.
-
Sequence Analysis: Purify the sequencing reaction products and analyze them on a capillary electrophoresis-based DNA sequencer.
-
Data Interpretation: Assemble the resulting sequences into a consensus sequence. Align this sequence to a wild-type HIV-1 reference (e.g., HXB2). Identify amino acid substitutions at positions known to be associated with NRTI resistance (e.g., codons 65, 74, 115, 184). Use a resistance interpretation algorithm (e.g., Stanford HIV Drug Resistance Database) to predict the level of resistance to abacavir and lamivudine.
Protocol 2: Recombinant Virus Phenotypic Resistance Assay
This assay provides a direct, quantitative measure of drug susceptibility.[10]
-
RT Gene Amplification: Follow steps 1-3 from the Genotypic Resistance Assay protocol to generate a purified PCR product of the patient-derived RT gene.
-
Vector Ligation: Ligate the purified RT gene fragment into a proviral HIV-1 vector that has had its corresponding RT sequence removed. This creates a recombinant plasmid.
-
Generation of Recombinant Virus: Transfect a suitable producer cell line (e.g., 293T cells) with the recombinant plasmid. The cells will produce viral particles containing the patient-derived RT enzyme. Harvest the virus-containing supernatant after 48-72 hours.
-
Drug Susceptibility Testing: a. Seed target cells (e.g., TZM-bl or other CD4+ cell lines) in a 96-well plate. b. Prepare serial dilutions of abacavir and lamivudine. Add the diluted drugs to the appropriate wells. Include "no drug" control wells. c. Infect the cells with a standardized amount of the recombinant virus stock. A wild-type reference virus should be tested in parallel. d. Culture the plates for 3-7 days.
-
Quantification of Viral Replication: Measure the extent of viral replication in each well. The method depends on the cell line and vector used (e.g., p24 antigen ELISA, luciferase reporter assay, or MTT assay for cell viability).
-
Data Analysis: Plot the percentage of viral inhibition against the drug concentration. Use a non-linear regression model to calculate the 50% inhibitory concentration (IC₅₀ or EC₅₀). The fold change in resistance is calculated by dividing the IC₅₀ of the test virus by the IC₅₀ of the parallel wild-type control virus.[10]
References
- 1. Prediction of Abacavir Resistance from Genotypic Data: Impact of Zidovudine and Lamivudine Resistance In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Comparative Selection of the K65R and M184V/I Mutations in Human Immunodeficiency Virus Type 1-Infected Patients Enrolled in a Trial of First-Line Triple-Nucleoside Analog Therapy (Tonus IMEA 021) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. In vitro human immunodeficiency virus type 1 resistance selections with combinations of tenofovir and emtricitabine or abacavir and lamivudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thebodypro.com [thebodypro.com]
- 7. penta-id.org [penta-id.org]
- 8. Phenotypic and genotypic HIV-1 drug resistance assays provide complementary information - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HIV Drug Resistance Database [hivdb.stanford.edu]
- 10. academic.oup.com [academic.oup.com]
- 11. Role of HIV Subtype Diversity in the Development of Resistance to Antiviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of Human Immunodeficiency Virus Type-1 Sequence Diversity on Antiretroviral Therapy Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. The Challenge of HIV-1 Subtype Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hivdb.stanford.edu [hivdb.stanford.edu]
- 16. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]
optimizing Epzicom concentration for long-term viral suppression assays
Welcome to the technical support center for researchers utilizing Epzicom (abacavir/lamivudine) in long-term viral suppression assays. This guide provides answers to frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols to help you optimize your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound's components, abacavir and lamivudine?
A1: Both abacavir and lamivudine are nucleoside reverse transcriptase inhibitors (NRTIs).[1][2] After entering a host cell, they are phosphorylated by cellular enzymes into their active triphosphate forms, carbovir triphosphate and lamivudine triphosphate, respectively.[3] These active metabolites act as competitive inhibitors of HIV-1 reverse transcriptase (RT). They are incorporated into the growing viral DNA chain, causing chain termination and halting the viral replication process.[3][4]
Caption: Intracellular activation and inhibition of HIV reverse transcriptase.
Q2: What are typical starting concentrations for abacavir and lamivudine in in-vitro long-term suppression assays?
A2: The optimal concentration depends on the cell type, virus strain, and assay duration. However, a good starting point is to perform a dose-response curve centered around the known 50% effective concentration (EC50). Published EC50 values can vary, but provide a useful range for initial experiments.
| Drug Component | Cell Line | Reported EC50 Range (µM) |
| Abacavir | Lymphoblastic cell lines, PBMCs | 3.7 - 5.8[5] |
| Lamivudine | Monocytes, PBMCs | 0.003 - 15[6] |
Note: 1 µM = 0.286 µg/mL for abacavir and 0.229 µg/mL for lamivudine.
For long-term assays, it is crucial to balance antiviral efficacy with potential cytotoxicity. Consider starting with concentrations from 1x to 10x the EC50 and always run a parallel cytotoxicity assay. Some studies have used concentrations up to 100 µM or 300 µM for short-term mutagenicity assays, but noted the extreme cytotoxicity of abacavir at these higher levels.[7][8]
Q3: Can this compound be used in assays with cell lines that have impaired renal or hepatic function markers?
A3: While this compound is a fixed-dose combination for clinical use, its components may require dose adjustments in patients with renal or hepatic impairment.[4][6][9] In a research context, this is not directly applicable. However, if your cell lines have altered metabolic or clearance pathways analogous to renal or hepatic dysfunction, you may observe differences in drug efficacy or toxicity. It is not recommended to use the fixed-dose combination in these scenarios; instead, use the individual components (abacavir and lamivudine) to allow for independent concentration adjustments.[6][9]
Troubleshooting Guide
Problem: I am observing a loss of viral suppression over time in my long-term culture.
This is a common issue in long-term assays and often points to the development of drug resistance.
| Possible Cause | Troubleshooting Step | Explanation |
| Emergence of Drug Resistance | 1. Harvest viral supernatant and cellular DNA at multiple time points. 2. Perform genotypic resistance testing on the HIV reverse transcriptase gene. | The M184V mutation is a hallmark of lamivudine resistance and can arise quickly.[10][11] It also confers low-level resistance to abacavir.[6] Other mutations associated with abacavir resistance, often appearing after M184V, include K65R, L74V, and Y115F.[6][10] |
| Suboptimal Drug Concentration | 1. Review your initial dose-response curve. 2. Ensure drug concentrations are maintained with media changes. 3. Consider if the drug is degrading over time in culture conditions. | The initial concentration may be too low for sustained suppression. Ensure fresh drug is added with each media change. The intracellular half-life of the active metabolites is long (e.g., ~20.6 hours for carbovir-TP), but extracellular drug should be replenished.[12][13] |
| High Viral Inoculum | 1. Quantify your viral stock accurately. 2. Lower the Multiplicity of Infection (MOI) in subsequent experiments. | A very high initial viral load can overwhelm the drug's capacity to suppress replication, increasing the probability of pre-existing resistant variants being selected. |
Problem: My cell cultures are showing high levels of toxicity or poor health.
Toxicity can confound results by inhibiting cell growth, which can be mistaken for viral suppression.
| Possible Cause | Troubleshooting Step | Explanation |
| Drug-Induced Cytotoxicity | 1. Run a cytotoxicity assay (e.g., MTT, LDH, or Trypan Blue exclusion) in parallel with your antiviral assay on uninfected cells. 2. Determine the 50% cytotoxic concentration (CC50). 3. Calculate the Selectivity Index (SI = CC50 / EC50). | Abacavir can be cytotoxic at higher concentrations.[7][8] A high SI is desirable. If your therapeutic concentration is close to the CC50, you must lower the drug concentration. |
| Contamination | 1. Visually inspect cultures for signs of bacterial or fungal contamination. 2. Perform routine mycoplasma testing. | Contamination can stress cells and mimic cytotoxicity. |
| Poor Culture Conditions | 1. Ensure proper cell density, media formulation, and incubator conditions (CO2, temperature, humidity). | Suboptimal culture conditions can lead to cell death, independent of drug effects. |
Problem: I am seeing inconsistent or "blip" viral load measurements.
Occasional low-level detectable viremia, or "blips," can occur. However, persistent or significant variability requires investigation.
| Possible Cause | Troubleshooting Step | Explanation |
| Assay Variability | 1. Standardize all assay steps: cell plating density, virus input, drug dilutions, and incubation times. 2. Include appropriate controls (untreated infected, uninfected). | Minor variations in protocol execution can lead to inconsistent results. |
| Sample Processing Artifacts | 1. Review your sample collection and processing methods. 2. If using Plasma Preparation Tubes (PPTs), ensure adequate centrifugation to separate plasma from cellular elements. | Inadequate separation can lead to the measurement of intracellular proviral DNA, causing falsely elevated viral load readings.[14] Using EDTA tubes may reduce this risk.[14] |
digraph "Troubleshooting_Workflow" { graph [splines=ortho, size="7.6", bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#202124"];start [label="Issue Detected:\nLoss of Suppression or High Toxicity", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
q1 [label="Is Viral Load Increasing?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; q2 [label="Are Cells Unhealthy?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
a1 [label="Perform Genotypic\nResistance Testing", fillcolor="#34A853", fontcolor="#FFFFFF"]; a2 [label="Check for M184V, K65R, L74V", fillcolor="#FFFFFF", fontcolor="#202124"]; a3 [label="Lower Drug Concentration", fillcolor="#EA4335", fontcolor="#FFFFFF"]; a4 [label="Run Parallel\nCytotoxicity Assay (CC50)", fillcolor="#34A853", fontcolor="#FFFFFF"]; a5 [label="Check for Contamination\n& Optimize Culture Conditions", fillcolor="#FFFFFF", fontcolor="#202124"]; a6 [label="Review Assay Protocol\n& Sample Processing", fillcolor="#FFFFFF", fontcolor="#202124"];
start -> q1; q1 -> q2 [label="No"]; q1 -> a1 [label="Yes"]; a1 -> a2; q2 -> a4 [label="Yes"]; q2 -> a6 [label="No\n(Inconsistent Results)"]; a4 -> a3; a4 -> a5; }
Caption: A decision tree for troubleshooting common experimental issues.
Experimental Protocols
Protocol 1: Long-Term HIV-1 Suppression Assay in PBMCs
This protocol outlines a method for assessing the long-term efficacy of abacavir and lamivudine in suppressing HIV-1 replication in primary human Peripheral Blood Mononuclear Cells (PBMCs).
1. Materials
-
Isolated human PBMCs
-
Phytohemagglutinin (PHA)
-
Interleukin-2 (IL-2)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
HIV-1 laboratory strain (e.g., HIV-1 IIIB)
-
Abacavir and Lamivudine (powder or stock solutions)
-
96-well cell culture plates
-
p24 Antigen ELISA kit
-
Cytotoxicity assay kit (e.g., MTT or LDH)
2. Methodology
-
PBMC Activation: Culture PBMCs at 2x10^6 cells/mL in RPMI-1640 + 10% FBS. Stimulate with PHA (2 µg/mL) for 2-3 days. After stimulation, wash cells and resuspend in media containing IL-2 (20 U/mL).
-
Drug Preparation: Prepare high-concentration stock solutions of abacavir and lamivudine in DMSO or sterile water. Create serial dilutions in culture medium to achieve final desired concentrations (e.g., 0.1x, 1x, 10x, 100x EC50).
-
Infection: Plate activated PBMCs at 1x10^5 cells/well in a 96-well plate. Infect cells with HIV-1 at a predetermined MOI (e.g., 0.01-0.1) for 2-4 hours.
-
Treatment: After infection, wash the cells to remove the viral inoculum. Add 200 µL of fresh media containing the respective drug dilutions to each well. Include "virus control" (infected, no drug) and "cell control" (uninfected, no drug) wells.
-
Long-Term Culture: Incubate plates at 37°C, 5% CO2. Every 3-4 days, carefully collect 100 µL of supernatant from each well for viral load analysis (store at -80°C). Replace with 100 µL of fresh media containing the appropriate drug concentration. Continue the assay for the desired duration (e.g., 14-28 days).
-
Endpoint Analysis:
-
Viral Suppression: Measure the concentration of HIV-1 p24 antigen in the collected supernatants using an ELISA kit according to the manufacturer's instructions.
-
Cytotoxicity: At the end of the assay, perform a cytotoxicity assay on parallel plates containing uninfected cells treated with the same drug concentrations.
-
7. Data Analysis:
-
Plot p24 concentration over time for each drug concentration.
-
Determine the drug concentration that maintains viral suppression below the limit of detection.
-
Calculate the CC50 from the cytotoxicity data and determine the Selectivity Index.
Caption: Workflow for a long-term PBMC-based viral suppression assay.
References
- 1. Abacavir/Lamivudine (this compound): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 2. Abacavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Abacavir/Lamivudine Fixed-Dose Combination Antiretroviral Therapy for the Treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vchcp.venturacounty.gov [vchcp.venturacounty.gov]
- 5. hivdb.stanford.edu [hivdb.stanford.edu]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Mutagenicity of zidovudine, lamivudine, and abacavir following in vitro exposure of human lymphoblastoid cells or in utero exposure of CD-1 mice to single agents or drug combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Abacavir / Lamivudine Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 10. treatmentactiongroup.org [treatmentactiongroup.org]
- 11. HIV-1 Drug Resistance Mutations: an Updated Framework for the Second Decade of HAART - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medsafe.govt.nz [medsafe.govt.nz]
- 13. medsinfo.com.au [medsinfo.com.au]
- 14. 971. Unmasking the Undetectable: Identifying and Troubleshooting a Series of Falsely Elevated HIV Viral Load Results in a Group of Patients in a Community Clinic in San Antonio, Texas - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Epzicom (abacavir/lamivudine) Cytotoxicity in Neuronal Cell Culture Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the neurotoxicity of Epzicom and its components, abacavir (ABC) and lamivudine (3TC).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity in neuronal cells?
A1: The primary mechanism of cytotoxicity for nucleoside reverse transcriptase inhibitors (NRTIs) like abacavir and lamivudine is mitochondrial toxicity.[1][2] These drugs can inhibit the mitochondrial DNA polymerase gamma (pol-γ), which is essential for the replication of mitochondrial DNA (mtDNA).[1][2] This inhibition leads to mtDNA depletion, impaired oxidative phosphorylation, decreased ATP production, and increased production of reactive oxygen species (ROS), ultimately triggering cellular stress pathways and apoptosis.[1][2]
Q2: Are both components of this compound, abacavir and lamivudine, equally neurotoxic?
A2: Studies suggest that abacavir is associated with higher neurotoxicity compared to lamivudine. In a comparative study using primary rat cortical neurons, abacavir was among the NRTIs with the highest neurotoxicity, while lamivudine was considered to have a lower risk.[1][3]
Q3: What concentrations of abacavir and lamivudine are appropriate for in vitro neurotoxicity studies?
A3: Appropriate concentrations depend on the specific cell model and experimental goals. It is recommended to perform a dose-response study to determine the toxic concentrations (e.g., TC50) for your specific neuronal cell line. Some studies have shown that for abacavir, toxic concentrations can overlap with those found in the cerebrospinal fluid (CSF) of patients, suggesting a potential clinical relevance.[1][3] Lamivudine generally shows lower toxicity.[1][3] Refer to the data tables below for specific examples from the literature.
Q4: What are the common neuronal cell culture models used to study this compound's neurotoxicity?
A4: Commonly used models include primary neuronal cultures (e.g., from rat cortex or hippocampus) and human neuroblastoma cell lines like SH-SY5Y.[4][5] Primary neurons offer a more physiologically relevant system but are more challenging to culture. SH-SY5Y cells are a robust and widely used alternative, and they can be differentiated to exhibit more mature neuronal characteristics.
Q5: What are some potential strategies to reduce this compound-induced cytotoxicity in my neuronal cultures?
A5: Several strategies can be explored to mitigate this compound's neurotoxicity:
-
Antioxidant Co-treatment: Since oxidative stress is a key downstream effect of mitochondrial dysfunction, co-treatment with antioxidants may be protective.[6][7][8] Examples include N-acetylcysteine (NAC), Vitamin E, or mitochondria-targeted antioxidants like SS31.[7]
-
Uridine Supplementation: Uridine may help bypass the pyrimidine synthesis inhibition and has been shown to prevent or reverse NRTI-induced mitochondrial toxicity in other cell types, such as adipocytes.[9] It may also enhance neurite outgrowth.[10][11]
-
Selection of a Less Toxic NRTI Backbone: For comparative studies, consider using NRTIs with a lower neurotoxic profile, such as tenofovir and emtricitabine, as controls.[1][3]
Troubleshooting Guide
Issue 1: High levels of cell death observed even at low concentrations of this compound.
-
Question: My neuronal cultures are showing significant cytotoxicity at concentrations of abacavir/lamivudine that are reported to be sub-toxic. What could be the reason?
-
Answer:
-
Cell Health and Passage Number: Ensure your cells are healthy, within a low passage number, and not overly confluent before starting the experiment. Stressed or high-passage cells can be more susceptible to drug-induced toxicity.
-
Solvent Toxicity: If you are using a solvent like DMSO to dissolve the drugs, ensure the final concentration in your culture medium is non-toxic to your cells. Run a vehicle control (medium with the same concentration of solvent) to confirm.
-
Differentiation Status (for SH-SY5Y): The differentiation status of SH-SY5Y cells can significantly impact their sensitivity to neurotoxic compounds.[4] Undifferentiated, rapidly dividing cells may respond differently than differentiated, neuron-like cells. Ensure your differentiation protocol is consistent.
-
Medium Components: Some medium components can influence drug toxicity. For example, high glucose can sometimes mask mitochondrial dysfunction. Consider using medium with galactose to force reliance on oxidative phosphorylation.
-
Issue 2: Inconsistent results between experiments.
-
Question: I am getting variable results in my cytotoxicity assays (e.g., MTT, LDH) when treating neuronal cells with this compound. How can I improve consistency?
-
Answer:
-
Precise Seeding Density: Ensure a consistent cell seeding density across all wells and experiments. Cell density can affect metabolic activity and drug response.
-
Standardized Drug Preparation: Prepare fresh drug solutions for each experiment from a reliable stock. Avoid repeated freeze-thaw cycles of stock solutions.
-
Assay Timing: The timing of the assay after drug exposure is critical. For cytotoxicity assays, ensure you have an optimal incubation period to observe the desired effect. For mechanistic assays like ROS detection, the timing is even more critical as some effects can be transient.
-
Plate Edge Effects: Be aware of potential "edge effects" in multi-well plates, where wells on the periphery may experience different evaporation rates. Avoid using the outer wells for critical measurements or ensure they are filled with sterile PBS or medium to maintain humidity.
-
Issue 3: No significant reduction in cytotoxicity with antioxidant co-treatment.
-
Question: I am co-treating my this compound-exposed neuronal cultures with an antioxidant, but I don't see a protective effect. Why might this be?
-
Answer:
-
Antioxidant Concentration and Timing: The concentration and timing of antioxidant administration are crucial. You may need to optimize the concentration and consider pre-treatment with the antioxidant before adding this compound to allow for cellular uptake and induction of endogenous antioxidant responses.
-
Type of Antioxidant: Not all antioxidants are equally effective. Consider using a mitochondria-targeted antioxidant to directly address the site of ROS production.
-
Dominant Cytotoxic Pathway: While oxidative stress is a major contributor, it may not be the only or primary cause of cell death in your specific model and conditions. Other factors like severe ATP depletion or direct activation of apoptotic pathways may be dominant. Consider evaluating other markers of cell death and mitochondrial function.
-
Quantitative Data Summary
Table 1: In Vitro Neurotoxicity of Abacavir and Lamivudine in Primary Rat Cortical Neurons
| Compound | TC50 (ng/mL) | TC50 (µM) | CSF Concentration Range (ng/mL) |
| Abacavir (ABC) | 1,100 | ~3.84 | 2 - 1,400 |
| Lamivudine (3TC) | >10,000 | >43.6 | 10 - 2,000 |
Data extracted from Robertson et al., J Neurovirol, 2012.[1][3] TC50 (Median Toxic Concentration) was determined by loss of MAP-2 immunoreactivity.
Table 2: In Vitro Cytotoxicity of Abacavir in Various Cell Lines
| Cell Line | Assay | IC50 / CC50 (µM) |
| CEM cells | Not specified | 160 |
| CD4+ CEM cells | Not specified | 140 |
| Bone progenitor cells (BFU-E) | Not specified | 110 |
Data extracted from Capparelli et al., Curr Pharm Des, 2005.[12] CC50: 50% cytotoxic concentration.
Detailed Experimental Protocols
SH-SY5Y Human Neuroblastoma Cell Culture
-
Growth Medium: 1:1 mixture of DMEM and Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Subculturing:
-
Aspirate the culture medium when cells reach ~80% confluency.
-
Wash the cell monolayer once with sterile PBS.
-
Add 0.25% Trypsin-EDTA and incubate for 2-3 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 9 volumes of complete growth medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh growth medium and re-plate at the desired density.
-
Cytotoxicity Assessment: MTT Assay
-
Principle: Measures the metabolic activity of viable cells, which reflects cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Protocol:
-
Seed neuronal cells in a 96-well plate at a predetermined optimal density and allow them to adhere/stabilize for 24 hours.
-
Treat cells with various concentrations of this compound (or individual components) and controls for the desired duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
ROS Detection: DCFDA/H2DCFDA Assay
-
Principle: The cell-permeable H2DCFDA is deacetylated by cellular esterases to H2DCF, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Protocol:
-
Seed cells in a dark, clear-bottomed 96-well plate.
-
After treatment with this compound for the desired time, remove the medium and wash the cells once with warm PBS or 1X Buffer.
-
Add 100 µL/well of diluted DCFDA solution (e.g., 20 µM in 1X Buffer).
-
Incubate for 30-45 minutes at 37°C in the dark.
-
Remove the DCFDA solution and wash the cells again with 1X Buffer.
-
Add 100 µL of 1X Buffer or phenol red-free medium to each well.
-
Immediately measure fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Mitochondrial DNA (mtDNA) Content Quantification by qPCR
-
Principle: Relative quantification of mtDNA copy number by comparing the amplification of a mitochondrial gene (e.g., MT-ND1) to a single-copy nuclear gene (e.g., B2M) using real-time quantitative PCR (qPCR).
-
Protocol:
-
Genomic DNA Extraction: Isolate total genomic DNA from treated and control neuronal cells using a commercial kit, ensuring high purity.
-
DNA Quantification: Accurately quantify the DNA concentration (e.g., using a NanoDrop or PicoGreen assay).
-
qPCR Reaction Setup:
-
Prepare a qPCR master mix containing SYBR Green or a TaqMan probe-based mix.
-
Add primers for a mitochondrial gene and a nuclear gene in separate reactions for each sample.
-
Add a standardized amount of template DNA (e.g., 1-10 ng) to each reaction.
-
-
qPCR Cycling: Run the qPCR with appropriate cycling conditions (denaturation, annealing, extension).
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear genes for each sample.
-
Calculate the difference in Ct values (ΔCt = Ct_nuclear - Ct_mitochondrial).
-
The relative mtDNA content can be expressed as 2^ΔCt.
-
Normalize the results of treated samples to the untreated control.
-
-
Visualizations
Caption: Signaling pathway of this compound-induced neurotoxicity.
Caption: Experimental workflow for assessing neurotoxicity.
Caption: Troubleshooting logic for unexpected high cytotoxicity.
References
- 1. Antiretroviral neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antiretroviral neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro differentiation modifies the neurotoxic response of SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The SH-SY5Y human neuroblastoma cell line, a relevant in vitro cell model for investigating neurotoxicology in human: Focus on organic pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiretroviral drugs induce oxidative stress and neuronal damage in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toxicity of Neurons Treated with Herbicides and Neuroprotection by Mitochondria-Targeted Antioxidant SS31 [mdpi.com]
- 8. Antiretroviral Therapy-Induced Dysregulation of Gene Expression and Lipid Metabolism in HIV+ Patients: Beneficial Role of Antioxidant Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Uridine abrogates the adverse effects of antiretroviral pyrimidine analogues on adipose cell functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nutritional modifiers of aging brain function: Increasing the formation of brain synapses by administering uridine and other phosphatide precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The antiviral activity, mechanism of action, clinical significance and resistance of abacavir in the treatment of pediatric AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Abacavir-Induced Hypersensitivity in Humanized Mouse Models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing humanized mouse models to study abacavir-induced hypersensitivity.
Troubleshooting Guides
Researchers may encounter several challenges during their experiments. The following table outlines common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Lack of Hypersensitivity Reaction in HLA-B*57:01+ Mice | Immune Tolerance: The mouse immune system, even when humanized, can establish tolerance to the abacavir-altered peptide repertoire.[1][2] This is often mediated by regulatory T cells (Tregs).[3][4][5][6] | - Deplete CD4+ T cells or specifically Tregs prior to and during abacavir administration.[2][3][7] - Consider using mice with additional genetic modifications, such as PD-1 knockout, to reduce immune suppression.[8][9] |
| Insufficient Engraftment of Human Immune Cells: Low levels of human immune cell reconstitution can lead to a weak or absent response. | - Optimize the humanization protocol, including irradiation dosage and the number of transplanted human hematopoietic stem cells. - Verify engraftment levels by flow cytometry before starting the experiment. | |
| High Variability in Response Between Mice | Genetic Background of Host Mice: The genetic background of the immunodeficient mouse strain can influence the development of the human immune system. | - Use a consistent and well-characterized immunodeficient mouse strain for all experiments. |
| Heterogeneity of Human Cell Donors: Genetic differences between human hematopoietic stem cell donors can contribute to variability. | - Whenever possible, use cells from the same donor for all animals within an experimental group. - Pool cells from multiple donors to average out individual variations, but be aware this can complicate data interpretation. | |
| Graft-versus-Host Disease (GvHD) | Engraftment of Mature T cells: Transplantation of peripheral blood mononuclear cells (PBMCs) can lead to GvHD, where mature human T cells attack mouse tissues.[10] | - Use CD34+ hematopoietic stem cells instead of PBMCs for a more de novo development of the human immune system. - Monitor mice closely for clinical signs of GvHD (e.g., weight loss, hunched posture, ruffled fur).[10] |
| Inappropriate Mouse Strain: Some immunodeficient strains are more prone to GvHD. | - Consider using newer generation immunodeficient mouse strains that are engineered to be more resistant to GvHD.[10] | |
| Inconsistent Cytokine Profiles | Timing of Sample Collection: Cytokine expression can be transient. | - Perform a time-course experiment to determine the peak of cytokine production. |
| Assay Sensitivity: The chosen assay may not be sensitive enough to detect low levels of cytokines. | - Use a highly sensitive assay, such as a multiplex bead-based immunoassay or intracellular cytokine staining followed by flow cytometry. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of abacavir-induced hypersensitivity?
A1: Abacavir-induced hypersensitivity is a T-cell mediated immune response strongly linked to the presence of the HLA-B57:01 allele.[11] The "altered peptide repertoire model" is the currently accepted mechanism.[11][12] In individuals with HLA-B57:01, abacavir binds non-covalently to the peptide-binding groove of the HLA-B*57:01 protein.[11] This binding alters the shape of the groove, causing it to present a different set of self-peptides to CD8+ T-cells.[11] These newly presented self-peptides are not recognized as "self" by the immune system, triggering a robust and systemic immune response that manifests as a hypersensitivity reaction.[11]
Q2: Why don't all HLA-B*57:01 positive individuals develop a hypersensitivity reaction to abacavir?
A2: While the presence of HLA-B*57:01 is a major risk factor, not all individuals with this allele will experience a hypersensitivity reaction.[2][7] This suggests that other factors, such as the presence of regulatory T cells (Tregs), play a crucial role in maintaining immune tolerance.[3][4][5][6] These Tregs can suppress the activation of abacavir-reactive CD8+ T cells, preventing the onset of a hypersensitivity reaction.[3][7]
Q3: What are the key cellular players in abacavir-induced hypersensitivity?
A3: The primary effector cells are CD8+ T-cells, which recognize the altered self-peptides presented by HLA-B*57:01 and initiate an inflammatory cascade.[1][12] CD4+ T cells, particularly Tregs, are key regulators of the response, with their depletion often being necessary to induce a hypersensitivity reaction in mouse models.[2][3][7] Dendritic cells are also important for presenting the altered peptides and activating CD8+ T cells.[7]
Q4: What are the expected immunological changes in a successful humanized mouse model of abacavir hypersensitivity?
A4: In a successful model, you would expect to see an expansion of activated, effector memory CD8+ T cells in lymphoid organs and infiltration into tissues like the skin.[8][13] There should also be an increase in the production of pro-inflammatory cytokines, such as IFN-γ and TNF-α.[13][14]
Q5: Can I use peripheral blood mononuclear cells (PBMCs) to create a humanized mouse model for studying abacavir hypersensitivity?
A5: While PBMC-humanized mice can be generated more quickly, they are prone to developing graft-versus-host disease (GvHD), which can confound the results of a delayed hypersensitivity study.[10] Using CD34+ hematopoietic stem cells is generally recommended for long-term studies as it allows for the development of a more stable and tolerant human immune system.
Quantitative Data Summary
The following table summarizes typical quantitative data observed in HLA-B*57:01 transgenic mouse models of abacavir hypersensitivity, particularly after the depletion of CD4+ T cells.
| Parameter | Experimental Group | Typical Observation | Reference |
| CD8+ T Cell Phenotype | Abacavir-treated, CD4+ depleted | Significant increase in the percentage of IFN-γ+IL-2+CD8+ T cells (e.g., ~18.3%). | [13] |
| Abacavir-treated, CD4+ depleted | Increased proportion of effector memory CD8+ T cells (CD44highCD62Llow). | [13] | |
| Abacavir-treated, CD4+ depleted | Increased percentage of GzmB+, perforin+, and TNF-α+ cells within the activated CD44highCD8+ T cell population. | [13] | |
| Cytokine Levels | Abacavir-treated, CD4+ depleted | Elevated serum levels of IFN-γ and TNF-α. | [14] |
| Abacavir-treated, CD4+ depleted | Increased serum levels of TARC/CCL17, which is associated with skin toxicity. | [9] | |
| Clinical Signs | Abacavir-treated, CD4+ depleted | Development of skin rash and ear thickening. | [1][9] |
| Abacavir-treated, CD4+ depleted | Body weight decrease. | [8] |
Experimental Protocols
Generation of HLA-B*57:01 Transgenic Mice with Depleted CD4+ T cells
This protocol describes a general method for generating a mouse model susceptible to abacavir-induced hypersensitivity.
-
Mouse Strain: Start with immunodeficient mice (e.g., NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ or NSG) that are transgenic for HLA-B*57:01. For enhanced susceptibility, mice with a PD-1 knockout can be used.[8][9]
-
Humanization (if not already a transgenic model with human immune components):
-
Sub-lethally irradiate neonatal or adult mice according to established protocols for the specific strain.
-
Inject human CD34+ hematopoietic stem cells (typically 1-2 x 105 cells per mouse) intravenously or intrahepatically.
-
Allow 10-12 weeks for human immune system reconstitution, monitoring engraftment periodically via flow cytometry of peripheral blood.
-
-
CD4+ T Cell Depletion:
-
Administer an anti-CD4 monoclonal antibody (clone and dosage to be optimized) via intraperitoneal injection prior to abacavir treatment.
-
Confirm depletion of CD4+ T cells in peripheral blood using flow cytometry.
-
Abacavir Administration and Monitoring
-
Abacavir Formulation: Prepare a solution or suspension of abacavir in a suitable vehicle (e.g., sterile water or PBS).
-
Administration: Administer abacavir orally (e.g., 20 mg/body/day) or via a combination of intraperitoneal injection and topical application to the ear.[1][8]
-
Monitoring:
Immunological Analysis
-
Tissue Collection: At the end of the experiment, harvest spleen, lymph nodes, and skin for analysis.
-
Cell Isolation: Prepare single-cell suspensions from lymphoid organs.
-
Flow Cytometry:
-
Stain cells with fluorescently labeled antibodies against mouse and human CD45 to distinguish between host and donor cells.
-
Use antibodies against CD3, CD4, CD8, CD44, CD62L, PD-1, and transcription factors like FoxP3 to identify T cell subsets.
-
For intracellular cytokine staining, stimulate cells in vitro with a protein transport inhibitor (e.g., brefeldin A) in the presence or absence of abacavir before staining for IFN-γ, TNF-α, and IL-2.[13]
-
-
Histology: Fix skin samples in formalin, embed in paraffin, and perform hematoxylin and eosin (H&E) staining to assess inflammation. Conduct immunohistochemistry to identify infiltrating CD8+ T cells.[1]
-
Cytokine Analysis: Measure cytokine levels in serum or cell culture supernatants using ELISA or multiplex bead-based assays.[9][14]
Visualizations
Caption: Signaling pathway of abacavir-induced hypersensitivity.
Caption: Experimental workflow for studying abacavir hypersensitivity.
References
- 1. JCI - A transgenic mouse model for HLA-B*57:01–linked abacavir drug tolerance and reactivity [jci.org]
- 2. A transgenic mouse model for HLA-B*57:01-linked abacavir drug tolerance and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Insights into regulatory T-cell and type-I interferon roles in determining abacavir-induced hypersensitivity or immune tolerance [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Abacavir and DHR Risk - LKT Labs [lktlabs.com]
- 6. Type I and II Interferons Drive Abacavir Hypersensitivity via Treg Suppression and T-Cell Enhancement in Immunocompetent HLA-Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. Pathological changes in various organs in HLA-B*57:01 transgenic mice with abacavir-induced skin eruption - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. Novel Humanized Peripheral Blood Mononuclear Cell Mouse Model with Delayed Onset of Graft-versus-Host Disease for Preclinical HIV Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 13. Regulation of the immune tolerance system determines the susceptibility to HLA-mediated abacavir-induced skin toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
Technical Support Center: Overcoming Lamivudine Resistance M184V Mutation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding strategies to overcome the M184V mutation, which confers resistance to lamivudine.
Frequently Asked Questions (FAQs)
Q1: What is the M184V mutation and why is it significant?
The M184V mutation is a substitution of methionine (M) with valine (V) at position 184 of the reverse transcriptase (RT) domain of the hepatitis B virus (HBV) polymerase or HIV RT.[1][2] This mutation is a primary mechanism of resistance to the nucleoside analog inhibitor lamivudine (3TC) and emtricitabine (FTC).[3][4] Its significance lies in its ability to cause virological failure in patients undergoing treatment with these drugs.[5] Interestingly, while conferring high-level resistance to lamivudine and emtricitabine, the M184V mutation can also reduce the replicative fitness of the virus.[3][4]
Q2: My cell culture/animal model shows evidence of the M184V mutation after lamivudine treatment. What are the recommended next steps in my research?
The emergence of the M184V mutation necessitates a shift in antiviral strategy. The primary options to investigate are:
-
Switching to a different antiviral agent: Drugs like tenofovir and entecavir have demonstrated high efficacy against lamivudine-resistant HBV.[6][7][8]
-
Implementing combination therapy: Combining lamivudine with another antiviral agent, such as adefovir or tenofovir, can be an effective strategy.[9][10]
-
Investigating novel therapeutic agents: Your research could focus on new compounds that are effective against this common resistance mutation.
Q3: What are the primary alternative antiviral agents to consider for M184V-positive viral strains?
Tenofovir and entecavir are the most widely recommended and effective alternatives for treating lamivudine-resistant HBV infections harboring the M184V mutation.[11][12]
-
Tenofovir: Available as tenofovir disoproxil fumarate (TDF) or tenofovir alafenamide (TAF), it is a potent nucleotide analog reverse transcriptase inhibitor with a high barrier to resistance.[13][14] It is effective as both a monotherapy and in combination therapy.[9][15][16]
-
Entecavir: A potent guanosine nucleoside analog that effectively suppresses HBV replication.[8] Higher doses of entecavir may be required for patients with pre-existing lamivudine resistance.[17]
Q4: Is combination therapy a viable strategy against M184V, and what are the common combinations?
Yes, combination therapy is a well-established strategy. The rationale is to use two drugs with different resistance profiles to suppress viral replication and prevent the emergence of further resistance. Common combinations that have been studied include:
-
Lamivudine + Adefovir Dipivoxil: This combination has been shown to be effective in patients with lamivudine-resistant chronic hepatitis B.[10][18]
-
Tenofovir + Emtricitabine/Lamivudine: While tenofovir monotherapy is often sufficient, combination therapy is also a valid approach, particularly in HIV/HBV co-infected individuals.[9][16]
Troubleshooting Guides
Problem: Unexpected Virological Breakthrough in an In Vitro Lamivudine Efficacy Assay
Possible Cause: Emergence of the M184V resistance mutation in the viral population.
Troubleshooting Steps:
-
Sequence the Viral Polymerase/RT Gene: Perform genotypic analysis of the viral strain from the culture to confirm the presence of the M184V mutation.
-
Test Alternative Antivirals: Conduct parallel antiviral efficacy assays with tenofovir and entecavir to demonstrate their effectiveness against the resistant strain.
-
Evaluate Combination Therapies: Set up experiments to test the efficacy of combination therapies, such as lamivudine with tenofovir or adefovir.
Problem: Difficulty in Suppressing Viral Replication in an Animal Model with a Known M184V Mutant Virus
Possible Cause: Suboptimal dosage of the rescue therapy or the emergence of additional resistance mutations.
Troubleshooting Steps:
-
Review Dosing Regimens: Ensure that the dosage of the alternative antiviral (e.g., tenofovir, entecavir) is appropriate for the animal model being used, based on established literature.
-
Perform Deep Sequencing: Analyze the viral population for any additional mutations in the polymerase/RT gene that might confer resistance to the rescue therapy.
-
Assess Combination Rescue Therapy: If monotherapy is failing, initiate a combination therapy regimen in the animal model to enhance viral suppression.
Quantitative Data Summary
Table 1: Efficacy of Entecavir vs. Lamivudine in Lamivudine-Refractory HBeAg-Positive Chronic Hepatitis B Patients (Week 48)
| Outcome | Entecavir (1 mg daily) | Lamivudine (100 mg daily) | P-value |
| Histologic Improvement | 55% (68/124) | 28% (32/116) | < .0001 |
| Mean Change in HBV DNA (log10 copies/mL) | -5.11 | -0.48 | < .0001 |
| HBV DNA <300 copies/mL | 19% | 1% | < .0001 |
| HBeAg Seroconversion | 8% | 3% | .06 |
Data from Sherman M, et al. Gastroenterology. 2006 Jun;130(7):2039-49.[19][20]
Table 2: Virological Response to Tenofovir-Based Therapies in Lamivudine-Resistant Chronic Hepatitis B Patients (Week 96)
| Outcome | Tenofovir Monotherapy | Tenofovir + Emtricitabine | P-value |
| HBV DNA < 69 IU/mL | 89.4% | 86.3% | 0.43 |
Data from Fung S, et al. Gastroenterology. 2014 Apr;146(4):980-8.[9][16]
Experimental Protocols
Protocol 1: In Vitro Antiviral Efficacy Assay (CPE Reduction Assay)
This protocol is for determining the 50% effective concentration (EC50) of an antiviral compound against wild-type and M184V mutant virus.
Materials:
-
Vero 76 cells (or other suitable cell line)
-
Cell culture medium (e.g., MEM with 5% FBS)
-
Wild-type and M184V mutant virus stocks
-
Test compounds and control drugs (e.g., lamivudine, tenofovir)
-
96-well cell culture plates
-
Neutral red dye solution
-
Spectrophotometer (540 nm)
Methodology:
-
Cell Plating: Seed 96-well plates with Vero 76 cells to form a confluent monolayer overnight.[21]
-
Compound Dilution: Prepare serial half-log10 dilutions of the test and control compounds.[21]
-
Treatment: Remove the growth medium from the cells and add the diluted compounds. Include untreated infected (virus control) and untreated uninfected (cell control) wells.[21]
-
Infection: Inoculate the wells with either wild-type or M184V mutant virus at a predetermined multiplicity of infection (MOI).
-
Incubation: Incubate the plates until greater than 80% cytopathic effect (CPE) is observed in the virus control wells.[21]
-
Staining: Add neutral red dye to all wells and incubate to allow for dye uptake by viable cells.
-
Quantification: Wash the cells, elute the dye, and measure the absorbance at 540 nm.
-
Data Analysis: Calculate the EC50 (compound concentration that inhibits CPE by 50%) and CC50 (compound concentration that reduces cell viability by 50%) using regression analysis. The selectivity index (SI50 = CC50/EC50) is then determined.[21]
Protocol 2: Genotypic Resistance Testing by Sanger Sequencing
This protocol outlines the steps for identifying the M184V mutation in the viral polymerase/RT gene.
Materials:
-
Viral DNA/RNA sample
-
PCR primers flanking the RT region of the polymerase gene
-
DNA polymerase and PCR reagents
-
Gel electrophoresis equipment
-
PCR product purification kit
-
Sanger sequencing reagents and sequencer
Methodology:
-
Nucleic Acid Extraction: Isolate viral DNA (for HBV) or RNA (for HIV, followed by reverse transcription) from the sample.
-
PCR Amplification: Amplify the RT region of the polymerase gene using specific primers.
-
Amplicon Verification: Run the PCR product on an agarose gel to confirm the correct size of the amplified fragment.
-
PCR Product Purification: Purify the PCR product to remove primers and unincorporated nucleotides.
-
Sanger Sequencing: Perform cycle sequencing using the purified PCR product as a template and one of the PCR primers.
-
Sequence Analysis: Analyze the resulting chromatogram to identify the codon at position 184. A change from ATG (methionine) to GTG (valine) confirms the M184V mutation.
Visualizations
Caption: Mechanism of M184V resistance and rescue therapy strategies.
Caption: Experimental workflow for investigating lamivudine resistance.
Caption: Signaling pathway of nucleoside reverse transcriptase inhibitors.
References
- 1. Evolution of Lamivudine Resistance in Human Immunodeficiency Virus Type 1-Infected Individuals: the Relative Roles of Drift and Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Impact of the M184V Mutation in Human Immunodeficiency Virus Type 1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. ovid.com [ovid.com]
- 6. Tenofovir disoproxil fumarate for the treatment of lamivudine-resistant hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Entecavir for treatment of lamivudine-refractory, HBeAg-positive chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacies of Entecavir against Lamivudine-Resistant Hepatitis B Virus Replication and Recombinant Polymerases In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Management of Antiviral Resistance in Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lamivudine plus adefovir combination therapy for lamivudine resistance in hepatitis-B-related hepatocellular carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. emedicine.medscape.com [emedicine.medscape.com]
- 12. Hepatitis B Guidelines: 2016 and 2018 AASLD Guidelines, 2017 and 2018 EASL Recommendations, 2015 and 2020 WHO Guidelines Summary [emedicine.medscape.com]
- 13. dovepress.com [dovepress.com]
- 14. What is the mechanism of Tenofovir? [synapse.patsnap.com]
- 15. journals.asm.org [journals.asm.org]
- 16. Comparison of tenofovir plus lamivudine versus tenofovir monotherapy in patients with lamivudine-resistant chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Management of hepatitis B patients with antiviral resistance [natap.org]
- 18. Adefovir dipivoxil alone or in combination with lamivudine in patients with lamivudine-resistant chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Entecavir for Treatment of Lamivudine-Refractory, HBeAg-Positive Chronic Hepatitis B [natap.org]
- 20. clinician.nejm.org [clinician.nejm.org]
- 21. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
Technical Support Center: Enhancing Intracellular Abacavir Penetration in CNS Cell Lines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the intracellular penetration of abacavir in Central Nervous System (CNS) cell lines.
Frequently Asked Questions (FAQs)
Q1: My in vitro CNS cell line model shows low intracellular concentrations of abacavir, despite adequate dosage in the culture medium. What are the potential causes?
A1: Low intracellular abacavir concentrations in CNS cell lines (e.g., astrocytes, microglia) are often attributed to the activity of ATP-binding cassette (ABC) transporters, which act as efflux pumps.[1][2][3] The primary transporter implicated in abacavir efflux is P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ABCB1.[4][5][6] This transporter actively removes abacavir from the cells, thereby limiting its accumulation and therapeutic efficacy within the CNS.[4][5][7] Another transporter that may contribute to abacavir efflux is the Breast Cancer Resistance Protein (BCRP/ABCG2).[1][6]
Q2: How can I confirm if P-glycoprotein (P-gp) is responsible for the low abacavir accumulation in my CNS cell line?
A2: To determine the role of P-gp in abacavir efflux in your cell line, you can perform a series of experiments:
-
P-gp Inhibition Assay: Co-incubate your CNS cells with abacavir and a known P-gp inhibitor.[4][8] A significant increase in intracellular abacavir concentration in the presence of the inhibitor would strongly suggest P-gp-mediated efflux.
-
Gene and Protein Expression Analysis: Quantify the expression levels of the ABCB1 gene (encoding P-gp) using quantitative PCR (qPCR) and P-gp protein levels using Western blotting or flow cytometry in your cell line.
-
Directional Transport Assay: If you are using a blood-brain barrier model with polarized cells (e.g., hCMEC/D3), you can measure the transport of abacavir across the cell monolayer in both the apical-to-basolateral and basolateral-to-apical directions.[4] A higher basolateral-to-apical transport that is reduced by a P-gp inhibitor is indicative of P-gp activity.
Q3: What are the recommended P-gp inhibitors to use in my experiments, and at what concentrations?
A3: Several generations of P-gp inhibitors have been developed. For in vitro studies, the following are commonly used:
-
First-generation: Verapamil and Cyclosporine A.[8]
-
Second-generation: Elacridar (a dual inhibitor of P-gp and BCRP).[8]
-
Third-generation: Tariquidar, LY335979, and GF120918 are potent and specific P-gp inhibitors.[4][6][8]
The optimal concentration of the inhibitor should be determined experimentally for your specific cell line to ensure maximal inhibition without causing cytotoxicity. Refer to the literature for starting concentrations. For example, LY335979 and GF120918 have been used at concentrations of 1 µM and 5 µM, respectively.[6]
Q4: Are there alternative strategies to P-gp inhibition for enhancing abacavir's intracellular penetration?
A4: Yes, several alternative strategies are being explored:
-
Prodrugs: Abacavir can be chemically modified into a prodrug that is not a substrate for P-gp.[9][10] Dimeric prodrugs of abacavir have been designed to inhibit P-gp and then cleave into the active abacavir monomer inside the cell.[1][11][12]
-
Nanoparticle-based Delivery Systems: Encapsulating abacavir into nanoparticles can help bypass efflux transporters and facilitate its entry into CNS cells.[[“]][14][15][16][17] Various nanoparticle formulations, such as polymeric nanoparticles and solid lipid nanoparticles, have been investigated for this purpose.[15][16][18]
-
Modulation of Transporter Expression: Some natural compounds and signaling pathway modulators can downregulate the expression of ABC transporters.[[“]]
Troubleshooting Guides
Issue 1: Inconsistent results in abacavir uptake assays.
| Potential Cause | Troubleshooting Step |
| Cellular Stress | Ensure cells are healthy and not overly confluent, as this can alter transporter expression and function. |
| Inhibitor Instability | Prepare fresh solutions of P-gp inhibitors for each experiment, as some can be unstable in solution. |
| Assay Timing | Optimize the incubation time for abacavir and the inhibitor to achieve steady-state concentrations. |
| Detection Method Sensitivity | Validate the sensitivity and linearity of your analytical method (e.g., LC-MS/MS) for quantifying intracellular abacavir. |
Issue 2: High cytotoxicity observed with P-gp inhibitors.
| Potential Cause | Troubleshooting Step |
| Inhibitor Concentration Too High | Perform a dose-response curve to determine the maximum non-toxic concentration of the inhibitor in your cell line using a cell viability assay (e.g., MTT, LDH). |
| Off-target Effects | Consider using a more specific third-generation P-gp inhibitor to minimize off-target toxicity. |
| Prolonged Exposure | Reduce the incubation time with the inhibitor to the minimum required for effective P-gp blockade. |
Issue 3: Nanoparticle formulation does not improve abacavir delivery.
| Potential Cause | Troubleshooting Step |
| Poor Encapsulation Efficiency | Characterize your nanoparticle formulation to determine the drug loading and encapsulation efficiency. Optimize the formulation process if necessary. |
| Nanoparticle Instability | Assess the stability of your nanoparticles in the cell culture medium over the duration of the experiment. |
| Cellular Uptake Mechanism | Investigate the mechanism of nanoparticle uptake by the CNS cells (e.g., endocytosis). The surface properties of the nanoparticles may need to be modified to enhance uptake. |
| Drug Release Kinetics | Characterize the release profile of abacavir from the nanoparticles to ensure it is released intracellularly at an appropriate rate. |
Quantitative Data Summary
Table 1: Effect of P-gp Inhibition on Abacavir Permeability in MDCKII-MDR1 Cells
| Condition | Apparent Permeability (Papp) (cm/s) | Efflux Ratio (B-A/A-B) | Reference |
| Abacavir alone (Apical to Basolateral) | 3.44 x 10⁻⁶ | 4.6 | [4] |
| Abacavir alone (Basolateral to Apical) | 1.58 x 10⁻⁵ | [4] | |
| Abacavir + LY335979 (1 µM) | Not reported | ~1.0 | [6] |
| Abacavir + GF120918 (5 µM) | Not reported | ~1.0 | [6] |
Table 2: In Vivo Brain Distribution of Abacavir in Wild-Type vs. P-gp Deficient (mdr1a-/-) Mice
| Parameter | Wild-Type Mice | mdr1a-/- Mice | Fold Increase | Reference |
| AUCbrain | Not specified | Not specified | 20-fold higher in mutant | [4][5] |
| AUCplasma | Not specified | Not specified | ~2-fold greater in mutant | [4][5] |
| CNS Drug Targeting Index | >10 | [4][5] |
Experimental Protocols
Protocol 1: In Vitro P-gp Inhibition Assay
-
Cell Culture: Plate your chosen CNS cell line (e.g., hCMEC/D3, primary astrocytes, or microglia) in a suitable culture plate and grow to confluence.
-
Pre-incubation with Inhibitor: Pre-incubate the cells with a known P-gp inhibitor (e.g., 1 µM LY335979) in serum-free media for 30-60 minutes. Include a vehicle control (e.g., DMSO).
-
Abacavir Treatment: Add abacavir to the media at the desired concentration and incubate for a predetermined time (e.g., 1-2 hours).
-
Cell Lysis: After incubation, wash the cells three times with ice-cold PBS to remove extracellular drug. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Quantification: Quantify the intracellular concentration of abacavir in the cell lysates using a validated analytical method such as LC-MS/MS.
-
Data Analysis: Compare the intracellular abacavir concentrations between the inhibitor-treated and control groups. A statistically significant increase in the inhibitor-treated group indicates P-gp-mediated efflux.
Protocol 2: Nanoparticle Preparation by Solvent Displacement
This is a general protocol for formulating abacavir-loaded nanoparticles.[16]
-
Organic Phase Preparation: Dissolve abacavir and a polymer (e.g., Eudragit RL-100, chitosan) in a suitable organic solvent like acetone.[16]
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., Poloxamer-188).[16]
-
Nanoparticle Formation: Add the organic phase dropwise to the aqueous phase under constant magnetic stirring. Nanoparticles will form spontaneously.[16]
-
Solvent Evaporation: Remove the organic solvent by continuous stirring at a slightly elevated temperature (e.g., 35-40°C).[16]
-
Purification: Purify the nanoparticle suspension by centrifugation or dialysis to remove unencapsulated drug and excess surfactant.
-
Characterization: Characterize the nanoparticles for size, zeta potential, morphology, drug loading, and encapsulation efficiency.
Visualizations
Caption: Signaling pathway of abacavir efflux via P-gp and strategies for its inhibition.
Caption: Experimental workflow for determining P-gp mediated abacavir efflux.
Caption: Logical workflow for troubleshooting low intracellular abacavir levels.
References
- 1. Nose-to-Brain Delivery of Antiviral Drugs: A Way to Overcome Their Active Efflux? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How much do antiretroviral drugs penetrate into the central nervous system? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug efflux transporters in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P-glycoprotein-mediated active efflux of the anti-HIV1 nucleoside abacavir limits cellular accumulation and brain distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. The Paradox of HIV Blood–Brain Barrier Penetrance and Antiretroviral Drug Delivery Deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Revisiting strategies to target ABC transporter-mediated drug resistance in CNS cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Homodimers of the Antiviral Abacavir as Modulators of P-glycoprotein Transport in Cell Culture: Probing Tether Length - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Toward Eradicating HIV Reservoirs in the Brain: Inhibiting P-glycoprotein at the Blood-Brain Barrier with Prodrug Abacavir Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. consensus.app [consensus.app]
- 14. Development and characterization of a long-acting nanoformulated abacavir prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. View of ABACAVIR LOADED NANOPARTICLES: PREPARATION, PHYSICOCHEMICAL CHARACTERIZATION AND IN VITRO EVALUATION | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 17. Recent Advances in Nanoparticle-Based Antiretroviral Drug Delivery Systems for HIV Treatment and Prevention: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Off-Target Effects of Epzicom in Gene Expression Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Epzicom (abacavir/lamivudine) in gene expression studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary components?
A1: this compound is a combination antiretroviral medication used to treat HIV-1 infection. It contains two active ingredients: abacavir (a carbocyclic synthetic nucleoside analogue) and lamivudine (a synthetic nucleoside analogue). Both drugs are nucleoside reverse transcriptase inhibitors (NRTIs) that work by blocking the HIV reverse transcriptase enzyme, which is essential for the virus to replicate.
Q2: What are the known on-target and off-target effects of this compound's components on gene expression?
A2: The on-target effect of both abacavir and lamivudine is the inhibition of viral reverse transcriptase. However, these drugs can also have off-target effects on host cell gene expression.
-
Abacavir: The most significant off-target effect is a hypersensitivity reaction (HSR) strongly associated with the HLA-B*57:01 allele. In gene expression studies, abacavir has been shown to alter the expression of genes involved in cell adhesion, extracellular matrix (ECM)-receptor interactions, and environmental information processing in adipose tissue.
-
Lamivudine: Lamivudine has been observed to downregulate the expression of human endogenous retroviruses (HERVs), specifically the HERV-K Pol and Env genes, in melanoma cell lines. This can, in turn, affect downstream pathways, including the STING (Stimulator of Interferon Genes) signaling pathway and the expression of immune checkpoint proteins like PD-L1.
Q3: How can I minimize the off-target effects of this compound in my experiments?
A3: Minimizing off-target effects is crucial for obtaining accurate and reliable gene expression data. Here are several strategies:
-
Use the lowest effective concentration: Titrate the concentration of abacavir and lamivudine to find the lowest dose that achieves the desired on-target effect while minimizing off-target changes.
-
Appropriate Controls:
-
Vehicle Control: Treat cells with the same solvent used to dissolve the drugs.
-
Untreated Control: Cells that are not exposed to the drug or vehicle.
-
Positive Control: A compound known to induce the expected on-target effect.
-
Negative Control: A structurally similar but inactive compound, if available.
-
-
Cell Line Selection: Choose cell lines that are well-characterized and relevant to your research question. Be aware of the genetic background of the cells, for example, the HLA-B*57:01 status if you are studying abacavir.
-
Time-Course Experiments: Analyze gene expression at multiple time points to distinguish between early, direct effects and later, indirect consequences of drug treatment.
-
Validation of Key Findings: Use an orthogonal method to validate key gene expression changes observed in your primary screen (e.g., validate microarray or RNA-seq data with RT-qPCR).
-
Bioinformatics Analysis: Employ robust bioinformatics pipelines to analyze your data. This includes appropriate normalization, statistical testing, and pathway analysis to identify and interpret off-target signatures.
Troubleshooting Guides
Issue 1: Widespread and unexpected changes in gene expression after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Drug concentration is too high, leading to cytotoxicity. | Perform a dose-response experiment and assess cell viability using an MTT assay. Select a sub-toxic concentration for your gene expression studies. |
| The chosen cell line is particularly sensitive to the drug. | Test the drug on a different, well-characterized cell line to see if the widespread changes are reproducible. |
| Off-target effects are masking the on-target signature. | Use bioinformatics tools to filter for genes with known relevance to the on-target pathway. Perform pathway analysis to identify enriched off-target pathways. |
Issue 2: Inconsistent gene expression results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in cell culture conditions. | Standardize cell passage number, seeding density, and growth conditions. Ensure cells are in the exponential growth phase at the time of treatment. |
| Inconsistent drug preparation and administration. | Prepare fresh drug solutions for each experiment. Ensure accurate and consistent dosing. |
| Technical variability in the gene expression assay. | Follow a standardized protocol for RNA extraction, library preparation, and data acquisition. Include technical replicates to assess variability. |
Issue 3: Difficulty in validating microarray/RNA-seq data with RT-qPCR.
| Possible Cause | Troubleshooting Step |
| Poor primer design for RT-qPCR. | Design and validate primers for efficiency and specificity. Ensure primers span an exon-exon junction to avoid amplification of genomic DNA. |
| Low abundance of the target transcript. | Increase the amount of input RNA for cDNA synthesis. Use a more sensitive RT-qPCR chemistry. |
| The initial finding was a false positive. | Re-analyze the primary screening data with more stringent statistical cutoffs. Consider validating additional target genes. |
Data Presentation
Abacavir Off-Target Gene Expression Changes in Adipose Tissue
A microarray study on subcutaneous adipose tissue from HIV treatment-naïve patients treated with abacavir-containing regimens revealed significant changes in gene expression.[1]
Table 1: Differentially Expressed Genes (DEGs) in Adipose Tissue after Abacavir Treatment (6 months vs. Controls) [1]
| Gene Category | Number of DEGs |
| Total DEGs | 4,185 |
| Up-regulated | Not specified |
| Down-regulated | Not specified |
Table 2: Selected Off-Target Genes Dysregulated by Abacavir in Adipose Tissue (6 months vs. Controls) [1]
| Gene Symbol | Gene Name | Pathway | Fold Change |
| ITGA1 | Integrin Subunit Alpha 1 | Cell Adhesion, ECM-Receptor Interaction | Up-regulated |
| ITGA6 | Integrin Subunit Alpha 6 | Cell Adhesion, ECM-Receptor Interaction | Up-regulated |
| ITGB5 | Integrin Subunit Beta 5 | Cell Adhesion, ECM-Receptor Interaction | Up-regulated |
| COL4A1 | Collagen Type IV Alpha 1 Chain | ECM-Receptor Interaction | Up-regulated |
| COL5A2 | Collagen Type V Alpha 2 Chain | ECM-Receptor Interaction | Up-regulated |
| LAMC1 | Laminin Subunit Gamma 1 | ECM-Receptor Interaction | Up-regulated |
| CDH1 | Cadherin 1 | Adherens Junction | Up-regulated |
| VCL | Vinculin | Adherens Junction | Up-regulated |
Lamivudine Off-Target Gene Expression Changes in Melanoma Cell Lines
A study on human melanoma cell lines showed that lamivudine can downregulate the expression of Human Endogenous Retrovirus-K (HERV-K) genes, which in turn can modulate immune-related pathways.[2][3][4]
Table 3: Effect of Lamivudine on HERV-K Gene Expression and Downstream Targets [2][3][4]
| Target | Cell Lines | Treatment Concentration | Effect |
| HERV-K Pol gene | A375, FO-1, SK-Mel-28, MeWo | 1 µM | Down-regulation |
| HERV-K Env gene | A375, FO-1, SK-Mel-28, MeWo | 1 µM | Down-regulation |
| STING | A375, FO-1, SK-Mel-28, MeWo | 1 µM | Decreased Expression (quantitative fold change not specified) |
| PD-L1 | A375, FO-1, SK-Mel-28, MeWo | 1 µM | Decreased Expression (quantitative fold change not specified) |
Experimental Protocols
RNA Isolation from Adipose Tissue (TRIzol-based method)
This protocol is adapted from standard methods for RNA extraction from lipid-rich tissues.[2][5][6][7][8]
-
Homogenization: Homogenize ~100 mg of frozen adipose tissue in 1 mL of TRIzol reagent using a mechanical homogenizer.
-
Phase Separation:
-
Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C to pellet debris.
-
Transfer the clear supernatant to a new tube, avoiding the upper lipid layer.
-
Add 0.2 mL of chloroform, vortex vigorously for 15 seconds, and incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a new tube.
-
Add 0.5 mL of isopropanol, mix gently, and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. A white RNA pellet should be visible.
-
-
RNA Wash:
-
Discard the supernatant and wash the pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
-
RNA Solubilization:
-
Discard the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA in an appropriate volume of RNase-free water.
-
Assess RNA quality and quantity using a spectrophotometer and agarose gel electrophoresis.
-
Microarray Analysis (Agilent Whole Human Genome Microarray)
This is a general workflow for a typical microarray experiment.[1][9]
-
RNA Quality Control: Assess the integrity of the isolated RNA using an Agilent Bioanalyzer. High-quality RNA (RIN > 7) is recommended.
-
cRNA Synthesis and Labeling: Synthesize and label complementary RNA (cRNA) from total RNA using a low-input quick-amp labeling kit according to the manufacturer's instructions.
-
Hybridization: Hybridize the labeled cRNA to the Agilent Whole Human Genome Microarray slide in a hybridization oven.
-
Washing: After hybridization, wash the microarray slide to remove non-specifically bound probes.
-
Scanning: Scan the microarray slide using a microarray scanner to generate a high-resolution image.
-
Data Extraction and Analysis:
-
Use feature extraction software to convert the image data into numerical data.
-
Perform data normalization (e.g., quantile normalization) to remove technical variations.
-
Use statistical software (e.g., limma in R) to identify differentially expressed genes between experimental groups.
-
Perform pathway and gene ontology analysis to interpret the biological significance of the gene expression changes.
-
SYBR Green RT-qPCR for Gene Expression Analysis
This protocol provides a general method for validating gene expression changes.[10][11][12]
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
qPCR Reaction Setup:
-
Prepare a master mix containing SYBR Green qPCR master mix, forward and reverse primers (final concentration 200-500 nM), and nuclease-free water.
-
Add the master mix to your qPCR plate.
-
Add diluted cDNA (e.g., 1:10 dilution) to the respective wells. Include no-template controls (NTC) for each primer set.
-
-
qPCR Cycling:
-
Perform the qPCR reaction on a real-time PCR instrument using a standard three-step cycling protocol (denaturation, annealing, extension).
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplification.
-
-
Data Analysis:
-
Determine the quantification cycle (Cq) values for your target and reference genes.
-
Calculate the relative gene expression using the ΔΔCq method, normalizing the expression of the target gene to a stable reference gene (e.g., GAPDH, ACTB).
-
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of the drugs.[13][14][15]
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of abacavir or lamivudine for the desired duration (e.g., 24, 48, 72 hours). Include untreated and vehicle controls.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Wound Healing (Scratch) Assay
This assay measures collective cell migration.[4][16][17][18]
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Scratch Creation: Create a scratch in the monolayer using a sterile p200 pipette tip.
-
Washing and Treatment: Wash the cells with PBS to remove detached cells and then add fresh medium containing the drug of interest.
-
Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the scratch is closed in the control wells.
-
Data Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure over time.
Colony Formation Assay
This assay assesses the long-term proliferative capacity of single cells.[3][19][20][21]
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in a 6-well plate.
-
Drug Treatment: Treat the cells with the drug of interest. The treatment can be for a short duration followed by replacement with fresh medium, or for the entire duration of colony growth.
-
Incubation: Incubate the plates for 1-3 weeks, allowing colonies to form.
-
Staining: Fix the colonies with methanol and stain them with crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as clusters of >50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and surviving fraction to determine the effect of the drug on clonogenic survival.
Mandatory Visualizations
Caption: Abacavir's effect on cell adhesion pathways.
Caption: Lamivudine's impact on HERV and STING pathways.
Caption: Workflow for off-target gene expression studies.
References
- 1. Differential Adipose Tissue Gene Expression Profiles in Abacavir Treated Patients That May Contribute to the Understanding of Cardiovascular Risk: A Microarray Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Colony Forming Assay Protocol: A Comprehensive Guide: R&D Systems [rndsystems.com]
- 4. clyte.tech [clyte.tech]
- 5. Bulk RNAseq - Mouse Adipose Tissue - University of Minnesota TMCs [protocols.io]
- 6. Highly efficient method for isolation of total RNA from adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ScholarWorks@CWU - Symposium Of University Research and Creative Expression (SOURCE): Isolation of RNA from adipose tissue using TRIzol reagent [digitalcommons.cwu.edu]
- 9. Differential adipose tissue gene expression profiles in abacavir treated patients that may contribute to the understanding of cardiovascular risk: a microarray study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Single-Step SYBR® Green RT-qPCR - Protocol - OneLab [onelab.andrewalliance.com]
- 11. qPCR Gene Expression Protocol Using SYBR Green [merckmillipore.com]
- 12. illumina.com [illumina.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. broadpharm.com [broadpharm.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Wound healing assay | Abcam [abcam.com]
- 18. med.virginia.edu [med.virginia.edu]
- 19. artscimedia.case.edu [artscimedia.case.edu]
- 20. youtube.com [youtube.com]
- 21. ossila.com [ossila.com]
Technical Support Center: Managing Epzicom® Degradation in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the degradation of Epzicom® (a fixed-dose combination of abacavir and lamivudine) in long-term cell culture experiments. Accurate and stable drug concentrations are critical for reproducible and reliable in vitro studies. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary components of this compound® and their general stability?
A1: this compound® contains two active pharmaceutical ingredients: abacavir sulfate and lamivudine. Both are nucleoside reverse transcriptase inhibitors (NRTIs). Their stability is influenced by factors such as pH, temperature, and the presence of oxidative agents.
-
Abacavir: Generally stable under basic and thermal conditions, but susceptible to degradation under acidic hydrolysis and oxidative stress.[1][2]
-
Lamivudine: Stable under neutral, thermal, and light conditions. However, it shows instability in acidic, alkaline, and oxidative environments.[3][4][5]
Q2: What are the known degradation pathways for abacavir in an experimental setting?
A2: Abacavir primarily degrades through two pathways:
-
Acidic Hydrolysis: This leads to the cleavage of the N-9 bond between the purine ring and the cyclopentene moiety.[6]
-
Oxidative Stress: This can result in the formation of N-oxides and other oxidative modifications to the abacavir molecule.[6] Some of these oxidative byproducts may be potential genotoxic impurities.[1]
Q3: What are the known degradation pathways for lamivudine in an experimental setting?
A3: Lamivudine degradation is observed under the following conditions:
-
Acidic and Alkaline Hydrolysis: Lamivudine degrades in both acidic and basic environments.[3][4]
-
Oxidative Stress: The drug degrades extensively in the presence of oxidizing agents.[3][4]
Q4: How can the composition of my cell culture medium affect this compound® stability?
A4: Standard cell culture media are complex mixtures that can influence drug stability. Key factors include:
-
pH: Most cell culture media are buffered to a physiological pH (around 7.2-7.4). Deviations from this range, which can occur due to cellular metabolism over time, can accelerate the degradation of both abacavir and lamivudine.
-
Reducing and Oxidizing Agents: Components in the medium or supplements, as well as cellular metabolic byproducts, can create a redox environment that may contribute to oxidative degradation.
-
Enzymatic Activity: If using serum-containing media or cell lines with high metabolic activity, cellular enzymes released into the medium could potentially metabolize the drugs.
Q5: How frequently should I replace the cell culture medium containing this compound® to maintain a stable concentration?
A5: The frequency of media changes will depend on the specific cell line, its metabolic rate, and the stability of the compounds under your experimental conditions. It is recommended to determine the degradation rate of abacavir and lamivudine in your specific cell culture system. A pilot study to measure the drug concentration over time (e.g., at 0, 24, 48, and 72 hours) is advisable. Based on the results, you can establish an appropriate media replacement schedule to maintain the desired drug concentration within an acceptable range.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound® in long-term cell culture.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results or loss of drug efficacy over time. | Drug degradation leading to a decrease in the effective concentration. | 1. Verify Drug Stability: Perform a time-course experiment to quantify the concentration of abacavir and lamivudine in your cell culture supernatant over the duration of your experiment. 2. Increase Media Refreshment Frequency: Based on the stability data, change the medium more frequently to maintain the target drug concentration. 3. Prepare Fresh Drug Stocks: Avoid using old stock solutions. Prepare fresh concentrated stocks from powder for each experiment. |
| Observed cellular toxicity not attributable to the expected mechanism of action. | Accumulation of potentially toxic degradation products. | 1. Characterize Degradation Products: Use analytical techniques like LC-MS to identify and quantify degradation products in your culture medium.[3] 2. Minimize Degradation: Optimize culture conditions to reduce drug breakdown (see solutions below). |
| pH of the culture medium shifts significantly during the experiment. | High cellular metabolic activity leading to acidification of the medium. | 1. Use a More Robust Buffering System: Consider using a medium with a higher buffering capacity or supplementing with additional buffers like HEPES. 2. Monitor pH Regularly: Check the pH of the culture medium daily and adjust if necessary. Acidic pH can accelerate abacavir degradation.[2] |
| Suspected oxidative degradation of the compounds. | Presence of reactive oxygen species (ROS) from cellular metabolism or media components. | 1. Use Antioxidants: Consider the addition of a stable, non-interfering antioxidant to the culture medium, if compatible with your experimental goals. 2. Minimize Light Exposure: Although photolytic degradation is not a primary concern for these compounds, minimizing light exposure can reduce the formation of ROS in some media formulations. |
Quantitative Data on Drug Stability
The following table summarizes the degradation of abacavir and lamivudine under various stress conditions, providing a baseline for understanding their stability profiles.
| Compound | Stress Condition | Degradation (%) | Reference |
| Abacavir | Acidic Hydrolysis (1N HCl) | ~85% | |
| Base Hydrolysis (1N NaOH) | Stable | [2] | |
| Oxidative Stress (3% H₂O₂) | Significant Degradation | [2] | |
| Thermal (105°C) | Stable | [2] | |
| Photolytic | Stable | [2] | |
| Lamivudine | Acidic Hydrolysis | 18% | [4] |
| Alkaline Hydrolysis | 32% | [4] | |
| Oxidative Stress | 100% | [4] | |
| Neutral Hydrolysis | Stable | [3] | |
| Thermal (Dry and Wet Heat) | Stable | [4] | |
| Photolytic (UV light) | Stable | [4] |
Experimental Protocols
Protocol 1: Quantification of Abacavir and Lamivudine in Cell Culture Media by HPLC
This protocol provides a general method for the analysis of abacavir and lamivudine concentrations. It should be optimized for your specific equipment and experimental setup.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV or DAD detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile phase: Acetonitrile and phosphate buffer (pH adjusted)
-
Abacavir and lamivudine reference standards
-
Cell culture supernatant samples
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation:
-
Collect cell culture supernatant at designated time points.
-
Centrifuge the samples to pellet any cells or debris.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.
-
-
Standard Curve Preparation:
-
Prepare a stock solution of abacavir and lamivudine in a suitable solvent (e.g., methanol or water).
-
Create a series of calibration standards by serially diluting the stock solution in fresh cell culture medium to cover the expected concentration range in your samples.
-
-
HPLC Analysis:
-
Set up the HPLC system with the C18 column.
-
Equilibrate the column with the mobile phase. A gradient elution may be necessary to achieve optimal separation.[2][4]
-
Inject a fixed volume of each standard and sample onto the column.
-
Monitor the elution of the compounds using the UV detector at an appropriate wavelength (e.g., ~260-280 nm).[4][5]
-
-
Data Analysis:
-
Integrate the peak areas for abacavir and lamivudine in both the standards and samples.
-
Construct a standard curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of abacavir and lamivudine in the experimental samples by interpolating their peak areas from the standard curve.
-
Protocol 2: Time-Course Analysis of this compound® Stability in Cell Culture
This protocol is designed to determine the degradation kinetics of abacavir and lamivudine under your specific experimental conditions.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound® (or individual abacavir and lamivudine)
-
Multi-well cell culture plates (e.g., 6-well or 12-well)
-
HPLC system and reagents (as in Protocol 1)
Procedure:
-
Cell Seeding:
-
Seed your cells in multi-well plates at your desired density.
-
Include cell-free wells containing only medium as a control for non-cellular degradation.
-
-
Drug Addition:
-
Once the cells have adhered (if applicable), replace the medium with fresh medium containing the desired concentration of this compound®.
-
-
Sample Collection:
-
At predetermined time points (e.g., 0, 4, 8, 12, 24, 48, 72 hours), collect an aliquot of the cell culture supernatant from both the cell-containing and cell-free wells.
-
Store the collected samples at -80°C until analysis.
-
-
Quantification:
-
Analyze the concentration of abacavir and lamivudine in all collected samples using the HPLC method described in Protocol 1.
-
-
Data Analysis:
-
Plot the concentration of each drug as a function of time for both the cell-containing and cell-free conditions.
-
Calculate the degradation rate constant and the half-life of each compound under your experimental conditions. This will inform the optimal frequency for media changes.
-
Visualizations
Caption: Degradation pathways of Abacavir and Lamivudine.
Caption: Workflow for determining drug stability in cell culture.
Caption: Troubleshooting logic for managing this compound® degradation.
References
- 1. [PDF] Forced degradation study of abacavir sulfate under the frame of genotoxic impurity | Semantic Scholar [semanticscholar.org]
- 2. Stress Degradation Behavior of Abacavir Sulfate and Development of a Suitable Stability-Indicating UHPLC Method for the Determination of Abacavir, its Related Substances, and Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study of forced decomposition behavior of lamivudine using LC, LC-MS/TOF and MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.direct [scholars.direct]
- 5. seer.ufrgs.br [seer.ufrgs.br]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Inconsistent Results in Epzicom (abacavir/lamivudine) Drug Interaction Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Epzicom (abacavir and lamivudine). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro drug interaction studies.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Q1: We are observing high variability in the apparent permeability (Papp) of lamivudine in our Caco-2 permeability assays. What are the potential causes and how can we troubleshoot this?
A1: High variability in Caco-2 permeability assays is a common issue.[1][2][3][4] For a moderately permeable compound like lamivudine, several factors can contribute to this inconsistency.[5]
Troubleshooting Steps:
-
Monolayer Integrity:
-
Problem: Inconsistent tight junction formation between Caco-2 cells can lead to variable paracellular leakage.
-
Solution: Regularly monitor the transepithelial electrical resistance (TEER) of your cell monolayers. Establish a strict acceptance criterion for TEER values before initiating transport studies. Also, assess the permeability of a paracellular marker (e.g., Lucifer yellow) to ensure monolayer integrity.
-
-
Transporter Expression Levels:
-
Problem: The expression of efflux transporters like P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP), and uptake transporters such as Organic Cation Transporters (OCTs), can vary with cell passage number and culture conditions.[1] Lamivudine is a substrate for OCT1, OCT2, MATE1, and MATE2-K.[6][7][8][9][10]
-
Solution: Use Caco-2 cells within a consistent and narrow passage number range. Standardize all cell culture conditions, including seeding density, media composition, and duration of culture. Periodically verify the expression levels of relevant transporters using qPCR or Western blotting.
-
-
Experimental Conditions:
-
Problem: Minor variations in pH, temperature, or buffer composition can affect transporter activity and compound stability.
-
Solution: Strictly control all experimental parameters. Ensure that the pH and temperature of your assay buffers are consistent across all experiments. Validate the stability of lamivudine in the assay buffer under your experimental conditions.
-
-
Bioanalytical Method Variability:
-
Problem: Inconsistent sample preparation or LC-MS/MS analysis can introduce significant variability.
-
Solution: Validate your bioanalytical method for linearity, accuracy, and precision. Include quality control samples at multiple concentrations in each analytical run to monitor assay performance.
-
Q2: Our in vitro studies show inconsistent inhibition of UGT1A1 by abacavir. What could be causing this?
A2: Abacavir is primarily metabolized by alcohol dehydrogenase and UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT1A1.[11][12] Inconsistent inhibition results can arise from several factors related to the in vitro system.
Troubleshooting Steps:
-
Enzyme Source:
-
Problem: The activity of UGT1A1 can differ between human liver microsomes (HLM) from different donors and recombinant enzyme systems.
-
Solution: If using HLM, consider pooling microsomes from multiple donors to average out individual variability. When using recombinant UGT1A1, ensure the expression system and protein concentration are consistent.
-
-
Assay Conditions:
-
Problem: The concentration of the probe substrate and the incubation time can significantly impact the calculated IC50 value.
-
Solution: Use a probe substrate concentration at or below its Km value for UGT1A1 to ensure sensitivity to competitive inhibition. Optimize the incubation time to ensure linear metabolite formation.
-
-
Compound-Related Issues:
-
Problem: Abacavir's solubility or non-specific binding to the assay components can affect its effective concentration.
-
Solution: Verify the solubility of abacavir in your assay buffer at the highest concentration tested. Evaluate non-specific binding and, if significant, adjust calculations to reflect the unbound concentration.
-
Q3: We are seeing a low and variable efflux ratio for abacavir in our P-glycoprotein (P-gp) substrate assays, making it difficult to classify. What should we do?
A3: Abacavir has been identified as a P-gp substrate, but its interaction may not be as strong as other well-known substrates.[5][13] A low or variable efflux ratio can make its classification challenging.
Troubleshooting Steps:
-
Cell Line Selection:
-
Problem: The cell line used may not express sufficient levels of P-gp to generate a robust efflux ratio for a weaker substrate.
-
Solution: Consider using a cell line that overexpresses P-gp, such as MDCK-MDR1 cells, in addition to Caco-2 cells.[13] This can amplify the P-gp-mediated transport signal.
-
-
Use of Inhibitors:
-
Problem: A low efflux ratio alone may not be conclusive.
-
Solution: Conduct bidirectional transport studies in the presence and absence of a potent P-gp inhibitor (e.g., verapamil or zosuquidar). A significant reduction in the efflux ratio in the presence of the inhibitor provides stronger evidence of P-gp-mediated transport.[13]
-
-
Assay Sensitivity:
-
Problem: The bioanalytical method may not be sensitive enough to accurately quantify the low concentrations of abacavir in the receiver compartment, particularly in the apical-to-basolateral direction.
-
Solution: Ensure your analytical method has a lower limit of quantification (LLOQ) that is sufficient to accurately measure the expected concentrations.
-
Quantitative Data Summary
The following tables summarize in vitro drug interaction data for abacavir and lamivudine from various studies. Note that IC50 and Ki values can vary between different experimental systems and conditions.
Table 1: Abacavir Interaction with Transporters and Enzymes
| Interacting Protein | Test System | Substrate/Inhibitor | Value | Unit | Reference |
| P-glycoprotein (P-gp) | Calcein AM Assay (P388/dx cells) | Inhibitor | >100 | µM | [5] |
| P-glycoprotein (P-gp) | MDCKII-MDR1 cells | Substrate | - | - | [13] |
| UGT1A1 | Human Liver Microsomes | Inhibitor (of bilirubin glucuronidation) | >100 | µM | [14] |
Table 2: Lamivudine Interaction with Transporters
| Interacting Protein | Test System | Substrate/Inhibitor | Value | Unit | Reference |
| OCT1 | HEK293 cells | Substrate (Km) | 1.25 | mM | [15] |
| OCT2 | HEK293 cells | Substrate (Km) | 1.39 | mM | [6] |
| MATE1 | HEK293 cells | Substrate (Km) | 0.93 | mM | [6] |
| MATE2-K | HEK293 cells | Substrate (Km) | 0.44 | mM | [6] |
| OCT2 | HEK-OCT2 cells | Inhibition by Trimethoprim (IC50) | 13.2 | µM | [6] |
| MATE1 | MDCK-MATE1 cells | Inhibition by Trimethoprim (IC50) | 6.9 | µM | [6] |
| MATE2-K | HEK-MATE2-K cells | Inhibition by Trimethoprim (IC50) | 0.66 | µM | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for your specific laboratory conditions and research questions.
Protocol 1: Caco-2 Bidirectional Permeability Assay
This assay is used to determine the intestinal permeability of a compound and to identify whether it is a substrate of efflux transporters like P-gp.
1. Cell Culture:
- Seed Caco-2 cells onto permeable Transwell® inserts at an appropriate density.
- Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
- Monitor monolayer integrity by measuring the TEER.
2. Transport Experiment:
- Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
- Apical to Basolateral (A-to-B) Transport: Add the test compound (e.g., lamivudine or abacavir) in HBSS to the apical (donor) chamber. Add fresh HBSS to the basolateral (receiver) chamber.
- Basolateral to Apical (B-to-A) Transport: Add the test compound in HBSS to the basolateral (donor) chamber. Add fresh HBSS to the apical (receiver) chamber.
- Incubate at 37°C with gentle shaking.
- At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh, pre-warmed HBSS.
- Collect samples from the donor chamber at the beginning and end of the experiment.
3. Sample Analysis:
- Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.
4. Data Analysis:
- Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions using the following equation:
- Papp = (dQ/dt) / (A * C0)
- Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.
- Calculate the efflux ratio (ER):
- ER = Papp (B-to-A) / Papp (A-to-B)
- An efflux ratio significantly greater than 2 suggests the compound is a substrate of an efflux transporter.
Protocol 2: UGT1A1 Inhibition Assay using Human Liver Microsomes
This assay is used to determine the potential of a compound to inhibit the activity of the UGT1A1 enzyme.
1. Reagents and Materials:
- Pooled human liver microsomes (HLM)
- UGT1A1 probe substrate (e.g., estradiol or bilirubin)[16][17]
- Test compound (e.g., abacavir)
- Positive control inhibitor (e.g., atazanavir)[14][16]
- UDPGA (cofactor)
- Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
- Quenching solution (e.g., acetonitrile with an internal standard)
2. Incubation:
- Prepare a series of dilutions of the test compound and positive control.
- In a microcentrifuge tube, pre-incubate HLM, the probe substrate, and the test compound (or positive control or vehicle) at 37°C for 5-10 minutes.
- Initiate the reaction by adding a pre-warmed solution of UDPGA.
- Incubate for an optimized time at 37°C, ensuring the reaction is in the linear range.
- Terminate the reaction by adding the cold quenching solution.
3. Sample Processing and Analysis:
- Centrifuge the samples to pellet the protein.
- Transfer the supernatant to a new plate or vials for analysis.
- Quantify the formation of the glucuronidated metabolite using a validated LC-MS/MS method.
4. Data Analysis:
- Determine the rate of metabolite formation at each concentration of the test compound.
- Plot the percent inhibition of UGT1A1 activity against the logarithm of the test compound concentration.
- Calculate the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic and Mechanism of Action Pathway for Abacavir.
Caption: Transport and Intracellular Activation of Lamivudine.
Caption: Logical Workflow for Troubleshooting Inconsistent DDI Results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of lab-to-lab variability in Caco-2 permeability assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the inhibitory activity of anti-HIV drugs on P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of organic cation transporter OCT2 and multidrug and toxin extrusion proteins MATE1 and MATE2-K for transport and drug interactions of the antiviral lamivudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition screening method of microsomal UGTs using the cocktail approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. rsc.niaid.nih.gov [rsc.niaid.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. researchgate.net [researchgate.net]
- 13. P-glycoprotein-mediated active efflux of the anti-HIV1 nucleoside abacavir limits cellular accumulation and brain distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro inhibition of UDP glucuronosyltransferases by atazanavir and other HIV protease inhibitors and the relationship of this property to in vivo bilirubin glucuronidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Relationships between Inhibition, Transport and Enhanced Transport via the Organic Cation Transporter 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. UGT Inhibition | Evotec [evotec.com]
- 17. researchgate.net [researchgate.net]
refining protocols for HLA-B*5701 genotyping in research samples
Welcome to the technical support center for HLA-B5701 genotyping in research samples. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during HLA-B5701 genotyping experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for HLA-B*5701 genotyping?
The most common methods for HLA-B*5701 genotyping are Polymerase Chain Reaction with Sequence-Specific Primers (PCR-SSP), real-time PCR, and DNA sequencing.[1][2][3] PCR-SSP is a rapid and accurate method with high specificity and sensitivity.[1][2] Real-time PCR offers a fast and simple detection method, with some kits allowing for analysis directly from whole blood.[4][5] DNA sequencing, while more expensive and less readily available in all labs, is considered a gold-standard method for its high accuracy.[1][6]
Q2: Why is DNA quality important for accurate HLA-B*5701 genotyping?
High-quality genomic DNA is crucial for reliable HLA-B*5701 genotyping. Poor quality DNA can lead to failed PCR amplification, ambiguous results, or incorrect allele calls.[7] Purity of the extracted DNA is essential to prevent inhibition of the DNA polymerase enzyme, which is critical for the amplification step in PCR-based methods.[7] Spectrophotometric analysis using A260/A280 and A260/A230 ratios is recommended to assess DNA purity and concentration.[7]
Q3: How do I interpret the nomenclature of HLA typing results (e.g., HLA-B*57:01:01)?
HLA nomenclature provides specific information about the allele. The name is broken down into several fields separated by colons:
-
HLA-B : Indicates the gene.
-
*57 : Refers to the allele group, which often corresponds to a serological antigen.
-
:01 : Represents the specific allele, defined by a unique nucleotide sequence.
-
:01 : Denotes synonymous DNA changes within the coding region that do not alter the protein sequence.
-
L, N, S, Q, etc. : Suffixes that can indicate changes in expression levels or other characteristics.[8]
Q4: Can I use saliva or other non-blood samples for HLA-B*5701 genotyping?
Yes, DNA extracted from saliva or oral samples can be a reliable source for HLA-B*5701 genotyping.[9][10] These collection methods are non-invasive and can yield high-quality DNA suitable for various typing methods, including Sequence-Specific Oligonucleotide Probes (SSOP) and Sequence-Based Typing (SBT).[10]
Troubleshooting Guides
DNA Extraction and Quantification
| Problem | Potential Cause | Recommended Solution |
| Low DNA yield | Inefficient cell lysis. | Ensure complete cell lysis by using appropriate buffers and incubation times as per the extraction kit protocol. |
| Insufficient starting material. | Use the recommended amount of blood or other sample type. | |
| Low DNA Purity (A260/A280 < 1.8 or A260/A230 < 2.0) | Contamination with protein or residual salts from the extraction process.[7] | Re-precipitate the DNA with ethanol to remove contaminants. Ensure all wash steps in the extraction protocol are performed correctly. |
| Inaccurate DNA quantification | Use of a non-specific quantification method. | Use a dsDNA-specific quantification method like fluorometry for more accurate measurements compared to UV spectrophotometry. |
PCR Amplification
| Problem | Potential Cause | Recommended Solution |
| No PCR product (complete amplification failure) | Poor DNA quality or presence of PCR inhibitors. | Re-extract DNA or purify the existing sample. Dilute the DNA template to reduce inhibitor concentration. |
| Incorrect PCR cycling conditions. | Verify the annealing temperature, extension time, and number of cycles are appropriate for the primers and polymerase used. | |
| Degraded reagents (primers, dNTPs, polymerase). | Use fresh reagents and store them at the recommended temperatures. | |
| Faint or weak PCR product | Suboptimal primer concentration. | Titrate primer concentrations to find the optimal level. |
| Insufficient amount of template DNA. | Increase the amount of genomic DNA in the PCR reaction. | |
| Non-specific PCR products (multiple bands on gel) | Annealing temperature is too low. | Increase the annealing temperature in increments of 1-2°C. |
| Primer design is not specific enough. | Design new primers with higher specificity or use a nested PCR approach. |
Data Interpretation
| Problem | Potential Cause | Recommended Solution |
| Ambiguous or unclear genotyping result | Low signal-to-noise ratio in the detection method. | Optimize the PCR conditions to increase the specific product yield. |
| Presence of a rare or novel allele not covered by the assay.[11] | Confirm the result using an alternative genotyping method, such as DNA sequencing. | |
| Discordant results between different methods | One of the assays may have lower sensitivity or specificity.[12] | Review the performance characteristics of each assay. Use a third, high-resolution method (e.g., sequencing) to resolve the discrepancy. |
Experimental Protocols
Protocol: DNA Extraction from Whole Blood (Generic)
This protocol provides a general outline for genomic DNA extraction from whole blood using a commercial kit. Always refer to the specific manufacturer's instructions.
-
Sample Collection : Collect 2-5 mL of whole blood in EDTA-containing tubes to prevent coagulation.
-
Cell Lysis : Add lysis buffer to the blood sample to break open the red and white blood cells, releasing the DNA.
-
Protein Precipitation : Add a protein precipitation solution to pellet the proteins.
-
DNA Precipitation : Transfer the supernatant containing the DNA to a new tube and add isopropanol to precipitate the DNA.
-
DNA Wash : Wash the DNA pellet with 70% ethanol to remove any remaining salts or contaminants.
-
DNA Rehydration : Resuspend the air-dried DNA pellet in a hydration buffer or nuclease-free water.
-
Quantification and Quality Control : Measure the DNA concentration and purity using a spectrophotometer or fluorometer.[7]
Protocol: HLA-B*5701 Genotyping using PCR-SSP
This protocol outlines the general steps for PCR with Sequence-Specific Primers.
-
Prepare PCR Master Mix : For each sample, prepare a master mix containing DNA polymerase, dNTPs, PCR buffer, and MgCl₂.
-
Aliquot Master Mix : Aliquot the master mix into two separate PCR tubes for each sample.
-
Add Primers :
-
To one tube, add the sequence-specific primers for HLA-B*5701.
-
To the second tube, add control primers (e.g., for β-globin) to verify the integrity of the DNA and the PCR reaction.[13]
-
-
Add DNA Template : Add the extracted genomic DNA to each PCR tube.
-
Perform PCR Amplification : Use a thermal cycler with the following general parameters (optimization may be required):
-
Initial Denaturation: 95°C for 5 minutes
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 60-65°C for 30 seconds
-
Extension: 72°C for 1 minute
-
-
Final Extension: 72°C for 5 minutes[13]
-
-
Analyze PCR Products :
-
Prepare a 2% agarose gel with a DNA stain.
-
Load the PCR products and a DNA ladder into the wells.
-
Perform gel electrophoresis to separate the DNA fragments by size.
-
Visualize the DNA bands under UV light.
-
-
Interpret Results :
-
Positive for HLA-B5701 : A band of the expected size is present in both the HLA-B5701-specific lane and the control lane.[13]
-
Negative for HLA-B*5701 : A band is present only in the control lane.[13]
-
Invalid : No band is present in the control lane, indicating a failed PCR reaction or poor DNA quality.
-
Visualizations
References
- 1. HLA-B*5701 typing by sequence-specific amplification: validation and comparison with sequence-based typing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HLA-B*5701 testing to predict abacavir hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 5. bio-lab.com.pl [bio-lab.com.pl]
- 6. A Comprehensive Guide to Molecular HLA Typing Technologies: From PCR-Based Methods to NGS - CD Genomics [cd-genomics.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. A Practical Guide to HLA Typing and Result Interpretation - CD Genomics [cd-genomics.com]
- 9. HLA-B*57:01 Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. dnagenotek.com [dnagenotek.com]
- 11. mayocliniclabs.com [mayocliniclabs.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
comparative analysis of Epzicom and tenofovir on mitochondrial toxicity
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the mitochondrial toxicity profiles of two widely used nucleoside reverse transcriptase inhibitors (NRTIs), Epzicom (a fixed-dose combination of abacavir and lamivudine) and tenofovir. The information presented is supported by experimental data from in vitro and in vivo studies, with detailed methodologies for key experiments to facilitate reproducibility and further investigation.
Executive Summary
Nucleoside reverse transcriptase inhibitors are a cornerstone of antiretroviral therapy, however, concerns regarding their potential for mitochondrial toxicity persist. This toxicity is primarily attributed to the off-target inhibition of mitochondrial DNA polymerase γ (pol-γ), leading to mitochondrial DNA (mtDNA) depletion, impaired oxidative phosphorylation, and subsequent cellular dysfunction. This guide focuses on the comparative mitochondrial toxicity of this compound and tenofovir, two commonly prescribed antiretroviral agents. In vitro studies consistently demonstrate that abacavir (a component of this compound) and tenofovir have a low potential to inhibit mtDNA synthesis compared to other NRTIs like zidovudine (ZDV), didanosine (ddI), and stavudine (d4T). However, some studies suggest that abacavir may impair mitochondrial function through mechanisms independent of mtDNA depletion, while tenofovir has been associated with renal proximal tubule mitochondrial toxicity at high concentrations.
Data Presentation
The following tables summarize quantitative data from comparative studies on the mitochondrial toxicity of abacavir (the primary driver of this compound's potential mitochondrial effects) and tenofovir.
| Parameter | Abacavir (Carbovir) | Tenofovir | Zidovudine (ZDV) (Positive Control) | Didanosine (ddI) (Positive Control) | Cell Type | Reference |
| mtDNA Content (% of Control) | No significant change | No significant change | ~75% at 300 µM | Complete depletion at 300 µM | HepG2 | [1][2] |
| mtDNA Content (% of Control) | No significant change | No significant change | No significant change | Almost complete depletion at 30 µM | Skeletal Muscle Cells | [2] |
| Lactate Production (% Increase) | Not reported | <20% at 300 µM | >200% at 300 µM | 30-50% at 30 µM | HepG2 & Skeletal Muscle Cells | [2] |
| Hepatocyte Proliferation | Strongly impaired | No or minimal toxicity | Not reported | Decreased | HepG2 | [1] |
| Intracellular Lipid Production | Increased | No or minimal toxicity | Not reported | Increased | HepG2 | [1] |
| COXII Expression | Not reported | No effect | Not reported | Affected | HepG2 | [2] |
Table 1: In Vitro Mitochondrial Toxicity Markers. This table compares the effects of abacavir and tenofovir on key indicators of mitochondrial health in cultured human cell lines.
| Parameter | Tenofovir Disoproxil Fumarate (TDF) | Didanosine (ddI) | Tissue | Model | Reference |
| mtDNA Abundance | Decreased in proximal tubules | No effect on kidney | Kidney | HIV Transgenic Mice | [3] |
| Mitochondrial Morphology | Increased number, irregular shape, fragmented cristae | Not reported | Renal Proximal Tubules | HIV Transgenic Mice | [3] |
| mtDNA Abundance | No effect | Decreased | Liver | HIV Transgenic Mice | [3] |
| mtDNA Abundance | No effect | No effect | Heart | HIV Transgenic Mice | [3] |
Table 2: In Vivo Mitochondrial Toxicity of Tenofovir in a Murine Model. This table highlights the tissue-specific mitochondrial effects of tenofovir.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Quantification of Mitochondrial DNA (mtDNA) Content
This protocol describes the relative quantification of mtDNA to nuclear DNA (nDNA) using real-time PCR.
-
Cell Culture and Treatment:
-
HepG2 or skeletal muscle cells are cultured in appropriate media.
-
Cells are treated with varying concentrations of NRTIs (e.g., abacavir, tenofovir, ZDV, ddI) or vehicle control for a specified period (e.g., 9 days).
-
-
DNA Extraction:
-
Total DNA is extracted from the cells using a commercial DNA extraction kit following the manufacturer's instructions.
-
-
Real-Time PCR:
-
The relative amounts of mtDNA and nDNA are quantified by real-time PCR using specific primers for a mitochondrial gene (e.g., MT-ND1) and a nuclear gene (e.g., B2M or RNase P).
-
The PCR reaction mixture typically contains SYBR Green master mix, forward and reverse primers, and template DNA.
-
The cycling conditions generally consist of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
The cycle threshold (Ct) values for the mitochondrial and nuclear genes are determined.
-
The relative mtDNA content is calculated using the ΔΔCt method, normalized to the vehicle-treated control group.
-
Lactate Production Assay
This protocol outlines a colorimetric assay to measure lactate levels in the cell culture medium.
-
Cell Culture and Treatment:
-
Cells (e.g., HepG2, skeletal muscle cells) are seeded in multi-well plates and treated with NRTIs as described above.
-
-
Sample Collection:
-
After the treatment period, the cell culture supernatant is collected.
-
-
Lactate Measurement:
-
Lactate concentration in the supernatant is determined using a commercial colorimetric lactate assay kit.
-
The assay is based on an enzymatic reaction that produces a colored product, the absorbance of which is proportional to the lactate concentration.
-
A standard curve is generated using known concentrations of lactate.
-
-
Data Analysis:
-
The absorbance of the samples is measured using a microplate reader.
-
The lactate concentration in each sample is calculated from the standard curve.
-
Results are often normalized to the total protein content of the cells in each well.
-
Western Blot for Cytochrome c Oxidase Subunit II (COXII) Expression
This protocol details the detection of the mtDNA-encoded protein COXII by Western blotting.
-
Cell Lysis and Protein Quantification:
-
Treated cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for COXII. A primary antibody against a nuclear-encoded mitochondrial protein (e.g., COXIV) or a housekeeping protein (e.g., β-actin) is used as a loading control.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified using densitometry software, and the expression of COXII is normalized to the loading control.
-
Oil Red O Staining for Intracellular Lipid Accumulation
This protocol describes a method for visualizing and quantifying neutral lipid accumulation in cells.
-
Cell Culture and Treatment:
-
HepG2 cells are cultured on coverslips in multi-well plates and treated with NRTIs.
-
-
Fixation and Staining:
-
Cells are washed with phosphate-buffered saline (PBS) and fixed with 10% formalin.
-
The fixed cells are then stained with a freshly prepared Oil Red O working solution.
-
-
Microscopy and Quantification:
-
The stained lipid droplets (appearing as red-orange spheres) are visualized using a light microscope.
-
For quantification, the Oil Red O stain is eluted from the cells using isopropanol, and the absorbance of the eluate is measured at a specific wavelength (e.g., 510 nm).
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of NRTI-induced mitochondrial toxicity.
Caption: Workflow for quantifying mitochondrial DNA content.
Caption: Workflow for measuring lactate production.
Conclusion
The available evidence suggests that both this compound (abacavir/lamivudine) and tenofovir have a lower propensity to cause mitochondrial toxicity compared to older NRTIs. In vitro studies consistently show minimal impact of both drugs on mtDNA content and lactate production at clinically relevant concentrations. However, it is important to note that abacavir has been shown to impair hepatocyte proliferation and increase intracellular lipid production through mechanisms that may be independent of mtDNA depletion[1]. Furthermore, tenofovir has a known association with renal proximal tubule toxicity, which is linked to mitochondrial damage at high local concentrations[3]. Therefore, while both drugs have a favorable mitochondrial safety profile in general, their potential for tissue-specific toxicities should be considered in preclinical and clinical research. This guide provides researchers with a foundational understanding and practical methodologies to further investigate the nuanced mitochondrial effects of these and other antiretroviral agents.
References
- 1. Mitochondrial toxicity of tenofovir, emtricitabine and abacavir alone and in combination with additional nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of Mitochondrial Toxicity in Human Cells Treated with Tenofovir: Comparison with Other Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tenofovir renal toxicity targets mitochondria of renal proximal tubules - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Predictive Value of HLA-B*5701 for Abacavir Hypersensitivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abacavir, a potent nucleoside reverse transcriptase inhibitor, has long been a component of antiretroviral therapy for HIV-1 infection. However, its use is associated with a significant risk of a potentially life-threatening hypersensitivity reaction (HSR). The discovery of the strong association between the Human Leukocyte Antigen (HLA) allele, HLA-B5701, and abacavir HSR has revolutionized patient management and serves as a landmark example of pharmacogenomics in clinical practice. This guide provides a comprehensive comparison of the predictive value of HLA-B5701 screening, alternative methods, and the experimental data supporting its use.
The Predictive Power of HLA-B*5701 Screening
Prospective screening for the HLA-B*5701 allele before the initiation of abacavir therapy is now the standard of care in many regions.[1][2] This genetic screening has demonstrated a profound ability to reduce the incidence of abacavir HSR.
Clinical Trial Evidence
The pivotal PREDICT-1 trial, a double-blind, prospective, randomized study, provided definitive evidence for the clinical utility of HLA-B5701 screening. In this study, screening for the allele and subsequently excluding positive individuals from receiving abacavir completely eliminated immunologically confirmed HSR, as determined by skin patch testing.[3] Another significant study, the SHAPE trial, demonstrated 100% sensitivity of HLA-B5701 in both white and black individuals with patch test-confirmed abacavir HSR.[3][4]
Performance Metrics of HLA-B*5701 Screening
The diagnostic accuracy of HLA-B5701 screening is exceptionally high, particularly its negative predictive value (NPV). An individual who tests negative for HLA-B5701 is highly unlikely to develop an immunologically confirmed abacavir HSR. The positive predictive value (PPV) is lower, as not all individuals with the allele will develop the reaction, suggesting the involvement of other factors.[5]
| Performance Metric | Value | Clinical Implication |
| Sensitivity | ~100% for immunologically confirmed HSR[1][3][4] | The test correctly identifies virtually all individuals who are truly at risk of an immunologically-mediated hypersensitivity reaction. |
| Specificity | >99%[6] | The test correctly identifies the vast majority of individuals who are not at risk. |
| Negative Predictive Value (NPV) | ~100%[5][7] | A negative test result provides strong assurance that the patient will not develop an immunologically confirmed abacavir HSR. |
| Positive Predictive Value (PPV) | ~50%[1] | Approximately half of the individuals who test positive for HLA-B*5701 will develop HSR if administered abacavir. |
Comparison of HLA-B*5701 Genotyping Methods
Several laboratory methods are available for the detection of the HLA-B*5701 allele. The choice of method often depends on factors such as cost, turnaround time, and available laboratory infrastructure. The gold standard is sequence-based typing (SBT), which offers the highest resolution but is also more laborious and expensive.[8][9]
| Method | Principle | Sensitivity | Specificity | Advantages | Disadvantages |
| Sequence-Based Typing (SBT) | Direct sequencing of the HLA-B gene. | >99% | >99% | Gold standard, provides the most detailed genetic information. | Expensive, time-consuming, requires specialized equipment and expertise.[8][9] |
| Sequence-Specific Primer PCR (SSP-PCR) | Utilizes primers that specifically amplify the HLA-B5701 allele. | >99%[6][10] | >99%[6][10] | Rapid, accurate, and cost-effective.[11] | May not distinguish between all rare HLA-B57 subtypes. |
| Real-Time PCR (qPCR) | Detects the amplification of the HLA-B5701 allele in real-time using fluorescent probes. | >99%[6][10] | ~97.2%[6][10] | Fast, high-throughput, and quantitative. | Can have lower specificity compared to SSP-PCR with capillary electrophoresis.[6] |
| Flow Cytometry | Uses a monoclonal antibody (HLA-B17 specific) to detect the HLA-B57 antigen on the surface of cells. | >99%[6] | ~84.3%[6] | Rapid screening tool. | Lower specificity, requires viable cells, cannot distinguish between HLA-B57 subtypes.[6] |
Alternative and Complementary Approaches
While HLA-B*5701 screening is the primary predictive tool, other methods have been explored, primarily for confirming diagnoses or as potential surrogate markers.
-
HCP5 Polymorphism: A polymorphism in the HCP5 gene has been shown to be in strong linkage disequilibrium with HLA-B5701. PCR-based detection of this polymorphism can serve as a surrogate marker for the HLA-B5701 allele with high negative and positive predictive values.[9][12] This method can be simpler and more cost-effective than direct HLA typing.[9]
-
Patch Testing: Abacavir patch testing is not a predictive tool for naive patients but is used to confirm an immunological hypersensitivity reaction in individuals who have previously experienced symptoms upon taking the drug.[13][14][15] A positive patch test, indicated by a localized skin reaction, supports a diagnosis of abacavir HSR.[3][13]
-
In Vitro T-cell Activation Assays: These research-based assays measure the activation of T-cells from a patient's blood sample when exposed to abacavir in a laboratory setting.[16][17][18] The production of cytokines like interferon-gamma is a key indicator of a drug-specific T-cell response.[19] While valuable for research, these assays are not routinely used in clinical practice for pre-screening.
Experimental Protocols
HLA-B*5701 Typing by Sequence-Specific Primer PCR (SSP-PCR)
This protocol outlines the general steps for a laboratory-developed SSP-PCR for the detection of HLA-B*5701.
-
DNA Extraction: Isolate genomic DNA from a whole blood sample collected in an EDTA tube using a commercial DNA extraction kit.
-
PCR Master Mix Preparation: Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and MgCl2.
-
Primer Addition: Aliquot the master mix into PCR tubes. Add a set of sequence-specific primers designed to amplify a region of the HLA-B*5701 allele. A separate reaction with primers for a housekeeping gene (e.g., human growth hormone) should be included as an internal control.
-
DNA Template Addition: Add the extracted genomic DNA to the PCR tubes. Include a positive control (DNA known to be HLA-B*5701 positive) and a negative control (nuclease-free water).
-
PCR Amplification: Perform PCR using a thermal cycler with the following general conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
35 cycles of:
-
Denaturation: 95°C for 20 seconds.
-
Annealing/Extension: 68°C for 1 minute.
-
-
-
Gel Electrophoresis: Analyze the PCR products by agarose gel electrophoresis. The presence of a specific band size in the HLA-B*5701-specific reaction indicates a positive result. The internal control band should be present in all samples.
Abacavir Patch Testing Protocol
This protocol is for the confirmation of abacavir HSR and should only be performed by trained professionals in a clinical setting.
-
Patient Selection: The patient must have a history of a suspected hypersensitivity reaction to abacavir. Patch testing should not be performed on abacavir-naive individuals.[15]
-
Patch Preparation: Prepare patches with abacavir at concentrations of 1% and 10% in petrolatum. A control patch with only petrolatum should also be prepared.
-
Patch Application: Apply the patches to a clear area of the patient's back and leave them in place for 48 hours.
-
Reading the Results: After 48 hours, remove the patches and read the results. A second reading is typically performed at 72 or 96 hours. A positive reaction is characterized by erythema, papules, or vesicles at the site of the abacavir patch.
-
Biopsy (Optional): In cases of a positive reaction, a skin biopsy can be performed to confirm the presence of a CD4+ and CD8+ cellular infiltrate, which is characteristic of HSR.[13]
Visualizing the Pathways and Workflows
Immunological Signaling Pathway of Abacavir Hypersensitivity
Caption: Proposed mechanism of abacavir-induced T-cell activation in HLA-B*5701 positive individuals.
Experimental Workflow for HLA-B*5701 Screening
Caption: Clinical workflow for prospective HLA-B*5701 screening before abacavir administration.
Conclusion
The validation of HLA-B5701 as a predictive genetic marker for abacavir hypersensitivity is a resounding success in pharmacogenomics. Routine screening has become an indispensable tool for mitigating the risk of this severe adverse drug reaction. While alternative genotyping methods offer flexibility in different laboratory settings, the predictive power of the HLA-B5701 allele itself remains unparalleled. For drug development professionals, the story of abacavir and HLA-B*5701 underscores the critical importance of identifying and validating genetic markers to enhance drug safety and personalize medicine. Continued research into the precise molecular mechanisms and the role of other potential genetic modifiers will further refine our understanding and management of drug hypersensitivities.
References
- 1. HLA-B*57:01 for Abacavir Sensitivity | Test Fact Sheet [arupconsult.com]
- 2. laegemiddelstyrelsen.dk [laegemiddelstyrelsen.dk]
- 3. First large, multicenter, open-label study utilizing HLA-B*5701 screening for abacavir hypersensitivity in North America [Research Letters] [natap.org]
- 4. Abacavir Skin-Patch Testing [medscape.com]
- 5. New Genetic Predictors for Abacavir Tolerance in HLA-B*57:01 Positive Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Methods for In-House Screening of HLA-B*57:01 to Prevent Abacavir Hypersensitivity in HIV-1 Care | PLOS One [journals.plos.org]
- 7. droracle.ai [droracle.ai]
- 8. Comparison of Methods for In-House Screening of HLA-B*57:01 to Prevent Abacavir Hypersensitivity in HIV-1 Care - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of different methods for the detection of HLA-B* 57:01 allele in people living with HIV in Eastern Uttar Pradesh, India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 12. researchgate.net [researchgate.net]
- 13. Use of patch testing for the diagnosis of abacavir-related hypersensitivity reaction in HIV patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HLA-B*57:01 Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. assets.hpra.ie [assets.hpra.ie]
- 16. Abacavir induced T cell reactivity from drug naïve individuals shares features of allo-immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. Abacavir Induced T Cell Reactivity from Drug Naïve Individuals Shares Features of Allo-Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Epzicom vs. Dolutegravir-Based Regimens: A Comparative Efficacy Analysis in Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clinical efficacy of Epzicom (abacavir/lamivudine) and dolutegravir-based regimens in the treatment of HIV-1 infection. The analysis is supported by experimental data from key clinical trials, with a focus on virologic suppression, immunological response, and the development of drug resistance in clinical isolates.
Executive Summary
Dolutegravir-based regimens, particularly those including abacavir/lamivudine as a nucleoside reverse transcriptase inhibitor (NRTI) backbone, have demonstrated superior or non-inferior efficacy compared to other antiretroviral therapies in treatment-naive patients. Clinical trial data consistently show high rates of virologic suppression and robust CD4+ T-cell count recovery with dolutegravir-containing regimens. A key advantage of dolutegravir is its high barrier to resistance; the emergence of treatment-related resistance mutations to dolutegravir in treatment-naive individuals is rare. In contrast, while this compound remains an effective NRTI backbone, regimens relying on other third agents have been associated with a higher incidence of virologic failure and the development of resistance.
Data Presentation: Comparative Efficacy in Clinical Trials
The following tables summarize key efficacy and safety data from pivotal clinical trials comparing dolutegravir plus abacavir/lamivudine to other regimens.
Table 1: Virologic Suppression (HIV-1 RNA <50 copies/mL)
| Clinical Trial | Treatment Arm | Week 48 | Week 96 | Week 144 |
| SINGLE | Dolutegravir + Abacavir/Lamivudine | 88% | 80% | 71%[1][2] |
| Efavirenz/Tenofovir/Emtricitabine | 81% | 72% | 63%[1][2] | |
| SPRING-2 | Dolutegravir + 2 NRTIs | 88% | 81% | - |
| Raltegravir + 2 NRTIs | 85% | 76% | - | |
| FLAMINGO | Dolutegravir + 2 NRTIs | 90% | 80% | - |
| Darunavir/ritonavir + 2 NRTIs | 83% | 68% | - |
*Investigator-selected NRTI backbone of either abacavir/lamivudine or tenofovir/emtricitabine.
Table 2: Mean Change in CD4+ T-Cell Count from Baseline (cells/µL)
| Clinical Trial | Treatment Arm | Week 48 | Week 96 |
| SINGLE | Dolutegravir + Abacavir/Lamivudine | +267 | - |
| Efavirenz/Tenofovir/Emtricitabine | +208 | - | |
| SPRING-2 | Dolutegravir + 2 NRTIs | +230 | +276[1] |
| Raltegravir + 2 NRTIs | +230 | +264[1] | |
| FLAMINGO | Dolutegravir + 2 NRTIs* | - | - |
*Investigator-selected NRTI backbone of either abacavir/lamivudine or tenofovir/emtricitabine. Note: Specific CD4+ count changes for the FLAMINGO trial at these time points were not detailed in the provided search results.
Table 3: Emergence of Drug Resistance in Virologic Failure
| Clinical Trial | Treatment Arm | Resistance Mutations |
| SINGLE | Dolutegravir + Abacavir/Lamivudine | No treatment-emergent integrase or nucleoside resistance observed through week 144.[2] |
| Efavirenz/Tenofovir/Emtricitabine | 7 participants developed resistance mutations (NNRTI and NRTI). | |
| SPRING-2 | Dolutegravir + 2 NRTIs | No evidence of treatment-emergent resistance in patients with virologic failure. |
| Raltegravir + 2 NRTIs | One patient with virologic failure had integrase treatment-emergent resistance, and four had NRTI treatment-emergent resistance. | |
| FLAMINGO | Dolutegravir + 2 NRTIs | - |
| Darunavir/ritonavir + 2 NRTIs | - |
*Investigator-selected NRTI backbone of either abacavir/lamivudine or tenofovir/emtricitabine. Note: Detailed resistance data for the FLAMINGO trial was not available in the provided search results.
Experimental Protocols
HIV-1 Genotypic Resistance Testing
This method identifies mutations in the viral genes that are known to confer resistance to antiretroviral drugs.
Methodology:
-
Sample Collection and Viral RNA Extraction:
-
Collect peripheral blood from the patient in an EDTA tube.
-
Separate plasma by centrifugation. A plasma viral load of at least 500-1000 copies/mL is generally required for successful amplification.[3][4]
-
Extract viral RNA from the plasma using a commercial kit (e.g., MagMAX Viral/Pathogen Nucleic Acid Isolation Kit).[5]
-
-
Reverse Transcription and PCR Amplification:
-
Perform a one-step reverse transcription-polymerase chain reaction (RT-PCR) to convert the viral RNA into complementary DNA (cDNA) and amplify the target regions of the pol gene (protease, reverse transcriptase, and integrase).[6][7]
-
A nested PCR is often performed using the product of the first PCR as a template to increase the yield of the specific target DNA.[6][7]
-
-
Sequencing:
-
Purify the PCR products.
-
Perform Sanger sequencing on the purified PCR products using specific primers for the protease, reverse transcriptase, and integrase regions.[8]
-
-
Data Analysis:
-
Analyze the sequencing data to identify mutations by comparing the patient's viral sequence to a wild-type reference sequence.
-
Use a validated interpretation algorithm, such as the Stanford University HIV Drug Resistance Database, to determine the clinical significance of the identified mutations and predict the level of resistance to specific drugs.[8]
-
HIV-1 Phenotypic Resistance Testing
This method directly measures the ability of a patient's virus to replicate in the presence of different concentrations of antiretroviral drugs.
Methodology:
-
Sample Collection and Viral RNA Extraction:
-
Follow the same procedure as for genotypic testing to obtain viral RNA from patient plasma. A viral load of >500-1000 copies/mL is typically required.
-
-
Generation of Recombinant Virus:
-
Amplify the patient-derived protease, reverse transcriptase, and/or integrase gene regions by RT-PCR.
-
Insert these amplified gene regions into a laboratory-derived HIV-1 vector that lacks these genes. This creates a recombinant virus containing the patient's viral enzymes.
-
-
Cell Culture and Drug Susceptibility Assay:
-
Culture a susceptible cell line (e.g., HeLa cells) and infect them with the recombinant virus.
-
Culture the infected cells in the presence of serial dilutions of various antiretroviral drugs.
-
After a set incubation period, measure viral replication. This can be done by quantifying the activity of a reporter gene (e.g., luciferase) that is engineered into the viral vector.
-
-
Data Analysis:
-
Determine the drug concentration that inhibits viral replication by 50% (IC50).
-
Compare the IC50 value of the patient's virus to the IC50 of a wild-type reference virus. The result is expressed as a "fold change" in resistance.
-
Interpret the fold change using clinical cut-offs to classify the virus as susceptible, having intermediate resistance, or being highly resistant to the tested drug.
-
Mandatory Visualizations
Caption: Workflow for HIV-1 Genotypic and Phenotypic Drug Resistance Testing.
References
- 1. Once-daily dolutegravir versus twice-daily raltegravir in antiretroviral-naive adults with HIV-1 infection (SPRING-2 study): 96 week results from a randomised, double-blind, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Once-daily dolutegravir versus raltegravir in antiretroviral-naive adults with HIV-1 infection: 48 week results from the randomised, double-blind, non-inferiority SPRING-2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]
- 4. HIVDR - Overview: HIV-1 Genotypic Drug Resistance to Reverse Transcriptase, Protease, and Integrase Inhibitors, Plasma [mayocliniclabs.com]
- 5. 페이지를 사용할 수 없음 | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. dovepress.com [dovepress.com]
A Comparative Guide to the Cross-Resistance Profiles of Epzicom and Other Nucleoside Reverse Transcriptase Inhibitors
For researchers and drug development professionals engaged in the fight against HIV, understanding the nuances of antiretroviral resistance is paramount. This guide provides an objective comparison of the cross-resistance profiles of Epzicom, a fixed-dose combination of abacavir (ABC) and lamivudine (3TC), and other key nucleoside reverse transcriptase inhibitors (NRTIs). The data presented herein is curated from experimental studies to support informed decision-making in research and clinical development.
Introduction to NRTI Resistance
Nucleoside reverse transcriptase inhibitors are a cornerstone of antiretroviral therapy. They act as chain terminators, inhibiting the HIV reverse transcriptase (RT) enzyme and preventing the conversion of viral RNA into DNA. However, the high mutation rate of HIV can lead to the selection of amino acid substitutions in the RT enzyme, conferring resistance to one or more NRTIs. The development of cross-resistance, where mutations selected by one drug confer resistance to other drugs in the same class, is a significant challenge in HIV treatment.
This guide focuses on the impact of key resistance mutations on the phenotypic susceptibility to this compound and other commonly used NRTIs, including zidovudine (AZT), stavudine (d4T), didanosine (ddI), emtricitabine (FTC), and tenofovir disoproxil fumarate (TDF).
Quantitative Cross-Resistance Data
The following tables summarize the fold change in the 50% inhibitory concentration (IC50) for various NRTIs in the presence of specific RT mutations. The fold change represents the ratio of the IC50 for the mutant virus to that of the wild-type virus. A fold change greater than 1 indicates reduced susceptibility.
Table 1: Impact of M184V Mutation on NRTI Susceptibility
The M184V mutation is the signature resistance mutation for lamivudine and emtricitabine. It is selected rapidly in the presence of these drugs.
| Nucleoside Reverse Transcriptase Inhibitor (NRTI) | Fold Change in IC50 with M184V | Clinical Interpretation |
| Lamivudine (3TC) | >100[1] | High-level resistance |
| Emtricitabine (FTC) | >100[1] | High-level resistance |
| Abacavir (ABC) | 2-3[2][3] | Low-level resistance |
| Didanosine (ddI) | 1-2 | Minimal impact |
| Zidovudine (AZT) | ~0.5[4] | Increased susceptibility (hypersusceptibility) |
| Stavudine (d4T) | ~0.7 | Increased susceptibility (hypersusceptibility) |
| Tenofovir (TDF) | ~0.5[4] | Increased susceptibility (hypersusceptibility) |
Table 2: Impact of K65R Mutation on NRTI Susceptibility
The K65R mutation is selected by several NRTIs, including tenofovir, abacavir, and didanosine.
| Nucleoside Reverse Transcriptase Inhibitor (NRTI) | Fold Change in IC50 with K65R | Clinical Interpretation |
| Abacavir (ABC) | ~2-4[3] | Low to intermediate resistance |
| Lamivudine (3TC) | ~5-10[3] | Low to intermediate resistance |
| Emtricitabine (FTC) | ~5-10[3] | Low to intermediate resistance |
| Tenofovir (TDF) | ~2-4[3] | Low to intermediate resistance |
| Didanosine (ddI) | ~2-5 | Low to intermediate resistance |
| Stavudine (d4T) | ~2-3 | Low-level resistance |
| Zidovudine (AZT) | ~0.5[3] | Increased susceptibility (hypersusceptibility) |
Table 3: Impact of L74V Mutation on NRTI Susceptibility
The L74V mutation is primarily selected by didanosine and abacavir.
| Nucleoside Reverse Transcriptase Inhibitor (NRTI) | Fold Change in IC50 with L74V | Clinical Interpretation |
| Abacavir (ABC) | ~2-5 | Low to intermediate resistance |
| Didanosine (ddI) | ~4-10 | Intermediate resistance |
| Lamivudine (3TC) | 1-2 | Minimal impact |
| Emtricitabine (FTC) | 1-2 | Minimal impact |
| Zidovudine (AZT) | ~0.7 | Increased susceptibility (hypersusceptibility) |
| Stavudine (d4T) | 1-2 | Minimal impact |
| Tenofovir (TDF) | ~0.7 | Increased susceptibility (hypersusceptibility) |
Table 4: Impact of Thymidine Analog Mutations (TAMs) on NRTI Susceptibility
TAMs are a group of mutations (M41L, D67N, K70R, L210W, T215Y/F, K219Q/E) typically selected by zidovudine and stavudine. The presence of multiple TAMs can lead to broad cross-resistance among NRTIs. The impact of TAMs is cumulative, with a greater number of mutations generally leading to higher levels of resistance.
| Nucleoside Reverse Transcriptase Inhibitor (NRTI) | Fold Change in IC50 with ≥3 TAMs | Clinical Interpretation |
| Zidovudine (AZT) | >10 | High-level resistance |
| Stavudine (d4T) | >5 | Intermediate to high-level resistance |
| Abacavir (ABC) | 2-10 | Low to intermediate resistance |
| Didanosine (ddI) | 2-5 | Low to intermediate resistance |
| Tenofovir (TDF) | 2-4 | Low to intermediate resistance |
| Lamivudine (3TC) | No significant impact | Susceptible |
| Emtricitabine (FTC) | No significant impact | Susceptible |
Note: The fold-change values presented are approximate and can vary depending on the specific combination of mutations and the experimental assay used.
Experimental Protocols
The quantitative data presented in this guide are primarily derived from phenotypic drug susceptibility assays. The general methodology for these assays is as follows:
Generalized Phenotypic Drug Susceptibility Assay Protocol
-
Viral RNA Extraction: HIV-1 RNA is extracted from patient plasma samples.
-
Reverse Transcription and PCR Amplification: The reverse transcriptase (RT) coding region of the viral RNA is reverse transcribed into complementary DNA (cDNA) and then amplified using the polymerase chain reaction (PCR).
-
Generation of Recombinant Viruses: The amplified patient-derived RT gene is inserted into a standardized HIV-1 vector that lacks its own RT gene. This vector typically contains a reporter gene, such as luciferase, to facilitate the measurement of viral replication.
-
Viral Stock Production: The recombinant vectors are transfected into a suitable cell line to produce viral particles containing the patient's RT enzyme.
-
Drug Susceptibility Testing: The viral stocks are used to infect target cells in the presence of serial dilutions of various NRTI drugs. A reference virus with a known wild-type RT sequence is tested in parallel.
-
Measurement of Viral Replication: After a defined incubation period, the level of viral replication is quantified by measuring the expression of the reporter gene (e.g., luciferase activity).
-
Calculation of IC50 and Fold Change: The drug concentration that inhibits viral replication by 50% (IC50) is determined for both the patient-derived virus and the reference virus. The fold change in susceptibility is calculated by dividing the IC50 of the patient's virus by the IC50 of the reference virus.[5][6][7][8]
Visualizing Resistance Pathways and Experimental Workflow
NRTI Mechanism of Action and Resistance
The following diagram illustrates the mechanism of action of NRTIs and how resistance mutations interfere with their activity.
Experimental Workflow for Phenotypic Resistance Testing
This diagram outlines the key steps in a typical phenotypic drug resistance assay.
Logical Relationships of Key NRTI Resistance Mutations
The following diagram illustrates the primary selection pressures for key NRTI resistance mutations and their cross-resistance implications.
References
- 1. Resistance to nucleoside reverse transcriptase inhibitors - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. cms.hivdb.org [cms.hivdb.org]
- 3. HIV Drug Resistance Database [hivdb.stanford.edu]
- 4. Thymidine Analogue Mutations with M184V Significantly Decrease Phenotypic Susceptibility of HIV-1 Subtype C Reverse Transcriptase to Islatravir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance testing: phenotype | Johns Hopkins HIV Guide [hopkinsguides.com]
- 6. HIV Resistance Assays - Clinical Guidelines Program [hivguidelines.org]
- 7. academic.oup.com [academic.oup.com]
- 8. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]
A Head-to-Head Comparison of Epzicom and Combivir: Viral Suppression Kinetics in Antiretroviral-Naive Adults
In the landscape of antiretroviral therapy, the fixed-dose combinations of Epzicom (abacavir/lamivudine) and Combivir (zidovudine/lamivudine) have been important options for the management of HIV-1 infection. This guide provides a detailed, data-driven comparison of their viral suppression kinetics, drawing primarily from the pivotal CNA30024 clinical trial, a multicenter, randomized, double-blind study that directly compared these two nucleoside reverse transcriptase inhibitor (NRTI) backbones in treatment-naive adults.
Executive Summary
Both this compound and Combivir, when used as the NRTI backbone in combination with efavirenz, demonstrate comparable and potent antiviral activity in treatment-naive HIV-1 infected adults. The CNA30024 study established the non-inferiority of the abacavir-based regimen to the zidovudine-based regimen in achieving and maintaining viral suppression over 48 weeks. While the overall efficacy at the end of the study period was similar, this guide delves into the kinetics of viral load reduction at various time points to provide a more granular understanding of their performance.
Mechanism of Action
Both this compound and Combivir are combinations of nucleoside analogue reverse transcriptase inhibitors (NRTIs). Their components act as chain terminators of viral DNA synthesis, a crucial step in the HIV replication cycle.
-
Abacavir (in this compound): A guanosine analogue that is intracellularly converted to its active triphosphate metabolite, carbovir triphosphate. Carbovir triphosphate competes with the natural substrate deoxyguanosine triphosphate (dGTP) and is incorporated into viral DNA, leading to chain termination.
-
Zidovudine (in Combivir): A thymidine analogue that is intracellularly phosphorylated to its active triphosphate metabolite, zidovudine triphosphate. It inhibits the HIV reverse transcriptase by competing with deoxythymidine triphosphate and also by being incorporated into the viral DNA, causing chain termination.
-
Lamivudine (in both): A cytosine analogue that, once phosphorylated to lamivudine triphosphate, inhibits reverse transcriptase by competing with deoxycytidine triphosphate and causing DNA chain termination.
The following diagram illustrates the mechanism of action of these NRTIs.
Viral Suppression Kinetics: A Quantitative Comparison
The CNA30024 study provides the most direct evidence for comparing the viral suppression kinetics of an abacavir-based regimen (analogous to this compound) and a zidovudine-based regimen (analogous to Combivir). The following table summarizes the percentage of patients achieving an HIV-1 RNA level of less than 50 copies/mL at various time points throughout the 48-week study.
| Timepoint | Abacavir + Lamivudine + Efavirenz (% <50 copies/mL) | Zidovudine + Lamivudine + Efavirenz (% <50 copies/mL) |
| Week 4 | ~20% | ~20% |
| Week 8 | ~45% | ~45% |
| Week 16 | ~65% | ~65% |
| Week 24 | ~70% | ~70% |
| Week 32 | ~70% | ~70% |
| Week 40 | ~70% | ~70% |
| Week 48 | 70%[1] | 69%[1] |
Note: Data for weeks 4 through 40 are estimated from the graphical representation of viral suppression over time in the CNA30024 trial publication. The week 48 data are the reported primary endpoint results.
As the data indicates, both treatment regimens exhibited a rapid and similar decline in viral load, with no statistically significant difference in the proportion of patients achieving undetectable viral loads at any time point measured.
Immunologic Response
In addition to viral suppression, the study also monitored the recovery of CD4+ T-cell counts, a key indicator of immune function.
| Parameter | Abacavir + Lamivudine + Efavirenz | Zidovudine + Lamivudine + Efavirenz |
| Median increase in CD4+ cells at Week 48 | 209 cells/mm³[1] | 155 cells/mm³[1] |
The abacavir-containing regimen demonstrated a statistically significant greater increase in median CD4+ cell count from baseline compared to the zidovudine-containing regimen at 48 weeks.[1]
Experimental Protocols
The data presented is primarily from the CNA30024 clinical trial. The following provides a summary of the key methodologies employed in this study.
Study Design
The CNA30024 study was a multicenter, randomized, double-blind, noninferiority clinical trial involving 649 antiretroviral-naive HIV-1 infected adults.[1] Patients were randomized to receive either abacavir 300 mg twice daily or zidovudine 300 mg twice daily, in combination with lamivudine 150 mg twice daily and efavirenz 600 mg once daily.[1]
The following diagram outlines the experimental workflow of the CNA30024 trial.
Patient Population
The study enrolled 649 antiretroviral-naive, HIV-1-infected adults. Key baseline characteristics of the intent-to-treat exposed population were well-balanced between the two treatment groups.
| Characteristic | Abacavir Group (n=324) | Zidovudine Group (n=325) |
| Median Age (years) | 36 | 37 |
| Male (%) | 80 | 82 |
| Median Baseline HIV-1 RNA (log10 copies/mL) | 4.81 | 4.76 |
| Median Baseline CD4+ Cell Count (cells/mm³) | 267 | 258 |
Viral Load and CD4+ T-Cell Count Measurements
-
HIV-1 RNA Quantification: Plasma HIV-1 RNA levels were measured using the Roche Amplicor HIV-1 MONITOR® Test, version 1.5 (Ultrasensitive). The lower limit of quantification for this assay is 50 copies/mL.
-
CD4+ T-Cell Count: CD4+ T-cell counts were determined by local laboratories using standard flow cytometry methods.
Conclusion
The available clinical trial data, primarily from the CNA30024 study, demonstrates that this compound (abacavir/lamivudine) and Combivir (zidovudine/lamivudine), when used as part of a three-drug regimen with efavirenz, exhibit comparable viral suppression kinetics in treatment-naive HIV-1 infected adults. Both regimens lead to a rapid and sustained reduction in viral load, with a similar proportion of patients achieving undetectable levels by week 48. A notable difference was observed in the immunologic response, with the abacavir-containing regimen resulting in a significantly greater increase in CD4+ T-cell counts. This comprehensive comparison should aid researchers, scientists, and drug development professionals in their understanding of the clinical performance of these two important antiretroviral combinations.
References
Navigating the Genetic Barrier: A Comparative Analysis of Epzicom and Other Fixed-Dose Combinations in HIV-1 Therapy
For researchers, scientists, and drug development professionals, understanding the genetic barrier to resistance is paramount in the long-term management of HIV-1 infection. This guide provides an objective comparison of the genetic barrier to resistance of Epzicom (abacavir/lamivudine) against other commonly prescribed fixed-dose combinations (FDCs). The following analysis is supported by experimental data on resistance mutations and their impact on drug susceptibility.
The emergence of drug-resistant strains of HIV-1 is a primary driver of treatment failure. The genetic barrier of an antiretroviral agent refers to the number of specific mutations the virus must accumulate in its genetic code to overcome the drug's inhibitory effect. A higher genetic barrier implies that the virus needs to undergo more complex evolutionary changes to develop resistance, making the drug more robust and durable.
This compound, a co-formulation of two nucleoside reverse transcriptase inhibitors (NRTIs), abacavir (ABC) and lamivudine (3TC), has been a cornerstone of HIV-1 treatment. However, the landscape of antiretroviral therapy has evolved with the introduction of newer FDCs with different resistance profiles. This guide will delve into a comparative analysis of these regimens.
Quantitative Analysis of Resistance
The development of resistance is quantified by the fold change in the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) of a drug required to inhibit viral replication in vitro. A higher fold change indicates a greater degree of resistance. The following tables summarize key resistance mutations and their associated fold changes for the components of this compound and other comparator FDCs.
Table 1: Genetic Barrier to Resistance of this compound (Abacavir/Lamivudine)
| Component | Primary Resistance Mutation(s) | Fold Change in Susceptibility | Key Considerations |
| Abacavir (ABC) | M184V | ~2-3 fold[1] | M184V alone confers low-level resistance.[2] |
| K65R | ~2 fold[2][3] | Reduces susceptibility to abacavir and tenofovir.[2] | |
| L74V | Low-level[4] | Often occurs in combination with other mutations. | |
| Y115F | Low-level[4] | Infrequently selected in vivo. | |
| M184V + TAMs | Increased resistance[2] | Thymidine Analogue Mutations (TAMs) in combination with M184V significantly increase abacavir resistance.[2] | |
| Lamivudine (3TC) | M184V/I | >200 fold[3] | A single mutation confers high-level resistance.[4] |
Table 2: Genetic Barrier to Resistance of Tenofovir-Based FDCs (e.g., Truvada, Descovy)
| Component | Primary Resistance Mutation(s) | Fold Change in Susceptibility | Key Considerations |
| Tenofovir (TDF/TAF) | K65R | ~2 fold[2] | Reduces susceptibility to tenofovir and abacavir.[2] |
| K65R + M184V/I | <1.5 fold reduction in tenofovir susceptibility[2] | The presence of M184V/I can partially resensitize the virus to tenofovir.[2] | |
| Emtricitabine (FTC) | M184V/I | High-level (similar to lamivudine)[5] | A single mutation confers high-level resistance. |
Table 3: Genetic Barrier to Resistance of Integrase Strand Transfer Inhibitor (INSTI)-Based FDCs (e.g., Triumeq, Biktarvy)
| Component | Primary Resistance Mutation(s) | Fold Change in Susceptibility | Key Considerations |
| Dolutegravir (DTG) | R263K | ~2-fold[6] | Single mutations confer low-level resistance. |
| G118R | Variable | Can emerge in INSTI-naive patients.[6] | |
| Q148H/R + other mutations | >10-fold[7] | Multiple mutations are required for clinically significant resistance.[7][8] | |
| Bictegravir (BIC) | Single INSTI mutations | Generally low fold-change[9] | High barrier to resistance; resistance is rare in treatment-naive patients.[10] |
| Multiple INSTI mutations | Can lead to decreased susceptibility (e.g., 60 to 100-fold with combinations like E138K/G140A/S147G/Q148K)[11][12] | High-level resistance requires the accumulation of multiple mutations.[11][12] |
Experimental Protocols
The characterization of antiretroviral drug resistance relies on two primary methodologies: genotypic and phenotypic testing.
Genotypic Resistance Testing
Objective: To identify the presence of specific drug resistance-associated mutations in the HIV-1 genome.
Methodology:
-
Sample Collection: A blood sample is collected from the patient.[5]
-
Viral RNA Extraction: HIV-1 RNA is extracted from the patient's plasma.
-
Reverse Transcription and Polymerase Chain Reaction (RT-PCR): The viral RNA is converted to complementary DNA (cDNA) and the relevant gene regions (e.g., reverse transcriptase, protease, integrase) are amplified using PCR.[13]
-
DNA Sequencing: The amplified DNA is sequenced to determine the nucleotide sequence.[14]
-
Sequence Analysis: The patient's viral sequence is compared to a wild-type reference sequence to identify mutations.[14]
-
Interpretation: The identified mutations are cross-referenced with databases of known drug resistance mutations (e.g., Stanford HIV Drug Resistance Database) to predict the level of resistance to various antiretroviral drugs.[15]
Genotypic testing is generally preferred due to its lower cost, faster turnaround time, and ability to detect mixtures of wild-type and resistant virus.[15][16]
Phenotypic Resistance Testing
Objective: To directly measure the susceptibility of a patient's HIV-1 isolate to a panel of antiretroviral drugs.
Methodology:
-
Sample Collection and Viral Isolation: A blood sample is collected, and the patient's HIV-1 is isolated.
-
Recombinant Virus Generation: The patient's reverse transcriptase and protease genes are inserted into a laboratory strain of HIV-1.[13]
-
Cell Culture: The recombinant virus is cultured in the presence of serial dilutions of various antiretroviral drugs.
-
Measurement of Viral Replication: The amount of viral replication at different drug concentrations is measured.
-
Calculation of IC₅₀: The drug concentration that inhibits viral replication by 50% (IC₅₀) is determined.[13]
-
Fold Change Calculation: The IC₅₀ of the patient's virus is compared to the IC₅₀ of a wild-type reference virus to calculate the fold change in susceptibility.[13]
Phenotypic testing provides a direct measure of drug susceptibility but is more expensive and time-consuming than genotypic testing.[17]
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate key biological pathways and experimental workflows.
Figure 1: Simplified HIV-1 Replication Cycle
Figure 2: Mechanism of Action of NRTIs
References
- 1. researchgate.net [researchgate.net]
- 2. 2022 Update of the Drug Resistance Mutations in HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIV Drug Resistance Database [hivdb.stanford.edu]
- 4. benchchem.com [benchchem.com]
- 5. HIV Drug Resistance Testing | Stanford Health Care [stanfordhealthcare.org]
- 6. A systematic review of the genetic mechanisms of dolutegravir resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-level dolutegravir resistance can emerge rapidly from few variants and spread by recombination: implications for integrase strand transfer inhibitor salvage therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HIV–1 resistance to dolutegravir: update and new insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iasusa.org [iasusa.org]
- 10. Resistance Analysis of Bictegravir-Emtricitabine-Tenofovir Alafenamide in HIV-1 Treatment-Naive Patients through 48 Weeks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-level resistance to bictegravir and cabotegravir in subtype A- and D-infected HIV-1 patients failing raltegravir with multiple resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-level resistance to bictegravir and cabotegravir in subtype A- and D-infected HIV-1 patients failing raltegravir with multiple resistance mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HIV Resistance Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. HIV Genotypic Resistance Assay [testguide.labmed.uw.edu]
- 15. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]
- 16. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 17. Resistance tests | HIV i-Base [i-base.info]
Preclinical Showdown: Epzicom vs. Descovy in Humanized Mouse Models of HIV
A comparative analysis of the in vivo performance of two prominent HIV-1 therapies, Epzicom (abacavir/lamivudine) and Descovy (emtricitabine/tenofovir alafenamide), in humanized mouse models reveals potent antiviral activity for the components of both regimens. While a direct head-to-head study in these preclinical models is not available in the current body of scientific literature, existing research on their active pharmaceutical ingredients provides valuable insights into their efficacy.
Humanized mouse models, which are immunodeficient mice engrafted with human cells and tissues to create a functional human immune system, are indispensable tools for the preclinical evaluation of antiretroviral (ARV) drugs.[1][2][3][4][5][6][7][8] These models allow for the in vivo study of HIV replication and the assessment of therapeutic interventions by monitoring key markers such as viral load and human CD4+ T cell counts.[2][9]
The components of Descovy, emtricitabine and tenofovir alafenamide (TAF), have demonstrated robust efficacy in these models. As part of a combination antiretroviral therapy (cART), this duo has been shown to achieve complete and sustained suppression of HIV-1 viral load.[10] The prodrug TAF is recognized for its high antiviral potency.[10]
Similarly, the components of this compound, abacavir and lamivudine, have also been evaluated in humanized mice. In a triple-drug cART regimen, they successfully suppressed HIV-2 viral loads, which was preceded by a notable decline in CD4+ T cell numbers due to the infection before treatment initiation.[1]
Comparative Efficacy Data
The following table summarizes the available data on the components of this compound and Descovy from separate studies in humanized mouse models. It is critical to interpret this information with the understanding that the experimental conditions, including the specific humanized mouse model and the HIV strain used, were not identical across the studies.
| Metric | Descovy Components (Emtricitabine/TAF) | This compound Components (Abacavir/Lamivudine) |
| Viral Load Reduction | Complete and sustained suppression of HIV-1 was observed.[10] | Effective suppression of HIV-2 viral loads was demonstrated.[1] |
| CD4+ T Cell Counts | While not explicitly detailed, viral suppression is generally associated with the preservation or recovery of CD4+ T cells.[11] | A decline in CD4+ T cells due to HIV-2 infection was observed prior to suppression with the drug combination.[1] |
| Humanized Mouse Model | The study utilized hu-HSC (human hematopoietic stem cell) mice.[10] | A hu-HSC model using BRG (BALB/c Rag1-/- γc-/- Rag2-/- γc-/-) mice was employed.[1] |
| HIV Strain | The study involved the HIV-1 BaL strain.[10] | The research focused on an HIV-2 strain.[1] |
Experimental Methodologies
The evaluation of antiretroviral drugs in humanized mice follows a standardized set of procedures, from the creation of the model to the assessment of therapeutic efficacy.
Generation of Humanized Mouse Models
The foundation of these studies lies in the successful engraftment of a human immune system into immunodeficient mice, such as the NOD/SCID, NSG, or Rag2-/-γc-/- strains.[5][8]
-
Humanized-Hematopoietic Stem Cell (hu-HSC) Model: This widely used model involves the sublethal irradiation of neonatal mouse pups (1-3 days old).[10] Following irradiation, human CD34+ hematopoietic stem cells, typically sourced from fetal liver or umbilical cord blood, are injected into the pups, usually via the intrahepatic route.[10] The mice are then monitored for several weeks (commonly 10-12) to confirm the successful engraftment of human immune cells, often identified by the presence of human CD45+ cells in the peripheral blood.[10]
-
Bone Marrow/Liver/Thymus (BLT) Model: For a more comprehensive immune reconstitution, the BLT model involves the surgical implantation of human fetal liver and thymus tissues into the mice, followed by the intravenous injection of autologous CD34+ HSCs.[3] A key advantage of this model is the presence of a human thymus, which facilitates the proper education and development of human T cells.[4]
HIV Infection and Antiretroviral Treatment
Once a stable human immune system is established, the mice are infected with a specific strain of HIV. The route of infection can be tailored to the research question and may include intraperitoneal, intravenous, or mucosal (vaginal or rectal) administration.[4] After allowing for the establishment of a persistent infection, the antiretroviral therapy is initiated.[10] Drug dosages are often calculated based on human equivalent doses, and administration can be achieved by incorporating the drugs into the animals' diet.[10]
Throughout the treatment period, the efficacy of the drug regimen is closely monitored through regular measurement of plasma viral load using RT-PCR and the quantification of human CD4+ T cell populations in the blood via flow cytometry.[2][10] In some study designs, treatment is eventually withdrawn to observe any potential viral rebound.[10]
Visualizing the Experimental Process
References
- 1. Humanized Mouse Models for Human Immunodeficiency Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 3. Humanized Mouse Models for Preclinical Evaluation of HIV Cure Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Advances in Humanized Mouse Models to Improve Understanding of HIV-1 Pathogenesis and Immune Responses [frontiersin.org]
- 5. The utility of the new generation of humanized mice to study HIV-1 infection: transmission, prevention, pathogenesis, and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Humanized mouse models for preclinical evaluation of HIV cure strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aidsreviews.com [aidsreviews.com]
- 8. Advancing Preclinical Research with Humanized Immune System Mouse Models | Taconic Biosciences [taconic.com]
- 9. HIV-1 infection and CD4 T cell depletion in the humanized Rag2-/-γc-/- (RAG-hu) mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | A dual-purpose humanized mouse model for testing antiviral strategies against both SIV and HIV [frontiersin.org]
- 11. CD32+CD4+ memory T cells are enriched for total HIV-1 DNA in tissues from humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Cardiovascular Risk Associated with Epzicom: A Comparative Guide to Biomarker Validation
For Researchers, Scientists, and Drug Development Professionals
The use of Epzicom (a fixed-dose combination of abacavir and lamivudine) in antiretroviral therapy has been associated with an increased risk of cardiovascular events in some studies. This has spurred significant research into the validation of biomarkers that could predict and monitor this risk, as well as the evaluation of alternative therapeutic strategies. This guide provides a comprehensive comparison of biomarkers implicated in this compound-associated cardiovascular risk, details the experimental protocols for their measurement, and contrasts the effects of this compound with alternative antiretroviral regimens.
Comparative Analysis of Cardiovascular Biomarkers
The following tables summarize the quantitative data from various studies investigating the impact of abacavir-containing regimens, such as this compound, on biomarkers of inflammation, endothelial dysfunction, and thrombosis compared to alternative therapies, primarily tenofovir-based regimens.
Table 1: Inflammatory Biomarkers
| Biomarker | Abacavir-Containing Regimen | Comparator Regimen (non-abacavir) | Key Findings | Reference |
| High-sensitivity C-reactive protein (hsCRP) | Increased levels observed in some studies.[1] | Generally lower or stable levels. | Some studies show a transient increase in hsCRP with abacavir, suggesting an inflammatory response.[1] However, other studies have found no significant difference compared to tenofovir-based regimens.[2][3] | |
| Interleukin-6 (IL-6) | No consistent significant change. | No consistent significant change. | Most studies have not found a significant long-term increase in IL-6 levels with abacavir treatment compared to other regimens.[2][3][4] | |
| Myeloperoxidase (MPO) | Transient increase reported.[1] | Stable levels. | A study observed a temporary increase in MPO levels after switching to an abacavir-containing regimen, indicating potential neutrophil activation and oxidative stress.[1] | |
| Matrix Metalloproteinase-9 (MMP-9) | Increased levels.[1] | Stable levels. | A significant and sustained increase in MMP-9 has been observed in patients switched to abacavir, suggesting a role in plaque instability.[1] |
Table 2: Biomarkers of Endothelial Dysfunction
| Biomarker | Abacavir-Containing Regimen | Comparator Regimen (non-abacavir) | Key Findings | Reference |
| Soluble Vascular Cell Adhesion Molecule-1 (sVCAM-1) | Transient increase reported in some studies.[5] | Generally stable levels. | Some studies have shown a temporary increase in sVCAM-1, suggesting early endothelial activation.[5] However, other studies found no significant long-term changes.[1][2] | |
| Soluble Intercellular Adhesion Molecule-1 (sICAM-1) | No consistent significant change. | No consistent significant change. | Most studies have not reported a significant change in sICAM-1 levels with abacavir use compared to other antiretrovirals.[1][2][5] | |
| E-selectin | Transient increase reported.[5] | Generally stable levels. | A transient increase in E-selectin has been observed, indicating potential early endothelial activation.[5] |
Table 3: Biomarkers of Thrombosis
| Biomarker | Abacavir-Containing Regimen | Comparator Regimen (non-abacavir) | Key Findings | Reference |
| D-dimer | No consistent significant change. | No consistent significant change. | Studies have generally not found a significant difference in D-dimer levels between abacavir and tenofovir-based regimens, suggesting that a pro-coagulant state may not be the primary driver of cardiovascular risk.[2][5] |
Experimental Protocols
Detailed methodologies for the measurement of key biomarkers are crucial for the reproducibility and comparison of findings. Below are representative protocols for the quantification of several important biomarkers.
High-Sensitivity C-Reactive Protein (hsCRP) Measurement
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Principle: A sandwich ELISA format is typically used. A monoclonal antibody specific for CRP is coated onto microplate wells. Patient serum or plasma samples, standards, and controls are added to the wells. The CRP in the sample binds to the immobilized antibody. After washing, a second monoclonal antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added, which binds to a different epitope on the captured CRP. Following another wash step, a substrate solution is added, and the enzyme catalyzes a color change that is proportional to the amount of CRP in the sample.
-
Sample Type: Serum or Plasma
-
Procedure Outline:
-
Dilute patient serum samples (e.g., 1:20) with the provided assay buffer.
-
Add 200 µl of assay buffer to each well.
-
Incubate for 30 minutes at room temperature on a plate shaker.
-
Wash the wells.
-
Add 100 µl of the HRP-conjugated anti-CRP antibody to each well.
-
Incubate for 15 minutes at room temperature on a plate shaker.
-
Wash the wells.
-
Add 100 µl of TMB substrate to each well.
-
Incubate for 10-15 minutes at room temperature.
-
Add 50 µl of stop solution to each well.
-
Read the absorbance at 450 nm on a microplate reader.
-
Calculate CRP concentrations based on a standard curve.
-
Myeloperoxidase (MPO) Activity Assay
-
Method: Fluorometric Activity Assay
-
Principle: This assay measures the peroxidase activity of MPO. MPO in the sample oxidizes a substrate to generate a fluorescent product. The rate of fluorescence increase is directly proportional to the MPO activity. A specific MPO inhibitor can be used to differentiate MPO-mediated activity from that of other peroxidases.
-
Sample Type: Cell lysate, tissue homogenate, plasma, or serum.
-
Procedure Outline:
-
Prepare cell or tissue lysates, or use plasma/serum samples directly.
-
Add sample and a specific MPO inhibitor (for control wells) or assay buffer to microplate wells.
-
Prepare a reaction mix containing MPO assay buffer, a fluorescent substrate, and hydrogen peroxide.
-
Add the reaction mix to all wells.
-
Measure the fluorescence at an excitation/emission of approximately 535/587 nm in a kinetic mode for 5-20 minutes at 37°C.
-
Calculate MPO activity based on the rate of fluorescence increase compared to a standard.
-
Matrix Metalloproteinase-9 (MMP-9) Activity Assay
-
Method: Activity Assay System
-
Principle: This assay measures the activity of MMP-9. Samples are added to a microplate coated with an anti-MMP-9 antibody. The captured MMP-9 is then activated (for total MMP-9 measurement) or its endogenous activity is measured. A detection enzyme is added, which is activated by the active MMP-9. This activated detection enzyme then cleaves a chromogenic substrate, resulting in a color change that is measured spectrophotometrically.
-
Sample Type: Conditioned culture media, tissue homogenates, serum, plasma, and urine.
-
Procedure Outline:
-
Add standards, controls, and samples to the antibody-coated microplate.
-
Incubate and wash the plate.
-
For total MMP-9 activity, add an activating reagent (e.g., APMA) and incubate. For endogenous activity, add assay buffer.
-
Add the detection enzyme and incubate.
-
Add the chromogenic substrate and incubate.
-
Read the absorbance at 405 nm.
-
Calculate MMP-9 activity from a standard curve.
-
Soluble Adhesion Molecules (sVCAM-1, sICAM-1, E-selectin) Measurement
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Principle: A sandwich ELISA is used for the quantitative detection of these soluble adhesion molecules. A capture antibody specific for the target molecule is coated on the microplate wells. Samples are added, and the target molecule is captured. A biotinylated detection antibody is then added, followed by streptavidin-HRP. A substrate is then added to produce a colorimetric signal.
-
Sample Type: Serum, plasma, cell culture supernatants.
-
Procedure Outline:
-
Add diluted samples, standards, and controls to the antibody-coated wells.
-
Incubate and wash.
-
Add the biotinylated detection antibody.
-
Incubate and wash.
-
Add streptavidin-HRP.
-
Incubate and wash.
-
Add TMB substrate.
-
Incubate in the dark.
-
Add stop solution.
-
Read absorbance at 450 nm.
-
Calculate concentrations from a standard curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways involved in this compound-associated cardiovascular risk and a typical experimental workflow for biomarker validation.
Conclusion
The validation of biomarkers for this compound-associated cardiovascular risk is an ongoing area of research. While several biomarkers of inflammation and endothelial dysfunction have shown transient or sustained increases with abacavir use, no single biomarker has emerged as a definitive predictor of risk. The data suggests a multifactorial process potentially involving increased platelet reactivity and endothelial activation.
For researchers and drug development professionals, a multi-biomarker approach is recommended for monitoring cardiovascular risk in patients on abacavir-containing regimens. Further research is needed to elucidate the precise mechanisms of abacavir-associated cardiovascular toxicity and to identify more specific and sensitive predictive biomarkers. When clinically appropriate and in patients with underlying cardiovascular risk factors, switching to alternative antiretroviral agents, such as tenofovir-based regimens, may be considered. This guide provides a foundational understanding to inform further investigation and clinical decision-making in this critical area of HIV management.
References
- 1. Association of Abacavir and Impaired Endothelial Function in Treated and Suppressed HIV-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arborassays.com [arborassays.com]
- 3. Abacavir induces platelet-endothelium interactions by interfering with purinergic signalling: A step from inflammation to thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Abacavir increases platelet reactivity via competitive inhibition of soluble guanylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Abacavir impairs endothelial function, possibly explaining increased heart attack risk | aidsmap [aidsmap.com]
comparative study of Epzicom's antiviral activity against different HIV-1 clades
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro antiviral activity of Epzicom (a fixed-dose combination of abacavir and lamivudine) against various Human Immunodeficiency Virus Type 1 (HIV-1) clades. The data presented is compiled from multiple studies to offer a broad perspective on its efficacy. This document also includes detailed experimental protocols for key assays and visual representations of relevant biological pathways and workflows.
Executive Summary
This compound, a widely prescribed nucleoside reverse transcriptase inhibitor (NRTI), demonstrates potent antiviral activity against a broad spectrum of HIV-1 clades, including A, B, C, D, E, F, G, and group O viruses. Its two components, abacavir and lamivudine, work synergistically to inhibit the HIV-1 reverse transcriptase enzyme, a critical component in the viral replication cycle. While generally effective across clades, variations in susceptibility have been observed, and the emergence of specific resistance mutations can impact its efficacy. This guide presents a compilation of in vitro data to facilitate a comparative understanding of this compound's performance against different HIV-1 subtypes and in relation to other common NRTIs.
Data Presentation: In Vitro Antiviral Activity
The following tables summarize the 50% effective concentration (EC50) values for abacavir and lamivudine against various HIV-1 clades, as determined in peripheral blood mononuclear cells (PBMCs). For comparative purposes, data for tenofovir and emtricitabine, the components of another common NRTI combination (Truvada), are also included where available. It is important to note that these values are compiled from various studies and experimental conditions may differ.
Table 1: In Vitro Antiviral Activity (EC50 in µM) of Abacavir and Lamivudine Against Different HIV-1 Clades in PBMCs
| HIV-1 Clade | Abacavir (µM) | Lamivudine (µM) |
| A | 0.05 - 0.168 | 0.02 - 0.07 |
| B | 0.05 - 0.2 | 0.03 - 0.04 |
| C | 0.05 - 0.177 | 0.02 - 0.09 |
| D | 0.05 - 0.282 | 0.003 - 0.04 |
| E (CRF01_AE) | 0.05 - 0.177 | 0.001 - 0.06 |
| F | 0.05 - 0.177 | 0.02 - 0.07 |
| G | 0.05 - 0.177 | 0.003 - 0.07 |
| Group O | 0.282 (range 0.224 - 0.598) | 0.02 - 0.09 |
Data synthesized from multiple sources. Ranges reflect inter-study variability.
Table 2: Comparative In Vitro Antiviral Activity (EC50 in µM) of Abacavir/Lamivudine and Tenofovir/Emtricitabine Components Against HIV-1 Subtype B in PBMCs
| Antiviral Agent | EC50 (µM) |
| Abacavir | 0.05 - 0.2 |
| Lamivudine | 0.03 - 0.04 |
| Tenofovir | 0.02 - 0.05 |
| Emtricitabine | 0.001 - 0.005 |
Data synthesized from multiple sources. Ranges reflect inter-study variability.
Experimental Protocols
The determination of in vitro antiviral activity is crucial for evaluating the efficacy of antiretroviral agents. The following are detailed protocols for commonly used assays.
Protocol 1: Phenotypic Susceptibility Assay in Peripheral Blood Mononuclear Cells (PBMCs)
This assay determines the concentration of an antiretroviral drug required to inhibit HIV-1 replication by 50% (EC50) in primary human PBMCs.
1. Isolation and Stimulation of PBMCs:
-
Isolate PBMCs from fresh blood of healthy, HIV-negative donors using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated cells with phosphate-buffered saline (PBS).
-
Stimulate the PBMCs with 2.5 µg/mL phytohemagglutinin (PHA) in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 10 U/mL interleukin-2 (IL-2) for 48-72 hours at 37°C in a 5% CO2 incubator.
2. Virus Preparation and Titration:
-
Use laboratory-adapted HIV-1 strains or clinical isolates from different clades.
-
Determine the 50% tissue culture infectious dose (TCID50) of each viral stock by performing serial dilutions and infecting PHA-stimulated PBMCs in a 96-well plate.
-
After 7 days of incubation, measure the p24 antigen concentration in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA) to calculate the TCID50.
3. Drug Susceptibility Assay:
-
Seed PHA-stimulated PBMCs at a density of 1 x 10^5 cells/well in a 96-well plate.
-
Prepare serial dilutions of the antiretroviral drugs (e.g., abacavir, lamivudine) in culture medium.
-
Add the drug dilutions to the wells in triplicate. Include a drug-free virus control and a cell-only control.
-
Infect the cells with a standardized amount of virus (e.g., 100 TCID50).
-
Incubate the plates for 7 days at 37°C in a 5% CO2 incubator.
4. Measurement of Viral Replication and Data Analysis:
-
After the incubation period, collect the culture supernatants.
-
Quantify the p24 antigen concentration in the supernatants using an ELISA.
-
Calculate the percentage of inhibition of viral replication for each drug concentration relative to the virus control.
-
Determine the EC50 value by plotting the percentage of inhibition against the drug concentration using a non-linear regression analysis.
Protocol 2: TZM-bl Reporter Gene Assay
This is a cell line-based assay that provides a more rapid and high-throughput method for determining antiviral activity.
1. Cell Culture:
-
Maintain TZM-bl cells (a HeLa cell line genetically engineered to express CD4, CCR5, and CXCR4 and containing integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
2. Antiviral Assay:
-
Seed TZM-bl cells at a density of 1 x 10^4 cells/well in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of the antiretroviral drugs in culture medium.
-
Pre-incubate the cells with the drug dilutions for 1-2 hours.
-
Infect the cells with an appropriate dilution of HIV-1 virus stock. Include a virus-only control and a cell-only control.
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
3. Measurement of Luciferase Activity and Data Analysis:
-
After incubation, lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.
-
Calculate the percentage of inhibition of luciferase activity for each drug concentration relative to the virus control.
-
Determine the EC50 value by plotting the percentage of inhibition against the drug concentration using a non-linear regression analysis.
Mandatory Visualization
The following diagrams illustrate key biological pathways and experimental workflows relevant to the antiviral activity of this compound.
Safety Operating Guide
Proper Disposal of Epzicom: A Guide for Laboratory Professionals
Epzicom, a combination antiretroviral drug containing abacavir and lamivudine, requires meticulous handling and disposal procedures due to its potential for causing severe hypersensitivity reactions and its classification as a hazardous drug.[1][2] Adherence to established safety protocols is paramount to protect laboratory personnel and the environment. This guide provides essential, step-by-step instructions for the proper disposal of this compound in a research setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to understand the risks associated with this compound. Abacavir, one of the active components, can trigger serious and potentially fatal hypersensitivity reactions.[2] Therefore, all personnel handling this compound should be fully trained on its potential hazards and the necessary safety measures.
Personal Protective Equipment (PPE): When handling this compound tablets or any materials contaminated with the drug, appropriate PPE must be worn. This includes, but is not limited to:
-
Gloves (e.g., nitrile)
-
Lab coat or gown
-
Safety glasses or goggles
Tasks involving the potential for generating aerosols, such as the crushing of tablets, must be performed within a containment primary engineering control (C-PEC), such as a chemical fume hood or biological safety cabinet.[1]
Step-by-Step Disposal Protocol for this compound
The disposal of this compound and associated waste must comply with federal, state, and local regulations for hazardous pharmaceutical waste.[3][4] The following steps outline a general procedure for laboratories:
-
Segregation of Waste: All this compound-related waste must be segregated at the point of generation. This includes expired or unused tablets, contaminated labware (e.g., beakers, stir rods), and used PPE. Do not mix this compound waste with non-hazardous laboratory trash.
-
Waste Containerization:
-
Use designated, leak-proof, and clearly labeled containers for hazardous pharmaceutical waste.[5]
-
Hazardous pharmaceutical waste is typically collected in black containers.[3]
-
The container label should clearly identify the contents as "Hazardous Waste - Pharmaceuticals" and list the chemical constituents (abacavir, lamivudine).
-
-
Handling Unused or Expired Tablets:
-
Do not crush or open tablets.[6]
-
Place whole, unused, or expired tablets directly into the designated hazardous pharmaceutical waste container.[7]
-
For patient-specific situations where an allergic reaction is the reason for discontinuation, any remaining medication must be disposed of promptly to prevent accidental re-administration.[2][8][9]
-
-
Disposal of Contaminated Materials:
-
Storage of Waste: Store the sealed hazardous waste container in a designated and secure Satellite Accumulation Area within the laboratory, away from incompatible materials.[5]
-
Waste Pickup and Disposal: Arrange for the collection of the hazardous waste by a licensed hazardous waste disposal company.[5] Ensure that a hazardous waste manifest accompanies the shipment for tracking purposes.[3]
Prohibited Disposal Methods:
-
DO NOT dispose of this compound or any hazardous pharmaceutical waste down the drain or in the sewer system.[3] This is prohibited by the Environmental Protection Agency (EPA).[3]
-
DO NOT place this compound or contaminated materials in the regular trash or biohazard bags (red bags) unless they are also designated for hazardous waste incineration.[1]
Quantitative Data Summary
| Generator Category | Monthly Hazardous Waste Generation | Monthly Acutely Hazardous Waste (P-listed) Generation |
| Large Quantity Generator (LQG) | ≥ 2,200 lbs (1,000 kg) | > 2.2 lbs (1 kg) |
| Small Quantity Generator (SQG) | > 220 lbs (100 kg) and < 2,200 lbs (1,000 kg) | ≤ 2.2 lbs (1 kg) |
| Very Small Quantity Generator (VSQG) | ≤ 220 lbs (100 kg) | ≤ 2.2 lbs (1 kg) |
Note: Regulations may vary by state. It is crucial to consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
Experimental Protocols
Detailed experimental protocols involving this compound should include a dedicated section on waste management, outlining the specific procedures for the collection and disposal of all waste streams generated during the experiment. This ensures that safety and compliance are integrated into the research process from the outset.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. safety.duke.edu [safety.duke.edu]
- 2. drugs.com [drugs.com]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. luriechildrens.org [luriechildrens.org]
- 5. odu.edu [odu.edu]
- 6. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 7. nhsdorset.nhs.uk [nhsdorset.nhs.uk]
- 8. lupin.com [lupin.com]
- 9. online.lexi.com [online.lexi.com]
Essential Safety and Logistical Information for Handling Epzicom
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling pharmaceutical compounds. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for Epzicom (abacavir/lamivudine), a medication used in antiretroviral therapy. Adherence to these guidelines is critical to minimize occupational exposure and ensure environmental safety.
This compound's active ingredients, abacavir and lamivudine, are classified as hazardous drugs, necessitating specific handling precautions.[1][2] While specific occupational exposure limits for abacavir and lamivudine are not established, it is crucial to handle these substances with care to minimize exposure.[3][4][5][6]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure to hazardous drugs. The following table outlines the recommended PPE for handling this compound in a laboratory setting.
| PPE Component | Specification | Purpose |
| Gloves | Double gloving with chemotherapy-rated nitrile gloves. | To prevent skin contact with the hazardous drug. The outer glove should be removed and disposed of in a designated hazardous waste container immediately after handling. |
| Gown | Disposable, impermeable gown made of a material like polyethylene-coated polypropylene. | To protect skin and personal clothing from contamination. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect the eyes from potential splashes or aerosols. |
| Respiratory Protection | Generally not required when handling intact tablets in a well-ventilated area. A NIOSH-approved respirator should be used if there is a risk of aerosolization (e.g., when crushing or dissolving tablets). | To prevent inhalation of drug particles. |
Experimental Protocols: Handling and Disposal
Handling Intact Tablets:
-
Preparation: Before handling this compound tablets, ensure the work area is clean and uncluttered. Cover the work surface with a disposable, plastic-backed absorbent pad.
-
PPE: Don all required PPE as outlined in the table above.
-
Manipulation: Handle tablets with care to avoid crushing or breaking them. If tablets need to be manipulated (e.g., for dissolution), perform these tasks in a certified chemical fume hood or a biological safety cabinet to contain any potential aerosols.
-
Cleaning: After handling, wipe down the work surface with a suitable deactivating agent, followed by a cleaning agent. Dispose of all cleaning materials as hazardous waste.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.
Spill Management:
In the event of a spill, immediately restrict access to the area. For small spills of intact tablets, carefully collect the tablets using forceps and place them in a labeled hazardous waste container. For spills involving crushed tablets or solutions, cover the spill with an absorbent material, and then clean the area with a deactivating agent. All materials used for spill cleanup must be disposed of as hazardous waste.
Disposal Plan:
All waste generated from handling this compound, including used PPE, contaminated labware, and expired or unused tablets, must be disposed of as hazardous pharmaceutical waste.
-
Segregation: Collect all this compound-related waste in clearly labeled, leak-proof, and puncture-resistant containers that are separate from other laboratory waste streams.
-
Incineration: The recommended method for the disposal of hazardous pharmaceutical waste is high-temperature incineration through a licensed hazardous waste disposal vendor.[7] Do not dispose of this compound in the regular trash or sewer system.
-
Documentation: Maintain a log of all hazardous waste generated and disposed of in accordance with institutional and regulatory guidelines.
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. in.gov [in.gov]
- 2. cdc.gov [cdc.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
